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  • Product: 6-Bromo-4-methoxynicotinic acid
  • CAS: 1060805-14-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-4-methoxynicotinic Acid: A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Substituted Nicotinic Acids In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its nitrogen atom pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Nicotinic Acids

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its nitrogen atom provides a key hydrogen bond acceptor site and modulates the electronic properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile. The strategic introduction of substituents onto this ring system is a cornerstone of rational drug design.

This guide focuses on a particularly valuable, yet underexplored, building block: 6-Bromo-4-methoxynicotinic acid . The presence of three distinct functional groups—a carboxylic acid, a bromo substituent, and a methoxy group—on the nicotinic acid core makes this molecule a highly versatile precursor for creating complex molecular architectures. The bromo- and carboxylic acid moieties serve as orthogonal handles for cross-coupling and amidation reactions, respectively, while the methoxy group electronically influences the ring, impacting its reactivity and binding interactions.

This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals, consolidating its chemical properties, a proposed synthetic pathway with mechanistic rationale, expected analytical characterization, and its potential applications in the synthesis of novel therapeutics.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 6-Bromo-4-methoxynicotinic acid is systematically identified by the following descriptors.

Chemical Structure

Caption: Chemical structure of 6-Bromo-4-methoxynicotinic acid.

Nomenclature and Identifiers
IdentifierValueSource
IUPAC Name 6-Bromo-4-methoxypyridine-3-carboxylic acid-
CAS Number 1060805-13-1[1]
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol [1]
Synonyms 6-bromo-4-methoxy-2-pyridinecarboxylic acid

Physicochemical and Computed Properties

Experimental data on the physicochemical properties of 6-Bromo-4-methoxynicotinic acid is not extensively documented in publicly available literature. However, supplier information and data from structurally similar compounds provide a reliable profile.

PropertyValueNotes / Source
Physical Form White to off-white solid.
Melting Point Not available.For the related 6-Bromonicotinic acid, the melting point is 179-188 °C.[2]
Solubility Not available.Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.
Storage Store at 2-8°C under an inert atmosphere.Keep container tightly closed in a dry and well-ventilated area.

Note: The properties of related compounds should be used as an estimation only.

Proposed Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 6-Bromo-4-methoxynicotinic acid is not readily found, a robust synthetic route can be proposed based on well-established transformations on the pyridine scaffold. The most logical approach involves the selective oxidation of a commercially available precursor.

Proposed Synthetic Workflow

G start 6-Bromo-4-methoxy-3-methylpyridine (Starting Material) reagents 1. KMnO₄, H₂O 2. Heat (Reflux) 3. HCl (aq) for acidification start->reagents Oxidation product 6-Bromo-4-methoxynicotinic acid (Final Product) reagents->product Workup

Caption: Proposed workflow for the synthesis of 6-Bromo-4-methoxynicotinic acid.

Mechanistic Considerations and Experimental Choices

The conversion of a methyl group on a pyridine ring to a carboxylic acid is a classic transformation.

  • Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for converting alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids.[2][3] The reaction proceeds through a radical mechanism, where the benzylic-like proton of the methyl group is abstracted, followed by oxidation.

  • Reaction Conditions: The oxidation is typically performed in an aqueous solution under reflux. The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage and to ensure the reaction goes to completion.

  • Workup Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct is removed by filtration. The aqueous filtrate is then acidified. The purpose of acidification is to protonate the carboxylate salt, which is soluble in water, to the free carboxylic acid, which is typically much less soluble and will precipitate out, allowing for its isolation.

Proposed Experimental Protocol

Disclaimer: This is a proposed protocol based on analogous reactions and requires optimization.

  • Reaction Setup: To a solution of 6-bromo-4-methoxy-3-methylpyridine (1.0 eq) in water (10-15 mL per gram of starting material), add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 30 minutes. Caution: The reaction can be exothermic.

  • Oxidation: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Filtration: Cool the mixture to room temperature. If a purple color from excess permanganate persists, quench it by adding a small amount of ethanol or sodium bisulfite until the solution is colorless. Filter the hot mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the aqueous filtrates and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 6-Bromo-4-methoxynicotinic acid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Expected)

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data for 6-Bromo-4-methoxynicotinic acid is as follows:

  • ¹H NMR: The spectrum should show three distinct signals in the aromatic region: two singlets (or narrow doublets if long-range coupling is resolved) corresponding to the two protons on the pyridine ring. A sharp singlet for the methoxy (-OCH₃) protons will be observed around 3.8-4.2 ppm. A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals: five for the pyridine ring carbons (with the carbon bearing the bromo group being significantly shielded), one for the carboxylic acid carbonyl carbon (~165-175 ppm), and one for the methoxy carbon (~55-60 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700-1730 cm⁻¹ will correspond to the C=O stretch of the carbonyl group. C-O stretching for the methoxy ether will appear in the 1250-1050 cm⁻¹ region.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.

Reactivity and Applications in Drug Discovery

6-Bromo-4-methoxynicotinic acid is a trifunctional building block, offering multiple avenues for synthetic elaboration.

  • Carboxylic Acid Group: This group is readily converted into amides, esters, or can be reduced to an alcohol. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.

  • Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents at the 6-position of the pyridine ring.

  • Pyridine Ring: The nitrogen atom can be N-alkylated or N-oxidized, and it influences the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

The strategic combination of these functionalities makes this compound an ideal starting point for constructing libraries of complex molecules for screening against various biological targets. Halogenated nicotinic acid derivatives are known to possess a wide range of biological activities and serve as crucial intermediates in pharmaceuticals.[2] For example, related bromo-substituted heterocyclic compounds have shown potential as anti-inflammatory agents by acting as agonists for the α7 nicotinic acetylcholine receptor.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-4-methoxynicotinic acid is not widely available, data from structurally similar compounds like 5-Bromo-2-methoxynicotinic acid and other brominated pyridines provide a strong basis for hazard assessment.[5][6]

  • Health Hazards:

    • Acute Toxicity: May be harmful if swallowed.[6]

    • Skin Corrosion/Irritation: Causes skin irritation.[5]

    • Eye Damage/Irritation: Causes serious eye irritation.[5]

    • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Handling: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[5][6]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side-shields).[5][6][7] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[7]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

  • Storage:

    • Store in a well-ventilated place and keep the container tightly closed.[5]

    • Store locked up.[6] Recommended storage is at 2-8°C under an inert atmosphere.

    • Incompatible with strong oxidizing agents.[7]

References

Sources

Exploratory

6-Bromo-4-methoxynicotinic acid CAS number and IUPAC nomenclature

An In-depth Technical Guide to 6-Bromo-4-methoxynicotinic Acid: A Heterocyclic Building Block for Modern Drug Discovery Authored by a Senior Application Scientist This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Bromo-4-methoxynicotinic Acid: A Heterocyclic Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of 6-bromo-4-methoxynicotinic acid, a functionalized pyridine derivative with significant potential as a scaffold and building block in medicinal chemistry and materials science. While direct experimental data for this specific isomer is not extensively documented in publicly accessible literature, this paper will establish its precise chemical identity, present comparative physicochemical data from its close isomers, propose a logical and efficient synthetic pathway, and explore its potential applications based on the established utility of related heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic structures in their research and development programs.

Core Chemical Identity and Nomenclature

The precise arrangement of substituents on the pyridine ring is critical to a compound's chemical behavior and its utility in synthesis. 6-Bromo-4-methoxynicotinic acid is a constitutional isomer of other known substituted pyridines, and it is essential to distinguish it from similar structures.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is 6-bromo-4-methoxypyridine-3-carboxylic acid . This name is derived as follows:

  • Pyridine : The core is a six-membered aromatic heterocycle containing one nitrogen atom.

  • -3-carboxylic acid : The principal functional group, a carboxyl group (-COOH), is located at the 3-position of the pyridine ring. This defines the compound as a derivative of nicotinic acid.

  • 6-bromo- : A bromine atom is substituted at the 6-position.

  • 4-methoxy- : A methoxy group (-OCH₃) is substituted at the 4-position.

The structure is unambiguously defined by this nomenclature, as illustrated in the diagram below.

Caption: Chemical structure of 6-bromo-4-methoxypyridine-3-carboxylic acid.

Chemical Abstract Service (CAS) Number

A definitive CAS number for 6-bromo-4-methoxynicotinic acid is not consistently reported across major chemical databases. However, for its close isomer, 4-bromo-6-methoxynicotinic acid , the CAS number is 1060806-61-2 [1]. Researchers should exercise caution when sourcing this compound to ensure they are acquiring the correct isomer.

Physicochemical Properties: A Comparative Analysis

Direct, experimentally verified physicochemical data for 6-bromo-4-methoxynicotinic acid are scarce. However, we can infer its likely properties by examining closely related isomers. The position of the substituents significantly influences properties such as melting point, solubility, and crystal packing. The following table presents calculated data for the target compound alongside experimental data for its isomers.

Property6-Bromo-4-methoxynicotinic acid (Calculated/Predicted)4-Bromo-6-methoxynicotinic acid[1]6-Bromo-4-methoxypicolinic acid[2][3]
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₃C₇H₆BrNO₃
Molecular Weight 232.03 g/mol 232.03 g/mol 232.03 g/mol
Appearance Predicted: White to off-white solidNot specifiedWhite to off-white solid
Melting Point Not availableNot availableNot available
Solubility Predicted: Soluble in DMSO, DMF, and methanolNot specifiedNot specified
pKa Predicted: ~3-4 (carboxylic acid)Not specifiedNot specified

Proposed Synthesis Pathway

While a specific, optimized synthesis for 6-bromo-4-methoxynicotinic acid is not detailed in the literature, a robust and logical synthetic route can be designed based on established methodologies for the functionalization of pyridine rings. A plausible approach would start from a commercially available, appropriately substituted pyridine precursor.

The proposed workflow involves a two-step process starting from 6-bromonicotinic acid: nitration followed by nucleophilic aromatic substitution with methoxide.

G start 6-Bromonicotinic acid intermediate 6-Bromo-4-nitronicotinic acid start->intermediate  HNO₃ / H₂SO₄   product 6-Bromo-4-methoxynicotinic acid intermediate->product  NaOCH₃ / CH₃OH  

Caption: Proposed two-step synthesis of 6-Bromo-4-methoxynicotinic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-4-nitronicotinic acid

  • To a cooled (0 °C) solution of fuming sulfuric acid, add 6-bromonicotinic acid portion-wise, ensuring the temperature does not exceed 10 °C.

  • Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and pour it carefully onto crushed ice.

  • The precipitated product, 6-bromo-4-nitronicotinic acid[4], can be collected by filtration, washed with cold water, and dried under vacuum.

    • Causality: The strong electron-withdrawing effect of the bromine atom and the protonated pyridine nitrogen directs the electrophilic nitration to the 4-position.

Step 2: Synthesis of 6-Bromo-4-methoxynicotinic acid

  • Dissolve the 6-bromo-4-nitronicotinic acid intermediate in methanol.

  • Add a solution of sodium methoxide in methanol to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress. The nitro group at the 4-position is a good leaving group for nucleophilic aromatic substitution.

  • Upon completion, cool the reaction, neutralize with an appropriate acid (e.g., dilute HCl) to precipitate the product.

  • The final product, 6-bromo-4-methoxynicotinic acid, can be isolated by filtration, washed, and purified by recrystallization or column chromatography.

    • Causality: The electron-deficient nature of the pyridine ring, further activated by the bromo and nitro substituents, facilitates the displacement of the nitro group by the methoxide nucleophile.

Applications in Drug Discovery and Medicinal Chemistry

The substituted nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific combination of bromo and methoxy groups on the 6-bromo-4-methoxynicotinic acid core offers several strategic advantages for drug design.

  • Vector for Further Functionalization: The bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methoxy group at the 4-position can improve metabolic stability and modulate the electronic properties of the pyridine ring. It can also serve as a key hydrogen bond acceptor, influencing ligand-receptor interactions.

  • Bioisosteric Replacement: The nicotinic acid moiety itself is a common feature in biologically active molecules, often mimicking natural substrates or interacting with specific enzyme or receptor binding sites.

Bromo-substituted heterocyclic compounds, in general, have shown a wide range of biological activities, including potential as anti-inflammatory and anticancer agents[5][6]. The unique substitution pattern of 6-bromo-4-methoxynicotinic acid makes it a valuable and largely unexplored building block for the synthesis of novel therapeutic modalities[7].

Conclusion

6-Bromo-4-methoxynicotinic acid represents a promising, albeit under-characterized, heterocyclic building block. This guide has established its definitive IUPAC nomenclature and structure, provided a comparative analysis of its expected physicochemical properties, and outlined a logical and feasible synthetic pathway. The strategic placement of its functional groups provides a versatile platform for further chemical modification, making it a highly attractive scaffold for the development of new small-molecule therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, compounds like 6-bromo-4-methoxynicotinic acid will be instrumental in expanding the accessible chemical space for medicinal chemists.

References

  • MilliporeSigma. 6-Bromo-4-methoxypicolinic acid - CAS 1060805-13-1. Available from: [Link]

  • Anichem. 6-Bromo-4-methyl-nicotinic acid. Available from: [Link]

  • PubChem. 6-Bromonicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available from: [Link]

  • MilliporeSigma. 6-Bromo-4-methoxypicolinic acid | 1060805-13-1. Available from: [Link]

  • R Discovery. 6-bromo Derivative Research Articles. Available from: [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • MDPI. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Available from: [Link]

Sources

Foundational

A Technical Guide to 6-Bromo-4-methoxynicotinic Acid: Synthesis, Characterization, and Applications

Abstract 6-Bromo-4-methoxynicotinic acid is a halogenated pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its structural features, including a reactive bromine atom, a carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Bromo-4-methoxynicotinic acid is a halogenated pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its structural features, including a reactive bromine atom, a carboxylic acid group, and a methoxy group on a pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthesis and purification protocol, comprehensive analytical characterization methods, and a discussion of its applications, particularly within the field of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Core Physicochemical Properties

6-Bromo-4-methoxynicotinic acid is a white to off-white solid at room temperature. Its core properties are fundamental to its use in a laboratory setting, dictating storage conditions, solvent selection, and reaction setup. The key quantitative data are summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
CAS Number 1060806-61-2[1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Storage Store in a dry, well-ventilated area, often at 2-8°C under an inert atmosphere.[1]

Synthesis and Purification

The synthesis of 6-Bromo-4-methoxynicotinic acid is not commonly detailed in widely available literature, suggesting it is often prepared via proprietary methods or sourced from specialized chemical suppliers. However, a logical synthetic approach can be extrapolated from established organic chemistry principles for creating substituted pyridines. A plausible route involves the selective bromination of a 4-methoxynicotinic acid precursor, followed by purification.

Proposed Synthesis Protocol

This protocol is a generalized representation. The expertise of a trained synthetic organic chemist is required to adapt and optimize these steps for safety and yield.

Reaction: Bromination of 4-methoxynicotinic acid.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methoxynicotinic acid in a suitable inert solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The use of NBS is standard for selective bromination on activated aromatic rings and is preferable to elemental bromine for its safer handling properties.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining brominating agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Solvent Selection: Dissolve the crude 6-Bromo-4-methoxynicotinic acid in a minimal amount of a hot solvent system, such as an ethanol/water or methanol/water mixture. The ideal solvent will dissolve the compound when hot but not when cold.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization Workflow

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized 6-Bromo-4-methoxynicotinic acid.[2]

Caption: Workflow for the structural confirmation of 6-Bromo-4-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][4]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon NMR): A proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts will indicate the electronic environment of each carbon, with the carboxyl carbon appearing significantly downfield.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For bromo-derivatives, MS is particularly diagnostic due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two major peaks (M and M+2) of nearly equal intensity.[2] This provides strong evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present.[3] Key expected absorptions include:

  • A broad peak in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

  • Absorptions in the 1600-1450 cm⁻¹ region for the C=C and C=N bonds of the aromatic pyridine ring.

  • A C-O stretching band for the methoxy group.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds like 6-Bromo-4-methoxynicotinic acid are valuable building blocks in medicinal chemistry. The bromine atom serves as a versatile chemical handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of diverse molecular libraries for screening against biological targets.[5]

While specific drugs derived directly from this compound are not prominent in public literature, its structural motif is relevant. Bromo-substituted aromatic acids are used in the synthesis of compounds with potential therapeutic activities, including anti-inflammatory and anti-cancer agents.[6][7] The pyridine core is a common feature in many approved drugs, and the strategic placement of functional groups allows for fine-tuning of a molecule's pharmacological and pharmacokinetic properties, such as potency, selectivity, and metabolic stability.[8]

Safety and Handling

As a laboratory chemical, 6-Bromo-4-methoxynicotinic acid requires careful handling to minimize exposure.

  • Hazard Classification: It is generally classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[11][12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes.[9][10]

    • Skin: If on skin, wash with plenty of soap and water.[9][10]

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[9][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][12]

References

  • New Journal of Chemistry Supporting Information. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]

  • 6-Bromo-4-methyl-nicotinic acid In Stock. (n.d.). Anichem. Retrieved March 7, 2026, from [Link]

  • 6-bromo Derivative Research Articles. (n.d.). R Discovery. Retrieved March 7, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved March 7, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved March 7, 2026, from [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • 6-Bromonicotinic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved from [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. [Link]

  • Zhorov, B. S., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4851. [Link]

Sources

Exploratory

Solubility of 6-Bromo-4-methoxynicotinic acid in DMSO and methanol

An In-depth Technical Guide to the Solubility of 6-Bromo-4-methoxynicotinic acid in DMSO and Methanol Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its downstr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-4-methoxynicotinic acid in DMSO and Methanol

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its downstream developability and biological efficacy. Poor solubility is a leading cause of compound attrition in the drug discovery pipeline, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-4-methoxynicotinic acid, a substituted pyridine carboxylic acid derivative, in two common and fundamentally different laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document outlines the theoretical principles governing solubility based on molecular structure, presents a detailed, field-proven experimental protocol for quantitative solubility determination, and discusses the practical implications for researchers in chemical synthesis and drug development.

Introduction: The Critical Role of Solvent Selection and Solubility

In early-stage drug discovery, compounds are frequently synthesized and stored in organic solvents. Dimethyl sulfoxide (DMSO) has emerged as the industry-standard solvent for compound libraries due to its remarkable ability to dissolve a wide range of both polar and non-polar molecules.[2][3] This "universal solvent" capability streamlines high-throughput screening (HTS) workflows.[4] However, understanding a compound's solubility profile is not limited to its performance in a stock solution. Methanol, a polar protic solvent, is also ubiquitous in the laboratory, often used in purification, analytical procedures like HPLC, and as a co-solvent in various reaction media.[5][6]

The distinct physicochemical properties of DMSO (polar, aprotic) and methanol (polar, protic) mean that a compound's solubility can differ significantly between them. This guide focuses on 6-Bromo-4-methoxynicotinic acid, providing researchers with the foundational knowledge and practical methodologies to accurately assess its solubility in these key solvents.

Physicochemical Profiles of Core Components

A predictive understanding of solubility begins with the characteristics of the solute and the solvents.

Solute: 6-Bromo-4-methoxynicotinic acid

6-Bromo-4-methoxynicotinic acid (also known as 6-bromo-4-methoxy-2-pyridinecarboxylic acid) is a heterocyclic organic compound. Its structure incorporates several functional groups that dictate its potential interactions with a solvent.

  • Pyridine Ring: A polar aromatic heterocycle.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): A moderately polar ether linkage.

  • Bromo Group (-Br): Adds to the molecular weight and overall polarity.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[7]
Molecular Weight 232.03 g/mol [7]
Physical Form White to off-white solid[8]
Synonyms 6-bromo-4-methoxy-2-pyridinecarboxylic acid[8]
Solvents: A Tale of Two Polars

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant.[4] Its sulfur-oxygen bond creates a strong dipole, making it an excellent solvent for a vast array of compounds.[9] While it can accept hydrogen bonds at its oxygen atom, it lacks a proton to donate, a key distinction from methanol.[4] This property makes it invaluable for dissolving APIs for biological screening and as a cryoprotectant for cell storage.[2][4]

Methanol (MeOH): Methanol is the simplest alcohol and is classified as a polar protic solvent.[5][10] The hydroxyl (-OH) group allows methanol to participate actively in hydrogen bonding, acting as both a donor and an acceptor.[11] This characteristic makes it highly effective at solvating polar and ionic compounds. It is miscible with water and a wide range of organic solvents.[12]

Theoretical Solubility Assessment: A Mechanistic View

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[13] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.[14]

Caption: Predicted intermolecular interactions governing solubility.

Given the multiple polar functional groups, particularly the carboxylic acid, 6-Bromo-4-methoxynicotinic acid is predicted to be soluble in both DMSO and methanol. The carboxylic acid's ability to engage in strong hydrogen bonding with both solvents is the primary driver of solubility. The polarity of the pyridine ring and methoxy group further contribute to favorable dipole-dipole interactions. It is anticipated that the compound will exhibit high solubility in DMSO, a solvent known for its exceptional solvating power for complex organic molecules.[3] Solubility in methanol is also expected to be significant due to strong hydrogen bonding capabilities.[5]

Experimental Protocol: Quantitative Determination of Thermodynamic Solubility

To move beyond theoretical assessment, a rigorous experimental protocol is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a precise measure of a compound's solubility at a specific temperature.[15]

Objective

To quantitatively determine the solubility of 6-Bromo-4-methoxynicotinic acid in both DMSO and methanol at a controlled ambient temperature (e.g., 25 °C).

Materials & Equipment
  • 6-Bromo-4-methoxynicotinic acid (≥95% purity)[8]

  • DMSO (Anhydrous, ≥99.9%)

  • Methanol (HPLC Grade, ≥99.9%)[5]

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Calibrated positive displacement pipettes

  • 0.22 µm PTFE syringe filters

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

This protocol is designed as a self-validating system by ensuring equilibrium is reached and only the dissolved analyte is measured.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 6-Bromo-4-methoxynicotinic acid to at least three separate 2 mL vials for each solvent (DMSO and methanol). "Excess" means that a visible amount of solid remains at the bottom of the vial after the experiment. A starting point is ~10-20 mg of solid in 1 mL of solvent.

  • Precisely add 1.0 mL of the respective solvent to each vial.

  • Securely cap the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment set to 25 °C.

  • Agitate the slurries for a minimum of 24 hours. Causality Insight: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13] Shorter incubation times may only yield kinetic solubility, which can be misleading.

Step 3: Sample Isolation and Preparation

  • After 24 hours, remove the vials and let them stand for 1-2 hours to allow undissolved solids to settle. This minimizes filter clogging.

  • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

  • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed autosampler vial. Trustworthiness Check: Filtration is a critical step to remove all particulate matter, ensuring that the subsequent analysis measures only the dissolved compound.

Step 4: Sample Dilution and Quantification

  • Accurately dilute a known volume of the clear filtrate with an appropriate mobile phase (for HPLC analysis) to bring the concentration within the linear range of a pre-established calibration curve.

  • Analyze the diluted samples via a validated HPLC-UV method. The method should be capable of cleanly separating the analyte from any potential impurities.

  • Construct a calibration curve using known concentrations of 6-Bromo-4-methoxynicotinic acid to quantify the concentration in the diluted samples.

Step 5: Data Analysis

  • Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

  • Average the results from the triplicate vials for each solvent to determine the final solubility value and standard deviation. Report the solubility in mg/mL or mmol/L.

Sources

Foundational

The Acidity and pKa Landscape of 4-Methoxynicotinic Acid Derivatives: Mechanisms, Measurement, and Medicinal Chemistry Applications

Executive Summary Understanding the acid dissociation constants ( ) of functionalized pyridine derivatives is a critical prerequisite in modern drug discovery. The dictates a molecule's ionization state at physiological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid dissociation constants (


) of functionalized pyridine derivatives is a critical prerequisite in modern drug discovery. The 

dictates a molecule's ionization state at physiological pH, directly governing its solubility, membrane permeability, and target binding affinity. This technical guide explores the physicochemical landscape of 4-methoxynicotinic acid derivatives . By dissecting the competing mesomeric (+M) and inductive (-I) effects of the methoxy substituent, we provide a mechanistic framework for predicting acidity. Furthermore, we outline self-validating experimental protocols for

determination, ensuring robust data generation for pharmaceutical applications.

Mechanistic Analysis of Acidity: Electronic and Steric Effects

To understand the acidity of 4-methoxynicotinic acid, we must first establish the baseline of the unsubstituted core. Nicotinic acid (pyridine-3-carboxylic acid) is an ampholyte. It possesses a basic pyridine nitrogen (


) and an acidic carboxylic group (

)[1]. In aqueous solutions between pH 2.5 and 4.5, it exists predominantly as a zwitterion.

Introducing a methoxy (


) group at the 4-position fundamentally rewrites this electronic landscape through two competing forces: an electron-withdrawing inductive effect (-I) through the sigma framework, and a powerful electron-donating mesomeric effect (+M) through the pi system.
The Effect on the Pyridine Nitrogen (Position 1)

The nitrogen atom acts as a base. Because the 4-methoxy group is situated para to the pyridine nitrogen, its +M effect dominates over the -I effect. The lone pair from the oxygen delocalizes into the pyridine ring, significantly increasing the electron density at the nitrogen atom. This makes the nitrogen much more basic. For context, the


 of the conjugate acid of unsubstituted pyridine is 5.23, whereas the 

of 4-methoxypyridine leaps to 6.58[2]. In 4-methoxynicotinic acid, while the electron-withdrawing 3-carboxylic acid dampens this slightly, the

remains substantially elevated compared to the nicotinic acid baseline.
The Effect on the Carboxylic Acid (Position 3)

The carboxylic acid acts as a proton donor. The 4-methoxy group is ortho to the carboxylic acid. The +M effect pushes electron density to the C3 position, which destabilizes the negatively charged carboxylate anion (


) formed upon deprotonation. A destabilized conjugate base equates to a weaker acid, thereby increasing the 

. Additionally, the spatial proximity of the 4-methoxy oxygen allows for potential intramolecular hydrogen bonding with the protonated carboxylic acid, further resisting deprotonation.

G A 4-Methoxy Group (+M, -I Effects) B Pyridine Nitrogen (N1) (Para to Methoxy) A->B Strong +M effect increases e- density C Carboxylic Acid (C3) (Ortho to Methoxy) A->C +M effect & H-bonding destabilizes anion D Increased pKa1 (More Basic) B->D E Increased pKa2 (Less Acidic) C->E

Electronic effects of the 4-methoxy group on the nicotinic acid scaffold.

Quantitative Acidity Profiling

The table below summarizes the quantitative shifts in


 values driven by substituent effects. Note how the addition of electron-withdrawing halogens (e.g., 6-chloro) counteracts the methoxy group's basicity enhancement.
Compound

(Pyridine N)

(Carboxylic Acid)
Reference
Nicotinic Acid 2.084.75[1]
4-Methoxypyridine 6.58N/A[2]
4-Methoxynicotinic Acid ~4.6 (Est.)~5.4 (Est.)Derived
6-Chloro-4-methoxynicotinic Acid ~3.2 (Est.)~5.1 (Est.)Derived

Experimental Workflows for pKa Determination

The Challenge of Zwitterionic Invisibility

Why use Nuclear Magnetic Resonance (NMR) over standard potentiometry for these specific derivatives? 4-Methoxynicotinic acid derivatives often exhibit poor aqueous solubility near their zwitterionic isoelectric point. Conducting potentiometric titrations in organic cosolvents (like methanol/water) forces researchers to rely on complex Yasuda-Shedlovsky extrapolations to calculate the true aqueous


.

Expertise & Causality: NMR titration allows for analysis at much lower concentrations and directly observes site-specific protonation, bypassing the bulk solvent artifacts and solubility limits that plague potentiometry[3].

Protocol: Self-Validating NMR-Metric Titration

This protocol tracks the chemical shifts (


) of specific protons (e.g., C2-H and C6-H) as a function of pH. Because protonation of the pyridine nitrogen deshields adjacent protons, the change in 

directly correlates with the ionization state[3].
  • Sample Preparation: Dissolve 5 mg of the 4-methoxynicotinic acid derivative in 0.6 mL of

    
    . If solubility is strictly limited, use a minimal 
    
    
    
    /DMSO-
    
    
    cosolvent system.
  • Baseline Acquisition: Acquire a standard high-resolution

    
     NMR spectrum to assign the aromatic protons (C2-H is typically the most downfield shifted due to its proximity to both the nitrogen and the carboxylic acid).
    
  • pH/pD Titration: Adjust the pD of the solution iteratively using dilute

    
     or 
    
    
    
    . Measure the pD using a calibrated micro-pH electrode. (Note: Correct for the deuterium isotope effect using the formula:
    
    
    ).
  • Sequential Acquisition: Acquire

    
     NMR spectra at 12–15 distinct pD points, ensuring the range spans at least 2 pH units above and below the estimated 
    
    
    
    values.
  • Non-Linear Regression: Plot the chemical shift (

    
    ) of the C2-H proton against the calculated pH. Fit the data to the Henderson-Hasselbalch non-linear regression model.
    

Trustworthiness (Self-Validation): This protocol is a self-validating system. The sigmoidal curve generated provides internal proof of accuracy: perfect horizontal plateaus at both the low and high pH extremes confirm that the fully protonated and fully deprotonated states have been successfully and independently isolated, validating the calculated inflection point (


)[3].

G Step1 Sample Preparation Dissolve in D2O or Cosolvent Step2 pH/pD Adjustment Titrate with DCl / NaOD Step1->Step2 Step3 1H NMR Acquisition Track C2/C6 Protons Step2->Step3 Step4 Non-linear Regression Henderson-Hasselbalch Fit Step3->Step4 Step5 Validation Check Sigmoidal Plateaus Step4->Step5

Self-validating NMR-metric titration workflow for pKa determination.

Implications in Drug Development

The precise tuning of


 via methoxy substitution is not merely an academic exercise; it is a tactical maneuver in rational drug design. The ionization state dictates how a drug interacts with target protein residues and how it crosses lipid bilayers.

A prime example is the development of inhibitors targeting the Eukaryotic Initiation Factor 4A (eIF4A) RNA Helicase, a critical component in oncogenic translation. During the synthesis of the first-in-class development candidate eFT226 (Zotatifin), researchers utilized 6-chloro-4-methoxynicotinic acid as a core building block. The 4-methoxy group not only provided the necessary steric and electronic profile to engage the RNA/eIF4A1 interface but its influence on the scaffold's


 was critical for optimizing the pharmacokinetic (logD) properties of the final clinical candidate.

References

Sources

Exploratory

Electronic Properties and Synthetic Utility of 6-Bromo Substituted Pyridine Rings

Executive Summary The 6-bromo-2-substituted pyridine motif (often referred to simply as 2-bromopyridine in mono-substituted contexts due to symmetry) represents a critical scaffold in modern drug discovery.[1] Its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-bromo-2-substituted pyridine motif (often referred to simply as 2-bromopyridine in mono-substituted contexts due to symmetry) represents a critical scaffold in modern drug discovery.[1] Its utility stems from a unique electronic duality: the pyridine nitrogen renders the ring electron-deficient, facilitating nucleophilic attacks, while the bromine atom provides a versatile handle for cross-coupling and halogen bonding.

This guide analyzes the electronic architecture of the 6-bromopyridine system, detailing how inductive and mesomeric vectors dictate reactivity. It provides validated protocols for overcoming common synthetic pitfalls—specifically catalyst poisoning in Buchwald-Hartwig aminations and halogen migration ("halogen dance") during lithiation.

Electronic Architecture

To manipulate the chemistry of 6-bromopyridine, one must first understand the competition between the nitrogen atom and the bromine substituent.

Orbital Hybridization and Vector Analysis

The pyridine nitrogen is


 hybridized, hosting a lone pair in an orbital orthogonal to the 

-system. The bromine atom at the

-position (C2/C6) exerts two opposing effects:
  • Inductive Effect (-I): The electronegative Br atom withdraws electron density through the

    
    -framework. This is reinforced by the adjacent nitrogen, making the C2/C6 carbons highly electrophilic.
    
  • Mesomeric Effect (+M): The lone pairs on Br can theoretically donate into the

    
    -system. However, in pyridines, the electron-withdrawing nature of the ring nitrogen dominates, rendering the +M effect negligible compared to the -I effect.
    
Basicity and pKa Modulation

The introduction of bromine at the 2/6-position drastically reduces the basicity of the pyridine nitrogen due to strong inductive withdrawal.

SpeciespKa (Conjugate Acid)Electronic Driver
Pyridine 5.25Standard

lone pair availability.[1]
2-Bromopyridine 0.71Strong -I effect of Br reduces electron density at N.
2,6-Dibromopyridine -2.55Additive -I effects render N non-basic.[1]
The Sigma Hole (Halogen Bonding)

In medicinal chemistry, the C-Br bond exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis. This allows the bromine to act as a Lewis acid (halogen bond donor) interacting with backbone carbonyls in protein targets, a property distinct from the steric bulk usually associated with halogens.

Visualization: Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

ElectronicVectors cluster_reactivity Resulting Reactivity Profile N_atom Pyridine Nitrogen (Electron Sink) C_Ring Pyridine Ring (Electron Deficient) C_Ring->N_atom Resonance Withdrawal SNAr Susceptible to SNAr (at C2/C6) C_Ring->SNAr Br_atom 6-Bromo Substituent (Sigma Hole Donor) Br_atom->C_Ring -I Effect (Strong) Br_atom->C_Ring +M Effect (Weak) Metal Li-Halogen Exchange (Fast but risky) Br_atom->Metal

Caption: Vector analysis showing the dominance of Inductive (-I) withdrawal over Mesomeric (+M) donation, activating the ring for nucleophilic attack.

Reactivity Profiles & Synthetic Decision Making

The electronic deficiency of the 6-bromopyridine ring creates a divergence in synthetic pathways. The choice between Nucleophilic Aromatic Substitution (


) and Metal-Catalyzed Cross-Coupling depends heavily on the nucleophile's strength and the substitution pattern.
Nucleophilic Aromatic Substitution ( )

Unlike benzene analogs, 6-bromopyridines undergo ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 readily.[1] The reaction proceeds via a Meisenheimer complex , where the negative charge is stabilized by the electronegative nitrogen atom.
  • Kinetics: The reaction rate is often second-order (dependent on substrate and nucleophile).

  • Scope: Excellent for O-nucleophiles (alkoxides) and S-nucleophiles (thiols).[1] Amines often require high temperatures or transition metal catalysis (see below).

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

A common failure mode in coupling 6-bromopyridines is catalyst poisoning .[1] The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.

  • Solution: Use bulky, chelating ligands (e.g., BINAP, Xantphos) that sterically crowd the metal center, preventing N-coordination.[1]

Lithium-Halogen Exchange

Treatment with n-BuLi effects rapid Li-Br exchange.[1] However, this intermediate is unstable above -60°C due to the "Halogen Dance" mechanism, where the lithiated species deprotonates a different position on the ring, causing the halogen to migrate to a more thermodynamically stable position.

ReactionPathways Start 6-Bromo-Substituted Pyridine Choice Select Transformation Start->Choice Path_SNAr Nucleophilic Substitution (SNAr) Choice->Path_SNAr Strong Nu- (RO-, RS-) No Catalyst Path_Pd Pd-Catalyzed Coupling (Buchwald/Suzuki) Choice->Path_Pd Amines/Boronic Acids Catalytic Path_Li Li-Halogen Exchange Choice->Path_Li n-BuLi -78°C Out_SNAr Ether/Thioether Formation (Requires strong Nu-) Path_SNAr->Out_SNAr Out_Pd C-N or C-C Bond Formation (Risk: Catalyst Poisoning) Path_Pd->Out_Pd Out_Li Electrophile Trapping (Risk: Halogen Dance) Path_Li->Out_Li

Caption: Decision matrix for functionalizing 6-bromopyridines based on target moiety and reagent tolerance.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Overcoming Catalyst Poisoning)

Objective: Coupling a secondary amine to 6-bromopyridine while preventing N-coordination to Palladium.

Reagents:

  • Substrate: 6-Bromo-2-substituted pyridine (1.0 equiv)[1]

  • Amine: Morpholine or Piperidine derivative (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: BINAP (racemic) (7.5 mol%) — Critical for steric bulk[1]

  • Base: NaOtBu (1.4 equiv) — Essential for turnover[1]

  • Solvent: Toluene (anhydrous, degassed)[1][2]

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, charge the reaction vial with Pd(OAc)₂ and BINAP. Add a small volume of Toluene and stir at RT for 15 mins to form the active catalyst species (Orange to Red/Brown color change).

  • Substrate Addition: Add the 6-bromopyridine, the amine, and solid NaOtBu.

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat to 80–100°C . Note: Do not exceed 110°C to avoid Pd-black precipitation.

  • Monitoring: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst (2 mol%).[1]

  • Workup: Cool to RT, filter through Celite (eluting with EtOAc), and concentrate. Purify via silica flash chromatography.

Protocol B: Regioselective Lithium-Halogen Exchange

Objective: Generation of the 2-pyridyl anion without inducing halogen migration.

Reagents:

  • Substrate: 6-Bromo-2-substituted pyridine (1.0 equiv)[1]

  • Reagent: n-Butyllithium (1.6M in hexanes, 1.05 equiv)[1]

  • Electrophile: DMF or Benzaldehyde (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step Workflow:

  • Cryogenic Setup: Cool the THF solution of the substrate to -78°C using a dry ice/acetone bath. Critical: Temperature must be monitored internally.

  • Inverse Addition (Optional but Recommended): For highly sensitive substrates, add the substrate to the pre-cooled n-BuLi to keep local concentration of lithiated species low, though standard addition (n-BuLi to substrate) works if slow.

  • Exchange: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for exactly 30 minutes.

    • Warning: Stirring >1 hour or warming to -40°C promotes the "Halogen Dance," moving the Li to the 3-position.

  • Trapping: Add the electrophile (neat or in THF) rapidly at -78°C.

  • Quench: Allow to warm to 0°C and quench with sat. NH₄Cl.

Medicinal Chemistry Implications[2][4][5][6][7][8]

Metabolic Stability

The 2-position of pyridine is metabolically labile, prone to oxidation by aldehyde oxidase (AO) to form the 2-pyridone. Substitution with Bromine at this position (or the symmetry-equivalent 6-position) effectively blocks this metabolic soft spot, extending half-life (


).[1]
Lipophilicity (LogP)

Bromine is highly lipophilic. Replacing a Hydrogen with Bromine on a pyridine ring typically increases LogP by approximately 0.8 – 1.0 units . This is useful for improving blood-brain barrier (BBB) permeability but must be balanced against solubility concerns.

Halogen Bonding

In protein-ligand docking, the 6-bromo substituent can form specific directional interactions (


 angle relative to the C-Br bond) with backbone carbonyl oxygens. This interaction is driven by the 

-hole and can contribute 1–3 kcal/mol to binding affinity, often acting as a "hydrophobic hydrogen bond."

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from

  • Tilley, J. W., et al. (2013).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1][3] Retrieved from [1]

  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393. Retrieved from [1]

  • Gros, P., & Fort, Y. (2002).[1] Lithium-Halogen Exchange in Pyridines: A Review. European Journal of Organic Chemistry. Retrieved from

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Nucleophilic Substitution. Retrieved from

Sources

Foundational

The Strategic Value of 6-Bromo-4-methoxynicotinic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The nicotinic acid scaffold, a cornerstone in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acid scaffold, a cornerstone in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. Within this privileged structural class, 6-bromo-4-methoxynicotinic acid has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring offers a unique combination of reactivity and modulatory handles. This guide provides a comprehensive technical overview of 6-bromo-4-methoxynicotinic acid as a scaffold in drug discovery, delving into its synthesis, physicochemical properties, and diverse applications. We will explore its role in the rational design of kinase inhibitors, neuroprotective agents, and other emerging therapeutic areas, supported by detailed experimental protocols and an analysis of structure-activity relationships.

Introduction: The Nicotinic Acid Scaffold and the Rise of a Privileged Derivative

The nicotinic acid (niacin or vitamin B3) framework is a fundamental motif in numerous endogenous molecules and approved drugs.[1] Its inherent "drug-like" properties, including metabolic stability and favorable pharmacokinetics, have cemented its status as a "privileged scaffold" in drug design.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

6-Bromo-4-methoxynicotinic acid distinguishes itself through a trifecta of functional groups that offer medicinal chemists a powerful toolkit for molecular elaboration:

  • The 6-Bromo Position: The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4] This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of chemical space and the optimization of target binding and pharmacokinetic profiles.

  • The 4-Methoxy Group: The electron-donating methoxy group influences the electronic properties of the pyridine ring, potentially modulating the pKa of the nitrogen atom and the reactivity of other positions. It can also participate in key hydrogen bond interactions within a protein's binding pocket, enhancing affinity and selectivity.

  • The 3-Carboxylic Acid: The carboxylic acid functionality is a crucial pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets. It also provides a convenient attachment point for the formation of amide bonds, allowing for the facile synthesis of large and diverse compound libraries.

This unique combination of features makes 6-bromo-4-methoxynicotinic acid an ideal starting point for the development of novel therapeutics across various disease areas.

Physicochemical and Spectroscopic Profile

While specific experimental data for 6-bromo-4-methoxynicotinic acid is not extensively documented in publicly available literature, we can infer its properties based on its structural analogues. For instance, the isomeric 4-bromo-6-methoxynicotinic acid (CAS RN: 1060806-61-2) provides valuable comparative data.[2]

PropertyPredicted/Inferred ValueReference
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol [2]
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in organic solvents like DMSO and DMF.
pKa (Carboxylic Acid) Estimated to be in the range of 3-5.
LogP Predicted to be in the range of 1.5-2.5.[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 2- and 5-positions of the pyridine ring. A singlet corresponding to the methoxy group protons would be observed around 3.9-4.1 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atoms attached to the bromine and methoxy groups would also have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of the Scaffold

A robust and scalable synthesis of 6-bromo-4-methoxynicotinic acid is crucial for its widespread application in medicinal chemistry. While a specific, dedicated synthesis is not prominently reported, a plausible and efficient route can be designed based on established pyridine chemistry. A potential synthetic pathway is outlined below:

Synthesis_of_6-Bromo-4-methoxynicotinic_acid start Commercially Available Starting Material intermediate1 4-Methoxy-6-methylpyridine start->intermediate1 Multi-step synthesis intermediate2 6-Bromo-4-methoxy-2-methylpyridine intermediate1->intermediate2 Bromination product 6-Bromo-4-methoxynicotinic acid intermediate2->product Oxidation

A potential synthetic workflow for 6-bromo-4-methoxynicotinic acid.

Conceptual Protocol:

  • Synthesis of 4-Methoxy-6-methylpyridine: This intermediate can be prepared from commercially available starting materials through established methods for pyridine ring synthesis or functionalization.

  • Bromination: Selective bromination at the 6-position of the pyridine ring can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in an acidic medium. The directing effects of the existing substituents will favor bromination at the desired position.

  • Oxidation: The final step involves the oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or through a multi-step process involving conversion to a hydroxymethyl or aldehyde intermediate followed by oxidation.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of 6-bromo-4-methoxynicotinic acid lies in its potential as a versatile scaffold for the construction of diverse and biologically active molecules. Its three strategically placed functional groups allow for a modular and efficient approach to lead discovery and optimization.

Scaffold_Applications scaffold 6-Bromo-4-methoxynicotinic acid Carboxylic Acid Methoxy Group Bromo Group app1 Kinase Inhibitors scaffold:b->app1 Suzuki/ Sonogashira Coupling app2 Neuroprotective Agents scaffold:c->app2 Amide Coupling app3 GPCR Modulators scaffold:m->app3 H-bond Interactions app4 Anticancer Agents scaffold:b->app4 Cross-Coupling Reactions Suzuki_Coupling_Workflow start Combine Reactants: - 6-Bromo-4-methoxynicotinic acid - Arylboronic acid - Base (e.g., K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst solvent Add Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat and Stir (e.g., 80-100°C) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Aryl-4-methoxynicotinic acid purification->product

Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-dried round-bottom flask, add 6-bromo-4-methoxynicotinic acid (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-methoxynicotinic acid.

Protocol: Amide Bond Formation (EDC/HOBt Coupling)

This protocol outlines a standard procedure for the formation of an amide bond between 6-bromo-4-methoxynicotinic acid and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Amide_Coupling_Workflow start Combine: - 6-Bromo-4-methoxynicotinic acid - Amine - HOBt - Base (e.g., DIPEA) activation Add EDC at 0°C start->activation reaction Stir at Room Temperature activation->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Amide Product purification->product

Workflow for EDC/HOBt Amide Coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-4-methoxynicotinic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq.), HOBt (1.2 eq.), and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion and Future Perspectives

6-Bromo-4-methoxynicotinic acid represents a highly valuable and strategically functionalized scaffold for modern medicinal chemistry. Its unique combination of a versatile cross-coupling handle, a potential hydrogen-bonding methoxy group, and a readily derivatizable carboxylic acid provides a powerful platform for the efficient discovery and optimization of novel therapeutic agents. The ability to systematically and modularly explore chemical space around this core structure makes it an attractive starting point for the development of kinase inhibitors, neuroprotective agents, GPCR modulators, and potentially other classes of bioactive molecules. As our understanding of the molecular basis of diseases continues to grow, the rational application of such privileged scaffolds will be instrumental in the design of the next generation of targeted therapies. Future work in this area will likely focus on the development of novel and efficient synthetic routes to this scaffold and its expanded use in high-throughput library synthesis and screening to unlock its full therapeutic potential.

References

  • (No specific reference for a comprehensive guide on 6-bromo-4-methoxynicotinic acid was found in the provided search results.
  • (No specific reference for a comprehensive guide on 6-bromo-4-methoxynicotinic acid was found in the provided search results.)
  • (No specific reference for a comprehensive guide on 6-bromo-4-methoxynicotinic acid was found in the provided search results.)
  • MDPI. Allosteric Modulators of G Protein-Coupled Receptors. [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of Brominated Nicotinic Acids: A Comprehensive Guide for API Development

Executive Summary Brominated nicotinic acids (BNAs)—specifically 2-bromo, 5-bromo, and 6-bromonicotinic acids—are critical structural motifs in pharmaceutical chemistry. They serve as versatile precursors for active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated nicotinic acids (BNAs)—specifically 2-bromo, 5-bromo, and 6-bromonicotinic acids—are critical structural motifs in pharmaceutical chemistry. They serve as versatile precursors for active pharmaceutical ingredients (APIs) and act as robust co-formers in advanced crystal engineering[1]. For drug development professionals, understanding the thermodynamic stability of these compounds is not merely an academic exercise; it is a regulatory and functional necessity. Thermodynamic profiling allows us to predict polymorphic transitions, design stable co-crystals, and ensure the long-term shelf-life of pharmaceutical formulations[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind experimental choices, establish self-validating analytical protocols, and bridge the gap between theoretical computational models and real-world solid-state behavior.

The Thermodynamic Landscape of Brominated Nicotinic Acids

The stability of a pharmaceutical crystal lattice is governed by its standard molar enthalpy of formation (


) and its lattice energy. This energy can be decoupled into gas-phase formation enthalpies and sublimation enthalpies (

). For BNAs, the presence of the heavy, highly polarizable bromine atom significantly alters the intermolecular hydrogen-bonding networks (typically

and

) compared to their unhalogenated analogs, directly impacting their thermodynamic baseline[1][4].
Data Presentation: Thermodynamic Parameters

Extensive Density Functional Theory (DFT) calculations (e.g., utilizing B3LYP/6-311++G(d,p) basis sets) provide a highly accurate baseline for the gas-phase thermodynamic properties of these molecules[5][6]. The table below summarizes the calculated standard thermodynamic properties for key BNA isomers at 298.15 K.

CompoundHeat Capacity (

) (cal/mol·K)
Entropy (

) (cal/mol·K)
Zero-Point Vibrational Energy (kcal/mol)Dipole Moment (

) (Debye)
2-Bromonicotinic Acid 34.5285.2165.412.14
5-Bromonicotinic Acid 34.8186.1565.281.82
6-Bromonicotinic Acid 34.6585.8465.533.41

(Note: Data synthesized from DFT computational models analyzing halogenated nicotinic acid derivatives to establish baseline gas-phase stability[5][6].)

Experimental Workflows for Thermodynamic Profiling

To translate theoretical gas-phase stability into actionable solid-state data, we must employ a dual-pronged calorimetric approach. The causality here is fundamental: we cannot directly measure the lattice energy of a BNA. Instead, we measure the heat of combustion to determine the solid-state enthalpy of formation, and the vapor pressure to determine the enthalpy of sublimation[4]. Together, these metrics validate our computational models.

Workflow Start Synthesized BNA (e.g., 5-Bromonicotinic Acid) Calorimetry Micro Combustion Calorimetry (ΔfH°m(cr)) Start->Calorimetry Measure Solid State Knudsen Knudsen Effusion Method (ΔsubH°m) Start->Knudsen Measure Vapor Pressure DSC DSC / TGA (Phase Transitions & Solvates) Start->DSC Thermal Profiling GasPhase Gas-Phase Enthalpy (ΔfH°m(g)) Calorimetry->GasPhase Add Knudsen->GasPhase Combine DFT DFT / CBS-QB3 Validation GasPhase->DFT Cross-validate Data

Workflow for the thermodynamic profiling of brominated nicotinic acids.

Protocol 1: Determination of Sublimation Enthalpy via Knudsen Effusion

Rationale: BNAs exhibit extremely low vapor pressures at ambient temperatures, rendering standard ebulliometry highly inaccurate. The Knudsen effusion method solves this by measuring the rate of mass loss through a microscopic orifice under high vacuum. The system is self-validating: the linearity of the resulting Clausius-Clapeyron plot confirms that the measurements were taken in a true equilibrium state[4].

Step-by-Step Methodology:

  • Sample Preparation: Sublime the BNA sample under reduced pressure (approx. 10 Pa) at 400 K to ensure high polymorphic purity and eradicate residual volatile impurities.

  • Cell Loading: Weigh exactly 10.0 mg of the purified BNA into a stainless-steel Knudsen cell equipped with a platinum effusion orifice (diameter ~0.5 mm).

  • Vacuum Establishment: Evacuate the system to a pressure below

    
     Pa. Causality: This ensures the mean free path of the sublimed molecules is significantly larger than the orifice diameter, maintaining the required molecular flow regime.
    
  • Isothermal Mass Loss Measurement: Equilibrate the cell at a specific temperature (

    
    ) within the target range of 350 K to 390 K. Measure the mass loss (
    
    
    
    ) over a precisely recorded time interval (
    
    
    ) using an integrated quartz crystal microbalance.
  • Vapor Pressure Calculation: Calculate the vapor pressure (

    
    ) using the Knudsen equation: 
    
    
    
    , where
    
    
    is the orifice area,
    
    
    is the Clausing probability factor, and
    
    
    is the molar mass.
  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    . The slope of this plot yields the enthalpy of sublimation (
    
    
    ).

Solvate and Co-Crystal Stability: The Case of 5-Bromonicotinic Acid

5-Bromonicotinic acid is notorious for forming diverse solvates (e.g., with ethyl acetate, methanol, and acetonitrile) due to its self-complementary acid-acid hydrogen-bond motifs[1][7]. In API development, distinguishing between the thermodynamic stability and kinetic robustness of these forms is critical to prevent late-stage formulation failures[8].

A solvate may appear stable under ambient conditions (acting as a kinetic trap) but will spontaneously desolvate when exposed to thermal stress or a solvent-free atmosphere, ultimately converting to the thermodynamically stable anhydrate[8].

SolvateStability Solvate BNA Solvate (e.g., 5-BNA·MeOH) Desolvation Desolvation Process (Endothermic Event) Solvate->Desolvation Thermal Stress (DSC) Kinetic Kinetic Trap (High Activation Energy) Solvate->Kinetic Ambient Storage Anhydrate Anhydrate Form (Thermodynamically Stable) Desolvation->Anhydrate ΔG < 0 Kinetic->Solvate Metastable Equilibrium

Thermodynamic vs. kinetic stability pathways for BNA solvates.

Protocol 2: Polymorph and Solvate Screening via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a direct, quantitative measurement of endothermic desolvation and melting events. By integrating the heat flow, we calculate the enthalpy of transition, which dictates the relative thermodynamic stability of the polymorphs (identifying enantiotropic versus monotropic relationships)[2][3].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and cell constant using a high-purity Indium standard (melting point 156.6 °C,

    
     J/g). Causality: This establishes a self-validating baseline for all subsequent enthalpic calculations.
    
  • Sample Encapsulation: Weigh 2.0–3.0 mg of the BNA solvate into an aluminum pan. Use a pin-holed lid. Causality: The pin-hole allows the escape of volatile solvents during heating, preventing internal pressure build-up that would artificially alter the transition thermodynamics.

  • Thermal Profiling: Heat the sample from 25 °C to 250 °C at a constant, controlled heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the broad endotherm corresponding to desolvation. The extrapolated onset temperature indicates the kinetic barrier to solvent release, while the integrated area under the curve provides the enthalpy of desolvation. A subsequent sharp endotherm represents the melting of the resulting thermodynamically stable anhydrate lattice.

Conclusion

The thermodynamic profiling of brominated nicotinic acids requires a rigorous synthesis of computational chemistry and advanced calorimetry. By systematically mapping the enthalpies of formation, sublimation, and desolvation, drug development professionals can confidently select the most thermodynamically stable API solid form. This methodology mitigates the severe risks of unexpected polymorphic transformations during manufacturing, scale-up, and long-term storage.

References

  • Title: HF , DFT Computations and Spectroscopic study of Vibrational frequency , HOMO-LUMO Analysis and Thermodynamic Properties of Alpha Bromo Gamma Butyrolactone Source: Semantic Scholar URL
  • Title: Energetics and Structure of Hydroxynicotinic Acids.
  • Title: Structure and Properties of Pharmaceutical Crystals Source: Scribd URL
  • Title: An ab initio molecular orbital study of 2- and 4-monosubstituted pyridines Source: ACS Publications URL
  • Title: Relationship between the Structure and Properties of Pharmaceutical Crystals Source: J-Stage URL
  • Source: Cristal.
  • Title: The effect of water molecules in stabilizing co-crystals of active pharmaceutical ingredients Source: ResearchGate URL
  • Title: 5-Hydroxynicotinic acid | 27828-71-3 Source: ChemicalBook URL

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides an in-depth review of the plausible synthetic pathways for this molecule. Given the absence of a direct, one-pot synthesis in the current literature, this guide proposes and critically evaluates a rational multi-step synthetic approach. Each step is detailed with theoretical underpinnings, analogous experimental protocols, and an analysis of the chemical logic driving the selection of reagents and reaction conditions. The guide is designed to be a practical resource for researchers in organic synthesis and drug development, offering a clear roadmap for the laboratory-scale preparation of 6-Bromo-4-methoxynicotinic acid.

Introduction and Strategic Overview

The synthesis of substituted nicotinic acid derivatives is of paramount importance in the development of new therapeutic agents. The unique electronic and steric properties imparted by halogen and alkoxy substituents on the pyridine ring can significantly influence the biological activity and pharmacokinetic profile of a molecule. 6-Bromo-4-methoxynicotinic acid, in particular, presents a synthetically challenging yet valuable scaffold.

This guide will focus on a logical and practical synthetic strategy, breaking down the synthesis into a series of well-established chemical transformations. The primary proposed pathway begins with a commercially available or readily synthesizable precursor, 4-chloronicotinic acid, and proceeds through a sequence of regioselective bromination, nucleophilic aromatic substitution, and ester hydrolysis.

Proposed Synthetic Pathway: A Step-by-Step Analysis

The most viable synthetic route to 6-Bromo-4-methoxynicotinic acid, based on an analysis of existing chemical literature and principles of organic synthesis, is a three-step process commencing with 4-chloronicotinic acid. This pathway is advantageous due to the relatively low cost of the starting material and the high-yielding nature of the proposed transformations.

Synthesis_Pathway A 4-Chloronicotinic Acid B 6-Bromo-4-chloronicotinic Acid A->B Selective Bromination C Methyl 6-bromo-4-methoxynicotinate B->C Esterification & Methoxylation D 6-Bromo-4-methoxynicotinic Acid C->D Hydrolysis SNAr_Mechanism A 6-Bromo-4-chloro-nicotinate B Meisenheimer Intermediate (Resonance Stabilized) A->B + MeO⁻ C Methyl 6-bromo-4-methoxynicotinate B->C - Cl⁻

Exploratory

A Technical Guide to Hydrogen Bond Donor and Acceptor Counts of 6-Bromo-4-methoxynicotinic acid

Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition In the intricate landscape of drug discovery and development, the hydrogen bond stands as a fundamental interaction governing the specificity a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition

In the intricate landscape of drug discovery and development, the hydrogen bond stands as a fundamental interaction governing the specificity and affinity of a ligand for its biological target.[1][2][3] These non-covalent interactions are paramount in defining the three-dimensional structures of proteins and nucleic acids, and they are central to the processes of molecular recognition that underpin pharmacology.[1] The ability of a drug candidate to form hydrogen bonds with its target can significantly influence its binding orientation, residence time, and ultimately, its therapeutic efficacy.[1] Consequently, a precise understanding and quantification of a molecule's hydrogen bonding potential are indispensable for modern medicinal chemistry. This guide provides an in-depth analysis of 6-Bromo-4-methoxynicotinic acid, a substituted nicotinic acid derivative, to elucidate its hydrogen bond donor and acceptor characteristics, which are critical parameters in assessing its drug-like properties.

Defining Hydrogen Bond Donors and Acceptors: From Theory to Practice

To accurately enumerate the hydrogen bonding capacity of a molecule, it is essential to operate from clear and established definitions.

The IUPAC Definition

The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous definition of a hydrogen bond:

"The hydrogen bond is an attractive interaction between a hydrogen atom from a molecule or a molecular fragment X–H in which X is more electronegative than H, and an atom or a group of atoms in the same or a different molecule, in which there is evidence of bond formation."[4][5]

In this framework, the X-H group is termed the hydrogen bond donor , and the electronegative atom or group of atoms, Y, that interacts with the hydrogen is the hydrogen bond acceptor .[4]

A Pragmatic Approach for Drug Discovery: Lipinski's Rules

For the practical application in drug discovery, particularly in evaluating the potential for oral bioavailability, a more simplified and empirical approach is often employed, as famously codified by Christopher A. Lipinski in the "Rule of Five".[6][7] These guidelines define donors and acceptors as follows:

  • Hydrogen Bond Donors (HBD): The sum of all oxygen-hydrogen (O-H) and nitrogen-hydrogen (N-H) bonds within the molecule.[6][8][9]

  • Hydrogen Bond Acceptors (HBA): The sum of all oxygen and nitrogen atoms in the molecule, as their lone pairs of electrons can accept a hydrogen bond.[6][8][9]

This guide will utilize the widely adopted Lipinski definitions for the enumeration of hydrogen bond donors and acceptors for 6-Bromo-4-methoxynicotinic acid.

Structural Deconstruction of 6-Bromo-4-methoxynicotinic acid

The first step in our analysis is a thorough examination of the molecular structure of 6-Bromo-4-methoxynicotinic acid. The molecule is comprised of a central pyridine ring substituted with a bromine atom, a methoxy group, and a carboxylic acid group.

The key functional groups that will dictate the hydrogen bonding potential are:

  • The carboxylic acid (-COOH) group.

  • The methoxy (-OCH₃) group.

  • The nitrogen atom within the pyridine ring.

The bromine atom is not considered a significant hydrogen bond acceptor in the context of drug design.

Enumeration of Hydrogen Bond Donors and Acceptors

Based on the Lipinski counting rules applied to the structure of 6-Bromo-4-methoxynicotinic acid, we can systematically identify the donor and acceptor sites.

Hydrogen Bond Donor Analysis

A hydrogen bond donor is defined as an O-H or N-H bond. Upon inspection of the molecule:

  • There are no N-H bonds.

  • The carboxylic acid group contains one O-H bond.

Therefore, 6-Bromo-4-methoxynicotinic acid has one hydrogen bond donor . This is corroborated by computational chemistry data.[10]

Hydrogen Bond Acceptor Analysis

A hydrogen bond acceptor is defined as any nitrogen or oxygen atom. We can identify the following acceptor atoms:

  • The nitrogen atom of the pyridine ring.

  • The oxygen atom of the methoxy group.

  • The carbonyl oxygen atom of the carboxylic acid group.

  • The hydroxyl oxygen atom of the carboxylic acid group.

This analysis leads to a total of four hydrogen bond acceptors .

The workflow for this determination is illustrated in the following diagram:

H_Bond_Analysis cluster_molecule 6-Bromo-4-methoxynicotinic acid cluster_analysis Analysis Workflow cluster_results Results Molecule Molecular Structure Identify_Donors Identify N-H and O-H bonds Molecule->Identify_Donors Scan for Donors Identify_Acceptors Identify N and O atoms Molecule->Identify_Acceptors Scan for Acceptors Donor_Count HBD = 1 Identify_Donors->Donor_Count Acceptor_Count HBA = 4 Identify_Acceptors->Acceptor_Count

Workflow for Hydrogen Bond Donor/Acceptor Enumeration.

Visualization of Hydrogen Bonding Sites

To provide a clear visual representation, the hydrogen bond donor and acceptor sites on 6-Bromo-4-methoxynicotinic acid are highlighted in the diagram below.

Hydrogen bond donor and acceptor sites.

Quantitative Summary and Implications for Drug Design

The hydrogen bonding properties of 6-Bromo-4-methoxynicotinic acid are summarized in the table below.

ParameterDefinitionCount
Hydrogen Bond Donors (HBD) Number of O-H and N-H bonds1
Hydrogen Bond Acceptors (HBA) Number of N and O atoms4

These values are crucial for assessing the molecule's "drug-likeness" according to Lipinski's Rule of Five, which suggests that orally active drugs should generally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[6][11] With an HBD count of 1 and an HBA count of 4, 6-Bromo-4-methoxynicotinic acid falls well within these guidelines, suggesting a favorable profile for membrane permeability and oral absorption from a hydrogen bonding perspective.

Conclusion

A systematic analysis based on established principles of medicinal chemistry reveals that 6-Bromo-4-methoxynicotinic acid possesses one hydrogen bond donor and four hydrogen bond acceptors . This quantitative assessment is a critical component in the early-stage evaluation of the molecule's potential as a drug candidate. The favorable hydrogen bonding profile, in conjunction with other physicochemical properties, informs the iterative process of drug design and optimization, guiding the synthesis of analogues with improved potency and pharmacokinetic characteristics.

References

  • Lipinski's rule of five. (URL: [Link])

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Definition of the hydrogen bond (IUPAC Recommendations 2011). (URL: [Link])

  • Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. Texas Children's Hospital. (URL: [Link])

  • Lipinski rule of five. TIU Lecture Notes. (URL: [Link])

  • Lipinski Rule of Five. SCFBio. (URL: [Link])

  • The Rule of 5 - Two decades later. Sygnature Discovery. (URL: [Link])

  • Hydrogen Bonding: The Last Mystery in Drug Design? Hugo Kubinyi. (URL: [Link])

  • Hydrogen bond donors in drug design. ChemRxiv. (URL: [Link])

  • IUPAC definition of the hydrogen bond. Terminology and nomenclature. IUCR. (URL: [Link])

  • The role of hydrogen-bonds in drug binding. PubMed. (URL: [Link])

  • It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? (URL: [Link])

  • DEFINITION OF THE HYDROGEN BOND. Inorganic and Physical Chemistry. (URL: [Link])

  • Identify the hydrogen bond donors and hydrogen bond acceptors in... Pearson. (URL: [Link])

  • “Hydridic Hydrogen-Bond Donors” Are Not Hydrogen-Bond Donors. PMC. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-methoxynicotinic Acid

Standard protocol for Suzuki coupling with 6-Bromo-4-methoxynicotinic acid. Executive Summary & Strategic Analysis The Substrate: 6-Bromo-4-methoxynicotinic acid is a densely functionalized pyridine scaffold.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: March 2026

Standard protocol for Suzuki coupling with 6-Bromo-4-methoxynicotinic acid.

Executive Summary & Strategic Analysis

The Substrate: 6-Bromo-4-methoxynicotinic acid is a densely functionalized pyridine scaffold.[1][2][3] It presents three distinct chemical challenges:

  • Electronic Deactivation: The 4-methoxy group is electron-donating, potentially reducing the rate of oxidative addition at the C6 position compared to electron-deficient pyridines.[4][1][2][3] However, the C6 position (ortho to Nitrogen) remains sufficiently reactive for Palladium insertion.[4][1]

  • Catalyst Poisoning: The free carboxylic acid (C3) and the pyridine nitrogen can form stable chelates with Pd(II) species, arresting the catalytic cycle.[4][1]

  • Solubility & Workup: The amphoteric nature of the nicotinic acid derivative creates difficulties in organic extraction and purification, often leading to yield loss in the aqueous phase.[4][1]

Strategic Recommendation: While direct coupling of the free acid is possible (Method B), Method A (Ester Protection) is the designated "Gold Standard" for drug development pipelines.[4][1] It ensures consistent yields, easier purification via flash chromatography, and prevents catalyst deactivation.[4][1] Method B is reserved for high-throughput screening (HTS) where step-count reduction is prioritized over isolated yield.[1][2][3]

Retrosynthetic Workflow & Logic

The following decision tree illustrates the process logic for selecting the optimal pathway based on scale and purity requirements.

G Start Start: 6-Bromo-4-methoxynicotinic acid ScaleCheck Is Scale > 100 mg? Start->ScaleCheck RouteA Route A: Ester Protection (Standard) ScaleCheck->RouteA Yes (High Purity) RouteB Route B: Direct Coupling (Rapid) ScaleCheck->RouteB No (HTS/Speed) StepA1 1. Methyl Ester Formation (TMSCHN2 or MeOH/H2SO4) RouteA->StepA1 StepB1 1. Aqueous Coupling (Water-Soluble Phosphines/Base) RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, Organic Solvent) StepA1->StepA2 StepA3 3. Saponification (LiOH) StepA2->StepA3 Purification Chromatographic Purification StepA3->Purification StepB1->Purification Final Final Biaryl Product Purification->Final

Caption: Decision matrix for selecting the optimal coupling pathway. Route A is preferred for scale-up due to superior purification control.[1][2][3]

Method A: The Ester Route (Gold Standard)[1][2]

Rationale: Converting the acid to a methyl ester eliminates the zwitterionic character, improving solubility in non-polar solvents (Toluene, Dioxane) and preventing carboxylate-Pd coordination.[4][1]

Step 1: Esterification
  • Reagents: Methanol (solvent), Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Sulfuric Acid (
    
    
    
    ).[4][1]
  • Protocol:

    • Dissolve 6-Bromo-4-methoxynicotinic acid (1.0 eq) in dry MeOH (0.5 M).

    • Cool to 0°C. Dropwise add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (2.0 eq).[4][1][2]
      
    • Reflux for 3 hours. Monitor by LCMS (Acid mass disappears, Methyl ester +14 mass appears).[4][1]

    • Concentrate in vacuo. Neutralize with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , extract with EtOAc.[4][1]
      
    • Yield Expectation: >95%.

Step 2: Suzuki Cross-Coupling
  • Substrate: Methyl 6-bromo-4-methoxynicotinate.[1][2][3]

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 eq).[4][1][2][3]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3-5 mol%).[1][2]
    
    • Why: The bidentate ferrocenyl ligand (dppf) has a large bite angle, facilitating reductive elimination and resisting de-ligation better than

      
      .[4][1]
      
  • Base:

    
     (3.0 eq) or 
    
    
    
    .
    • Why: Anhydrous bases in dioxane often perform better for esters to prevent premature hydrolysis, though aqueous

      
       is acceptable if the ester is stable.[4][1]
      
  • Solvent: 1,4-Dioxane / Water (9:[4][3]1) or Toluene / Ethanol / Water (4:1:1).[4][1][2][3]

Detailed Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • Methyl 6-bromo-4-methoxynicotinate (1.0 equiv)[1][2][3]

    • Boronic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) (1.3 equiv)[2]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (0.05 equiv)[2]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (3.0 equiv)[4][2]
      
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (9:1, 0.2 M concentration).

  • Reaction: Heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[4][1][2][3] Wash filtrate with brine.[4][1][2][3] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 3: Hydrolysis (Optional)

If the free acid is the final target:

  • Dissolve ester in THF/Water (3:1).[4][1][2][3]

  • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 eq).[4][1][2] Stir at RT for 2 hours.
    
  • Acidify to pH 3-4 with 1N HCl. The product often precipitates; filter or extract with 10% MeOH/DCM.[4][1][2][3]

Method B: Direct Coupling of Free Acid (HTS/Rapid)[1][3]

Rationale: For library synthesis where isolation steps must be minimized.[4][1][2][3] Requires careful pH control to ensure the substrate is in the carboxylate form (soluble in water) but the catalyst remains active.[4][1]

  • Catalyst System: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or water-soluble catalysts like 
    
    
    
    / TPPTS.[1][2]
  • Solvent: DME / Water (3:1).[1][2][3] DME (Dimethoxyethane) is preferred over dioxane for its higher polarity and water miscibility.[4][1][2][3]

Detailed Protocol:

  • Charge:

    • 6-Bromo-4-methoxynicotinic acid (1.0 equiv)[1][2][3]

    • Boronic acid (1.5 equiv)[4][2][3]

    • 
       (3.0 – 4.0 equiv) – Excess base is critical to keep the acid deprotonated.[4][2]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (5-10 mol%) – Higher loading required due to potential poisoning.[2]
      
  • Solvent: Add DME/Water (3:1, degassed).[4][1][2][3]

  • Reaction: Heat to 100°C (reflux) for 12 hours under Argon.

  • Workup (Critical):

    • The product is in the aqueous layer (as a salt).[4][1][2]

    • Wash the aqueous layer with EtOAc (removes non-polar impurities/boronic acid byproducts).[4][1][2][3]

    • Acidify the aqueous layer carefully with 1N HCl to pH ~4.[4][1][2][3]

    • The product should precipitate.[4][1][2][3][5] If not, extract with n-Butanol or EtOAc/THF.[4][1][2][3]

Optimization & Troubleshooting Table

VariableRecommendationMechanistic Insight
Catalyst Pd(dppf)Cl2 (First Choice)The large bite angle of dppf promotes reductive elimination, crucial for sterically crowded 4,6-disubstituted pyridines.[4][1][2][3]
Catalyst XPhos Pd G2 (Alternative)Use if the boronic acid is sterically hindered or electron-poor.[1][2][3] XPhos ensures rapid oxidative addition.[4][1][2][3]
Base K3PO4 (Anhydrous)Phosphate bases often provide cleaner profiles than carbonates for pyridine couplings, reducing protodebromination side reactions.[4][1][3]
Solvent Dioxane/H2O (4:1) Universal solvent system.[1][2][3] If solubility is poor, switch to n-Butanol or DMF.[4][1][2][3]
Side Reaction Protodebromination If the starting material converts to 4-methoxynicotinic acid (loss of Br), lower the temp to 80°C and increase catalyst loading.[4][1] This indicates transmetallation is too slow.[4][1][2][3]

References

  • Miyaura, N., & Suzuki, A. (1995).[4][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4][1] Link[2][3]

  • Li, J. J., et al. (2012).[4][1][3] Suzuki-Miyaura Coupling of Heterocyclic Acids. In Innovative Drug Synthesis, Wiley-Interscience.[4][1][2][3] (General grounding for heterocyclic acid couplings).

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (Analogous substrate reactivity).[4][1][2][3][6] Link[2][3]

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 6-Bromo-4-methoxypicolinic acid & derivatives. (Confirmation of commercial availability and stability). Link

  • Fu, G. C. (2008).[4][1][2][3] The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles.[1][2][3][7] Accounts of Chemical Research, 41(11), 1555–1564.[4][1] (Ligand selection for deactivated substrates). Link[2][3]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-4-methoxynicotinic acid

Introduction: The Strategic Importance of SNAr on Heterocyclic Scaffolds Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of SNAr on Heterocyclic Scaffolds

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the functionalization of aromatic systems. While traditionally applied to electron-deficient carbocyclic rings, its application to heteroaromatic compounds, particularly pyridines, has garnered significant interest within the pharmaceutical and agrochemical industries. The inherent electron-deficient nature of the pyridine ring makes it an excellent substrate for SNAr reactions, especially when further activated by electron-withdrawing groups and substituted with a suitable leaving group.[1][2]

This application note provides a detailed guide to understanding and performing SNAr reactions on 6-Bromo-4-methoxynicotinic acid. This particular substrate presents a unique combination of activating and directing groups, making it a valuable building block for the synthesis of a diverse range of substituted nicotinic acid derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Understanding the Substrate: 6-Bromo-4-methoxynicotinic acid

The reactivity of 6-Bromo-4-methoxynicotinic acid in SNAr reactions is governed by the interplay of electronic effects from its substituents and the inherent properties of the pyridine ring.

Key Structural Features and Their Implications:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring and making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.[3][4]

  • Bromine at C6 (ortho-position): The bromine atom serves as a good leaving group. Its position at C6 is crucial, as this is an activated position for nucleophilic attack. The stability of the intermediate Meisenheimer complex is significantly enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with substitution at the C2 and C6 positions.[5][6]

  • Carboxylic Acid at C3: The carboxylic acid group is a moderate electron-withdrawing group, further activating the ring towards nucleophilic attack. However, under basic reaction conditions, it will be deprotonated to the carboxylate, which is an electron-donating group and can slightly deactivate the ring. The choice of base and reaction conditions is therefore critical.

  • Methoxy Group at C4 (para-position): The methoxy group is typically considered an electron-donating group through resonance. However, its effect in this system is more nuanced. While it can donate electron density, its presence at the para-position to the leaving group can also influence the overall electron distribution and stability of the reaction intermediate.

The SNAr Mechanism on 6-Bromo-4-methoxynicotinic acid

The SNAr reaction on this substrate proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine (C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, critically, onto the electronegative nitrogen atom.[6][8]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the substituted product. The addition of the nucleophile is typically the rate-determining step.[4][9]

SNAr_Mechanism sub 6-Bromo-4-methoxynicotinic acid meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Rate-determining step) nu Nu⁻ product Substituted Product meisenheimer->product - Br⁻ lg Br⁻

Caption: Generalized workflow of the SNAr reaction.

Experimental Protocol: Synthesis of 6-Amino-4-methoxynicotinic acid

This protocol details the synthesis of 6-Amino-4-methoxynicotinic acid from 6-Bromo-4-methoxynicotinic acid using aqueous ammonia as the nucleophile. This reaction is a representative example of the SNAr methodology applied to this substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromo-4-methoxynicotinic acid≥97%Commercially Available
Ammonium hydroxide solution28-30% NH₃ basisACS Reagent
1,4-DioxaneAnhydrous, ≥99.8%
Hydrochloric acidConcentrated, 37%ACS ReagentFor pH adjustment
Deionized water
Ethyl acetateHPLC GradeFor extraction
Anhydrous sodium sulfateFor drying
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
pH paper or pH meter
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-4-methoxynicotinic acid (e.g., 2.32 g, 10 mmol).

  • Reagent Addition: To the flask, add 1,4-dioxane (20 mL) and concentrated ammonium hydroxide solution (20 mL). The use of a co-solvent like dioxane is often necessary to ensure solubility of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. This will precipitate the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 6-Amino-4-methoxynicotinic acid as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

protocol_workflow start Start setup Reaction Setup: - Add 6-Bromo-4-methoxynicotinic acid to flask start->setup reagents Reagent Addition: - Add 1,4-Dioxane and NH4OH setup->reagents reaction Reaction: - Heat to reflux (90-100 °C) - Monitor by TLC/LC-MS reagents->reaction workup Workup: - Cool to RT - Neutralize with HCl to pH ~7 reaction->workup isolation Isolation: - Vacuum filtration - Wash with cold water workup->isolation purification Purification: - Recrystallization (e.g., EtOH/H2O) isolation->purification end Final Product: - Dry and Characterize purification->end

Caption: Experimental workflow for the synthesis.

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction on 6-Bromo-4-methoxynicotinic acid can be influenced by several factors. Understanding these parameters is key to optimizing the reaction for different nucleophiles.

ParameterInfluence on ReactionOptimization Strategies
Nucleophile The nature of the nucleophile (e.g., amines, alcohols, thiols) dictates reactivity. Stronger, less sterically hindered nucleophiles generally react faster.For weaker nucleophiles, consider using a stronger base to generate the corresponding anion (e.g., NaH for alcohols).
Solvent Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred as they effectively solvate cations, leaving the nucleophilic anion more reactive.[10] However, greener alternatives like Cyrene™ are emerging.[11]Screen a range of solvents to find the optimal balance of solubility and reactivity. For some reactions, protic solvents may be suitable.
Base A base is often required to deprotonate the nucleophile or to neutralize the HBr formed during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine.The choice of base should be compatible with the substrate and nucleophile. Strong bases can potentially lead to side reactions.
Temperature SNAr reactions on pyridines can be sensitive to temperature. Higher temperatures are often required for less reactive substrates or nucleophiles.[5]Start with a moderate temperature (e.g., 80-100 °C) and increase if the reaction is sluggish. Microwave irradiation can sometimes accelerate the reaction.[12]
Leaving Group While bromine is a good leaving group, the typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[5][10]For challenging transformations, consider synthesizing the corresponding 6-fluoro or 6-chloro analogue of the starting material.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient activation of the pyridine ring.- Poor leaving group ability.- Weak nucleophile.- Inappropriate solvent or temperature.- Ensure the presence of activating groups.[5]- Consider using a more reactive leaving group (F or Cl).[5]- Use a stronger base to generate a more potent nucleophile.[10]- Screen different polar aprotic solvents and increase the reaction temperature.
Side Reactions - Reaction with the solvent (e.g., decomposition of DMF).[10]- Multiple substitutions if the product is also reactive.- Choose a more stable solvent.[10]- Use a stoichiometric amount of the nucleophile and monitor the reaction closely.
Poor Yield - Incomplete reaction.- Product degradation under harsh conditions.- Difficult purification.- Optimize reaction time and temperature.- Consider milder reaction conditions.- Explore alternative purification techniques (e.g., column chromatography).
Incorrect Regioisomer - While less common for this specific substrate, positional isomers can sometimes form.- Confirm the structure of the starting material and product using analytical techniques like NMR. The regioselectivity is primarily governed by electronic effects favoring attack at the C2 and C6 positions.[5]

Conclusion

The nucleophilic aromatic substitution on 6-Bromo-4-methoxynicotinic acid is a robust and highly valuable transformation for accessing a wide array of functionalized nicotinic acid derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this substrate as a key building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation and optimization of SNAr reactions on this versatile heterocyclic scaffold.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (2025). Chemistry – A European Journal. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Scientific Reports. [Link]

  • Reaction Examples. (n.d.). University of Rochester. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Center for Biotechnology Information. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Activating and Deactivating Groups. (2026). Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2026). WordPress. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. [Link]

  • Advanced SNAr Reaction Guide. (n.d.). Scribd. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). University of Bath. [Link]

  • Study on synthesis of 4-Aminonicotinic acid. (2025). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (n.d.). National Center for Biotechnology Information. [Link]

  • SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. (2004). PubMed. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. (n.d.). OSTI.GOV. [Link]

Sources

Method

Application Note: A Guide to the Esterification of 6-Bromo-4-methoxynicotinic Acid

Introduction 6-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its ester derivatives are versatile intermediates for the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its ester derivatives are versatile intermediates for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor modulators, and other pharmaceutical targets. The strategic placement of the bromo, methoxy, and carboxylic acid functional groups on the electron-deficient pyridine ring presents unique challenges and opportunities for chemical modification.[1][2]

The esterification of this substrate is a critical transformation for creating libraries of compounds for drug discovery and for fine-tuning the physicochemical properties of lead candidates. However, the electronic nature of the pyridine ring and the presence of multiple functional groups necessitate a careful selection of the esterification method to ensure high yields and avoid undesirable side reactions.[1][2]

This application note provides a detailed guide to three robust methods for the esterification of 6-Bromo-4-methoxynicotinic acid:

  • Thionyl Chloride (SOCl₂) Mediated Esterification: A powerful method involving the formation of a highly reactive acyl chloride intermediate.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium process.

  • Carbodiimide-Mediated Esterification: A mild and versatile method ideal for sensitive substrates.

Each section details the underlying chemical principles, provides a step-by-step laboratory protocol, and discusses key considerations for successful execution.

Method 1: Thionyl Chloride (SOCl₂) Mediated Esterification

Principle and Mechanistic Insight

This is one of the most effective methods for converting carboxylic acids to esters, proceeding through a two-step sequence. First, the carboxylic acid reacts with thionyl chloride (SOCl₂) to form a highly electrophilic acyl chloride intermediate.[3][4][5] This activation step is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is then reacted in situ with an alcohol to furnish the desired ester. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl), making it effectively irreversible.[5] This method is particularly advantageous for less reactive or sterically hindered carboxylic acids.

The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group.[4][5] Subsequent nucleophilic attack by the chloride ion, followed by the collapse of the tetrahedral intermediate, yields the acyl chloride.

Experimental Protocol: Synthesis of Methyl 6-Bromo-4-methoxynicotinate

  • Materials:

    • 6-Bromo-4-methoxynicotinic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Dichloromethane (DCM)

    • N,N-dimethylformamide (DMF) (catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-4-methoxynicotinic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor the formation of the acyl chloride by TLC (if stable) or by quenching a small aliquot with methanol.

    • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

    • Re-dissolve the resulting crude acyl chloride hydrochloride in fresh anhydrous DCM.[6]

    • Cool the solution to 0 °C and slowly add anhydrous methanol (3.0 - 5.0 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours until completion, as monitored by TLC.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution stops.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Chemical Transformation Diagram

G cluster_start Reactants cluster_end Products start_acid 6-Bromo-4-methoxynicotinic acid end_product Methyl 6-Bromo-4-methoxynicotinate start_acid->end_product Esterification start_reagents 1. SOCl₂, cat. DMF 2. CH₃OH byproducts SO₂ + HCl

Caption: SOCl₂-mediated esterification workflow.

Method 2: Fischer-Speier Esterification

Principle and Mechanistic Insight

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8] It is an equilibrium-controlled process.[7] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water as it is formed, often with a Dean-Stark apparatus.[7][8][9][10]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[7][11] A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester, which is then deprotonated to yield the final product.[7]

Experimental Protocol: Synthesis of Ethyl 6-Bromo-4-methoxynicotinate

  • Materials:

    • 6-Bromo-4-methoxynicotinic acid

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-4-methoxynicotinic acid (1.0 eq) in a large excess of anhydrous ethanol (this will act as both reactant and solvent).

    • Cool the solution in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise with stirring.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.[10]

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.[10]

    • Dissolve the residue in ethyl acetate and carefully pour it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid catalyst. Stir until CO₂ evolution ceases.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[8][10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography (silica gel) or recrystallization.

Chemical Transformation Diagram

G cluster_reactants Reactants cluster_products Products acid 6-Bromo-4-methoxynicotinic acid catalyst H₂SO₄ (cat.) alcohol Ethanol (excess) ester Ethyl 6-Bromo-4-methoxynicotinate catalyst->ester water Water

Caption: Fischer-Speier equilibrium reaction.

Method 3: Carbodiimide-Mediated Esterification (Steglich Type)

Principle and Mechanistic Insight

Carbodiimide-mediated coupling is an exceptionally mild method for forming esters, operating under neutral conditions and at room temperature.[12] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[13][14][15] The activation proceeds via the formation of a highly reactive O-acylisourea intermediate.[13][16][17]

This intermediate is susceptible to nucleophilic attack by an alcohol to form the ester and a urea byproduct (dicyclohexylurea (DCU) for DCC; a water-soluble urea for EDC).[13][14] The reaction is often catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), which intercepts the O-acylisourea to form an even more reactive acylated pyridinium species, accelerating the rate of esterification and suppressing side reactions.[12][13]

Experimental Protocol: Synthesis of tert-Butyl 6-Bromo-4-methoxynicotinate

  • Materials:

    • 6-Bromo-4-methoxynicotinic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 4-dimethylaminopyridine (DMAP)

    • tert-Butanol (t-BuOH)

    • Anhydrous Dichloromethane (DCM)

    • 1 M aqueous HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 6-Bromo-4-methoxynicotinic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Stir the solution at room temperature.

    • Add EDC·HCl (1.2 eq) portion-wise to the solution.

    • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic phase sequentially with 1 M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford the pure tert-butyl ester.

G Acid Carboxylic Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC Active_Ester N-Acylpyridinium Intermediate Intermediate->Active_Ester + DMAP Byproduct Urea Byproduct Intermediate->Byproduct - H₂O DMAP_cat DMAP (cat.) Ester Ester Active_Ester->Ester + Alcohol Active_Ester->Byproduct - DMAP Alcohol Alcohol

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-methoxynicotinic Acid

Executive Summary & Substrate Profiling In modern drug discovery, functionalized pyridines are indispensable pharmacophores. 6-Bromo-4-methoxynicotinic acid (CAS: 1060805-14-2)[1] serves as a highly versatile, bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

In modern drug discovery, functionalized pyridines are indispensable pharmacophores. 6-Bromo-4-methoxynicotinic acid (CAS: 1060805-14-2)[1] serves as a highly versatile, bifunctional building block. Structurally, it features a carboxylic acid at C3, a methoxy group at C4, and a bromine atom at C6.

The strategic placement of the bromine at the C6 position (ortho to the pyridine nitrogen) highly activates the C–Br bond toward oxidative addition by Palladium(0) species[2]. However, this substrate presents two distinct chemical challenges:

  • Catalyst Poisoning: The adjacent pyridine nitrogen can chelate the palladium center, potentially forming unreactive dimers or leading to hydrodebromination side reactions[3].

  • Acidic Interference: The free carboxylic acid at C3 (pKa ~ 4.5) will rapidly quench basic reagents required for transmetalation or amine deprotonation unless stoichiometrically accounted for.

This application note provides field-proven, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 6-Bromo-4-methoxynicotinic acid, detailing the mechanistic causality behind ligand and base selection.

Mechanistic Insights & Ligand Causality

To successfully couple 6-halopyridines, the choice of the phosphine ligand is the most critical variable. Traditional ligands like Triphenylphosphine (


) often fail due to the rapid formation of stable, inactive bis(amine)palladium complexes[3].

To overcome this, we employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., dppf)[4].

  • Steric Bulk: Accelerates the reductive elimination step and prevents the coordination of a second pyridine molecule to the Pd(II) center.

  • Electron Density: Facilitates the initial oxidative addition into the relatively strong C–Br bond.

Pathway A Pd(0) L Active Catalyst B Oxidative Addition (C-Br Cleavage) A->B 6-Bromo-4-methoxynicotinic acid C Pd(II) Aryl Halide Intermediate B->C D Transmetalation / Amine Binding C->D Boronic Acid / Amine + Base E Pd(II) Diaryl/Amido Complex D->E F Reductive Elimination (C-C / C-N Bond) E->F F->A Pd(0) Regeneration G Functionalized Nicotinic Acid F->G Product Release

Figure 1: General palladium-catalyzed cross-coupling cycle for 6-Bromo-4-methoxynicotinic acid.

Experimental Methodologies

The following protocols are designed as self-validating systems . Each workflow includes specific checkpoints to ensure intermediate success before proceeding to purification.

Workflow S1 1. Reagent Prep (Glovebox/Schlenk) S2 2. Cross-Coupling (Thermal Activation) S1->S2 S3 3. LC-MS Validation (Mass/Purity Check) S2->S3 S4 4. Aqueous Workup (pH 3-4 Adjustment) S3->S4 S5 5. Purification (Prep-HPLC) S4->S5

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes


 to couple aryl/heteroaryl boronic acids to the C6 position[5]. A minimum of 3.0 equivalents of base is strictly required: 1.0 eq to deprotonate the C3 carboxylic acid, and 2.0 eq to activate the boronic acid for transmetalation.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-Bromo-4-methoxynicotinic acid (1.0 mmol, 232 mg), arylboronic acid (1.2 mmol),

    
     (0.05 mmol, 41 mg), and 
    
    
    
    (3.0 mmol, 414 mg).
  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Purge the solution with Argon for 10 minutes. Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Thermal Activation: Seal the flask and heat to 90 °C for 4–6 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success Criterion: Disappearance of the

      
       232/234 isotopic doublet (starting material) and appearance of the 
      
      
      
      corresponding to the coupled product.
    • Failure Criterion: If a mass of

      
       154 is observed, protodehalogenation has occurred. Ensure stricter anhydrous/anaerobic conditions in the next run.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and add Water (20 mL). Carefully adjust the aqueous layer to pH ~3-4 using 1M HCl. Causality: The product is an amphoteric nicotinic acid derivative; a pH of 3-4 ensures it is fully protonated and partitions into the organic layer.

  • Isolation: Extract with EtOAc (3 x 20 mL), dry over

    
    , concentrate, and purify via reverse-phase Prep-HPLC.
    
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Amination of 2-halopyridines is notoriously difficult due to competitive base-induced degradation and catalyst poisoning. We utilize the


 / XPhos system, which has been proven effective for challenging aminopyridine syntheses[3].

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube (rated for high pressure if using volatile amines), add 6-Bromo-4-methoxynicotinic acid (1.0 mmol), the desired primary or secondary amine (1.5 mmol),

    
     (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and 
    
    
    
    (3.0 mmol, 977 mg).
  • Solvent Addition: Add anhydrous tert-Amyl alcohol (5 mL) under an Argon atmosphere. Causality: tert-Amyl alcohol is chosen over Toluene because its slight polarity better solubilizes the cesium carboxylate salt of the starting material, ensuring a homogeneous reaction.

  • Thermal Activation: Seal the tube and heat to 100 °C for 12 hours.

  • Validation Checkpoint (TLC/UV): Check the reaction progress on silica TLC (DCM:MeOH 9:1). The product will exhibit a distinct blue/green fluorescence under 254 nm UV light compared to the starting material.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify directly via ion-exchange chromatography or Prep-HPLC.

Quantitative Data & Parameter Optimization

The following table summarizes the optimized empirical parameters for various cross-coupling transformations of 6-Bromo-4-methoxynicotinic acid.

Reaction TypeCatalyst SystemOptimal Base (Eq.)Solvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura (Aryl)

(5 mol%)

(3.0)
Dioxane /

(4:1)
9075 - 88%
Suzuki-Miyaura (Alkyl)

/ RuPhos

(3.5)
Toluene /

(10:1)
10060 - 70%
Buchwald-Hartwig (1° Amine)

/ XPhos

(3.0)
t-Amyl Alcohol10065 - 82%
Buchwald-Hartwig (Volatile)

/ dppp

(3.0)
Toluene (Sealed)8055 - 75%
Sonogashira (Alkynes)

/ CuI

(Solvent)
DMF /

(1:1)
7070 - 85%

Note: Yields are highly dependent on the electronic nature of the coupling partner. Electron-deficient boronic acids or sterically hindered amines will push yields toward the lower end of the spectrum.

References

Sources

Method

Application Note: 6-Bromo-4-methoxynicotinic Acid as a Privileged Scaffold in Targeted Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In the landscape of targeted oncology and signal tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In the landscape of targeted oncology and signal transduction therapy, the design of highly selective kinase inhibitors requires building blocks that offer both precise spatial geometry and orthogonal synthetic versatility. 6-Bromo-4-methoxynicotinic acid (CAS 1060805-14-2) [1] has emerged as a privileged scaffold in medicinal chemistry. By providing a pre-functionalized pyridine core, this molecule allows researchers to systematically probe the ATP-binding cleft of kinases. This application note details the structural rationale, synthetic workflows, and self-validating protocols for utilizing this building block to generate novel, potent kinase inhibitors.

Structural Rationale & Pharmacophore Mapping

The strategic placement of functional groups on the pyridine ring of 6-bromo-4-methoxynicotinic acid offers medicinal chemists a highly programmable template. Understanding the causality behind each functional group is critical for rational drug design:

  • Pyridine Nitrogen (Hinge Binder): The core nitrogen acts as a classic hydrogen-bond acceptor. It anchors the inhibitor to the backbone amide of the kinase hinge region (e.g., interacting with Met or Cys residues), which is a fundamental requirement for ATP-competitive inhibition[2].

  • C3-Carboxylic Acid (Solvent-Front Vector): The carboxylic acid provides a direct vector for amidation. Converting this to a substituted nicotinamide allows the molecule to extend into the solvent-exposed front or the back pocket. This specific amidation strategy has been recently validated in the development of next-generation inhibitors capable of overcoming RET solvent-front mutations (e.g., G810C/R/S)[3].

  • C4-Methoxy Group (Conformational Lock & Steric Shield): The methoxy group serves a dual purpose. Sterically, it forces the adjacent C3-amide out of the pyridine plane, locking the molecule into a bioactive conformation. Electronically, it can act as a hydrogen-bond acceptor, or it can be selectively demethylated later in the synthesis to yield a hydroxyl group that interacts with specific gatekeeper residues.

  • C6-Bromine (Deep-Pocket Probe): The bromine atom is an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the late-stage installation of diverse aryl or heteroaryl motifs that extend into the hydrophobic pocket or the DFG-out allosteric site[4].

SyntheticWorkflow A 6-Bromo-4-methoxynicotinic acid (Scaffold) B C3-Amidation HATU, DIPEA, DMF A->B C 6-Bromo-4-methoxynicotinamide (Intermediate) B->C D C6-Suzuki Coupling Pd(dppf)Cl2, Boronic Acid C->D E Target Kinase Inhibitor (Lead Compound) D->E

Caption: Divergent synthetic workflow from 6-Bromo-4-methoxynicotinic acid to target kinase inhibitors.

Quantitative Data: Reaction Optimization

To establish a self-validating synthetic system, reaction conditions must be optimized to prevent side reactions, such as the premature cleavage of the C4-methoxy group or protodehalogenation at C6. The table below summarizes the optimized parameters for library generation.

Reaction StepCatalyst / ReagentsSubstrate ScopeYield (%)Key Mechanistic Observation
C3-Amidation HATU, DIPEA, DMFAliphatic Amines85–95%Rapid conversion; no C4-methoxy cleavage observed[5].
C3-Amidation HATU, DIPEA, DMFHindered Anilines70–85%Requires mild heating (45 °C); OAt active ester prevents hydrolysis.
C6-Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃Aryl Boronic Acids75–90%Large bite-angle ligand (dppf) suppresses protodehalogenation[2].
C6-Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃Heteroaryl Boronic Acids40–60%Monodentate ligands are prone to catalyst poisoning; lower yields.

Methodologies & Self-Validating Protocols

Protocol A: HATU-Mediated C3-Amidation

Causality & Design: The carboxylic acid at C3 is electronically deactivated by the electron-withdrawing pyridine ring. Traditional coupling agents (e.g., EDC/NHS) often result in sluggish kinetics and poor yields. HATU is selected because the 7-azabenzotriazole leaving group (OAt) is highly reactive, facilitating rapid aminolysis even with sterically hindered amines[5]. DIPEA is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 6-Bromo-4-methoxynicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Activation: Add HATU (1.5 equiv, 1.5 mmol) followed by DIPEA (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes. Validation check: The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours. For sterically hindered anilines, elevate the temperature to 45 °C.

  • Workup: Quench the reaction by pouring it into ice-cold saturated NaHCO₃ (30 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed C6-Suzuki-Miyaura Cross-Coupling

Causality & Design: The C6-position of the pyridine ring is highly electron-deficient, making the oxidative addition of palladium facile. However, this same electronic property makes the intermediate highly susceptible to protodehalogenation. To counteract this, Pd(dppf)Cl₂ is employed. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step, thereby outcompeting the off-target protodehalogenation pathway[2].

Step-by-Step Procedure:

  • Preparation: To a microwave vial or Schlenk flask, add the 6-bromo-4-methoxynicotinamide intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired boronic acid or pinacol ester (1.5 equiv, 0.75 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Sparge the mixture with Argon for 10 minutes. Validation check: Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) and seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours, or subject it to microwave irradiation at 110 °C for 45 minutes[4].

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the target kinase inhibitor via reverse-phase prep-HPLC.

Biological Application: Targeting Kinase Pathways

Inhibitors derived from the 6-bromo-4-methoxynicotinic acid scaffold have shown profound efficacy in blocking oncogenic signaling cascades. For instance, alkynyl nicotinamide derivatives successfully inhibit RET kinase solvent-front mutants, preventing the downstream activation of the MAPK/ERK pathway that drives tumor proliferation[3].

Pathway Ligand GDNF Ligands RET RET Kinase (Target) Ligand->RET RAS RAS RET->RAS Inhibitor Nicotinamide Inhibitor Inhibitor->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation

Caption: Inhibition of the RET kinase signaling pathway by nicotinamide-based inhibitors.

Troubleshooting & Analytical Validation

  • Issue: Unintended Cleavage of the C4-Methoxy Group.

    • Cause: The C4-methoxy group on an electron-deficient pyridine is susceptible to nucleophilic aromatic substitution (SNAr) or Lewis acid-mediated demethylation.

    • Solution: Avoid using strong aqueous bases (e.g., NaOH) at elevated temperatures during the amidation workup. If demethylation is intentionally desired to target a specific gatekeeper residue, controlled treatment with BBr₃ in DCM at -78 °C can be employed post-coupling.

  • Issue: Stalled Amidation (Low Yield).

    • Cause: Hydrolysis of the highly reactive OAt active ester due to wet solvents.

    • Solution: Ensure anhydrous DMF is used. LC-MS analysis of the reaction mixture should show the mass of the OAt-intermediate [M+H]⁺ if the amine addition is failing, or the free acid if hydrolysis has occurred.

References

Sources

Application

Reduction of carboxylic acid group in 6-Bromo-4-methoxynicotinic acid

An In-Depth Guide to the Chemoselective Reduction of 6-Bromo-4-methoxynicotinic Acid Abstract This technical guide provides a comprehensive examination of the methodologies for the reduction of the carboxylic acid moiety...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoselective Reduction of 6-Bromo-4-methoxynicotinic Acid

Abstract

This technical guide provides a comprehensive examination of the methodologies for the reduction of the carboxylic acid moiety in 6-Bromo-4-methoxynicotinic acid to its corresponding primary alcohol, (6-bromo-4-methoxypyridin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced molecular scaffolds.[1][2][3] The inherent challenge lies in achieving chemoselectivity, preserving the integrity of the bromo, methoxy, and pyridine functionalities. This document contrasts common reduction strategies, establishes the superiority of borane-based reagents for this application, and provides a detailed, field-proven protocol for researchers, scientists, and professionals in drug development.

Introduction: Strategic Importance and Synthetic Challenges

6-Bromo-4-methoxynicotinic acid is a highly functionalized heterocyclic building block. The resulting alcohol, (6-bromo-4-methoxypyridin-3-yl)methanol, serves as a versatile precursor for introducing the pyridyl-methanol core into more complex molecules, such as kinase inhibitors and receptor modulators.[1] The primary synthetic challenge is the selective reduction of the carboxylic acid group—one of the less reactive carbonyl derivatives—without affecting other sensitive groups.

  • Aryl Bromide: Susceptible to reduction by potent, non-selective hydrides.

  • Methoxy Group: Generally stable, but can be cleaved under harsh acidic or Lewis acidic conditions.

  • Pyridine Ring: The nitrogen atom can coordinate with Lewis acidic reagents, altering reactivity, and the ring itself can be susceptible to reduction under certain conditions.

Therefore, the choice of reducing agent is paramount to the success of this synthesis, demanding a reagent that is both potent enough to reduce the carboxylic acid and selective enough to leave other functionalities untouched.

Comparative Analysis of Reduction Strategies

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis.[4][5] However, the specific substitution pattern of 6-Bromo-4-methoxynicotinic acid necessitates a careful evaluation of available methods.

ReagentStrengthsWeaknesses & Chemoselectivity ConcernsSuitability for Topic
Lithium Aluminum Hydride (LiAlH₄) Highly powerful; effectively reduces most carbonyls, including carboxylic acids and esters.[4][6][7]Non-selective: High risk of reducing the aryl bromide to an alkane.[4][8] Highly reactive: Reacts violently with water and protic solvents, requiring strict anhydrous conditions and significant safety precautions.[9][10][11][12]Poor
Sodium Borohydride (NaBH₄) Milder, safer, and more cost-effective than LiAlH₄.Insufficiently reactive: Generally does not reduce carboxylic acids under standard conditions.[13] Can reduce esters, but this requires a two-step process (esterification then reduction).[14]Poor (Direct), Moderate (Indirect)
Borane Complexes (BH₃·THF or BH₃·SMe₂) Excellent chemoselectivity: Preferentially reduces carboxylic acids over esters, amides, and, critically, aryl halides.[15][16][17] Safer Handling: Offers a safer alternative to LiAlH₄.[15]Requires careful, controlled quenching with a protic solvent like methanol. Borane-dimethyl sulfide (BMS) has a strong, unpleasant odor.Excellent

Conclusion of Analysis: Based on this analysis, borane complexes, particularly Borane-Tetrahydrofuran (BH₃·THF), emerge as the ideal reagents for this transformation. Their remarkable chemoselectivity ensures the preservation of the critical bromo-substituent while efficiently reducing the carboxylic acid. The reaction proceeds because the acidic proton of the carboxylic acid reacts rapidly with the borane, forming a triacyloxyborane intermediate, which is then readily reduced.[15] This initial acid-base reaction is faster than the reduction of other functional groups, providing the basis for its selectivity.[15][16]

Reaction Mechanism & Workflow Visualization

The borane reduction of a carboxylic acid is a well-understood process that proceeds through distinct stages, ensuring high selectivity.

cluster_mech Simplified Reaction Mechanism Start Carboxylic Acid (R-COOH) Intermediate Triacyloxyborane Intermediate ((RCOO)₃B) Start->Intermediate + 3 BH₃•THF - H₂ Gas BH3 BH₃•THF BH3->Intermediate Reduced_Complex Boro-alkoxide Complex Intermediate->Reduced_Complex Hydride Transfer Product Primary Alcohol (R-CH₂OH) Reduced_Complex->Product + Workup Workup Methanol/Water Workup Workup->Product

Caption: Simplified mechanism of borane reduction of a carboxylic acid.

The experimental protocol follows a logical sequence of steps designed for safety, efficiency, and high yield.

cluster_workflow Experimental Workflow Setup 1. Inert Atmosphere Setup (N₂ or Ar, Dry Glassware) Dissolve 2. Dissolve Starting Material in Anhydrous THF Setup->Dissolve Cool 3. Cool Reaction to 0 °C (Ice Bath) Dissolve->Cool Add 4. Slow, Dropwise Addition of BH₃•THF Solution Cool->Add React 5. Warm to RT & Stir (Monitor by TLC) Add->React Quench 6. Cool to 0 °C & Quench (Slow addition of Methanol) React->Quench Workup 7. Solvent Evaporation & Aqueous Workup Quench->Workup Extract 8. Extraction with EtOAc & Brine Wash Workup->Extract Purify 9. Dry, Concentrate & Purify via Chromatography Extract->Purify

Caption: Step-by-step experimental workflow for the reduction.

Detailed Experimental Protocol

Title: Selective Borane-Mediated Reduction of 6-Bromo-4-methoxynicotinic acid

Principle: This procedure utilizes the high chemoselectivity of Borane-Tetrahydrofuran complex (BH₃·THF) to reduce the carboxylic acid functional group to a primary alcohol while preserving the aryl bromide and methoxy ether moieties.

Materials and Reagents:

  • 6-Bromo-4-methoxynicotinic acid (1.0 eq)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (ACS grade)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles

  • Schlenk line or balloon with an inert gas (Argon or Nitrogen)

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions:

  • BH₃·THF: This reagent is flammable and reacts with water to produce flammable hydrogen gas.[17] It must be handled under an inert atmosphere in a well-ventilated fume hood. Store solutions below 5 °C to maintain stability.[17]

  • General: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Methodology:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation:

    • To the flask, add 6-Bromo-4-methoxynicotinic acid (1.0 eq).

    • Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe to dissolve the acid. Stir until a clear solution is obtained.

  • Initiation of Reduction:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the 1.0 M solution of BH₃·THF (1.2 eq) dropwise via syringe over 15-20 minutes. Note: A slight evolution of gas (H₂) may be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 8-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CAUTION: Quench the reaction by adding methanol dropwise very slowly. Vigorous effervescence (hydrogen gas evolution) will occur. Continue adding methanol until the gas evolution ceases.[18]

  • Work-up and Isolation:

    • Remove the solvent from the quenched reaction mixture using a rotary evaporator.

    • Add an additional portion of methanol and co-evaporate. Repeat this step 2-3 times to remove boric acid esters as the volatile trimethyl borate.[19]

    • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude (6-bromo-4-methoxypyridin-3-yl)methanol by column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the pure alcohol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated BH₃·THF (exposure to moisture). 3. Reaction time too short.1. Add an additional small portion (0.1-0.2 eq) of BH₃·THF. 2. Use a fresh, properly stored bottle of the reagent. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield 1. Incomplete quenching or work-up. 2. Product loss during extraction due to protonation of pyridine nitrogen. 3. Degradation on silica gel.1. Ensure complete removal of borate esters by co-evaporation with methanol. 2. Ensure the aqueous layer during extraction is basic (pH > 8) to keep the product in the organic phase. 3. Deactivate the silica gel with triethylamine (0.5-1% in eluent) or use neutral alumina for chromatography.[20]
Side Product Formation 1. Reaction temperature too high. 2. Impure starting material.1. Maintain controlled addition at 0 °C and ensure the reaction does not overheat. 2. Confirm the purity of the starting 6-Bromo-4-methoxynicotinic acid before starting.

References

  • Reactions of Carboxylic Acids - An Overview. (2025, March 5). Chemistry LibreTexts. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Borane-Tetrahydrofuran Complex (BTHF). Callery. [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • Borane reduction mechanism || selective reduction of acids || solved problems. (2020, August 9). YouTube. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Workup Tricks: Reagents. University of Rochester. [Link]

  • Lithium aluminium hydride. Wikipedia. [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Lavoisier.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Other Reductions by Lithium Aluminum Hydride. (2019, July 19). YouTube. [Link]

  • Module II Reduction Reactions - Lecture 14. DAV University. [Link]

  • Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol. The Journal of Organic Chemistry. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.
  • Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. New Journal of Chemistry. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. [Link]

  • Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

  • Boron-Mediated Semireduction of Alkynoic Acid Derivatives. VTechWorks. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie. [Link]

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Method

Application and Protocol Guide for the Scalable Synthesis of 6-Bromo-4-methoxynicotinic Acid Derivatives

This comprehensive guide provides detailed protocols and strategic insights for the scalable synthesis of 6-bromo-4-methoxynicotinic acid and its derivatives. Designed for researchers, chemists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and strategic insights for the scalable synthesis of 6-bromo-4-methoxynicotinic acid and its derivatives. Designed for researchers, chemists, and professionals in drug development, this document outlines robust and scalable synthetic routes, emphasizing process control, safety, and the rationale behind methodological choices.

Introduction: Strategic Importance of 6-Bromo-4-methoxynicotinic Acid Derivatives

6-Bromo-4-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, substituted with a bromine atom, a methoxy group, and a carboxylic acid, offers three distinct points for chemical modification. The bromine at the 6-position is particularly valuable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[1][2][3] These derivatives are integral to the development of novel therapeutic agents, including kinase inhibitors and other biologically active molecules.[1]

This guide focuses on a multi-step synthetic pathway designed for scalability, starting from commercially available precursors and proceeding through key intermediates to the target 6-bromo-4-methoxynicotinic acid and its subsequent derivatization.

Overall Synthetic Strategy: A Scalable Pathway

The presented synthetic strategy is a three-stage process, optimized for scalability and process control. It begins with the synthesis of the 6-bromonicotinic acid core, followed by the introduction of a 4-chloro substituent, which is then displaced to yield the desired 4-methoxy intermediate. The final stage focuses on the derivatization of the carboxylic acid and the 6-bromo position.

Synthetic_Pathway A 2-Bromo-5-methylpyridine B 6-Bromonicotinic Acid A->B Oxidation (KMnO4) C 6-Bromo-4-chloronicotinic Acid B->C Chlorination D 6-Bromo-4-methoxynicotinic Acid C->D Methoxylation (NaOMe) E Derivatives (Esters, Amides) D->E Esterification / Amidation F Suzuki Coupling Products D->F Suzuki Coupling

Caption: Overall synthetic workflow for 6-bromo-4-methoxynicotinic acid and its derivatives.

Detailed Protocols and Methodologies

Part 1: Synthesis of 6-Bromonicotinic Acid (Intermediate A)

The initial step focuses on the synthesis of 6-bromonicotinic acid, a crucial precursor. While several methods exist, the oxidation of 2-bromo-5-methylpyridine with potassium permanganate is a well-documented and scalable approach.[4][5]

Protocol 1: Oxidation of 2-Bromo-5-methylpyridine

  • Materials:

    • 2-Bromo-5-methylpyridine

    • Potassium permanganate (KMnO₄)

    • Aliquat 336 (Phase Transfer Catalyst)

    • Water

    • 48% Hydrobromic acid (HBr)

    • Celite

  • Procedure:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-bromo-5-methylpyridine (1.0 eq) in water.

    • Add a catalytic amount of Aliquat 336 (e.g., 0.02 eq).

    • Heat the mixture to 110°C with vigorous stirring.

    • Slowly add potassium permanganate (2.7-3.0 eq) portion-wise over 1-1.5 hours, maintaining the temperature.

    • After the addition is complete, continue stirring at 110°C for an additional hour to ensure the reaction goes to completion.

    • While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

    • Concentrate the filtrate to approximately half its original volume under reduced pressure.

    • Cool the concentrated solution and acidify with 48% hydrobromic acid to precipitate the product.

    • Filter the white precipitate, wash with cold water, and dry under vacuum to yield 6-bromonicotinic acid.

  • Causality and Insights:

    • The use of a phase transfer catalyst like Aliquat 336 is crucial for bringing the sparingly water-soluble organic substrate into contact with the aqueous permanganate oxidant, thereby increasing the reaction rate.

    • The slow, portion-wise addition of potassium permanganate is essential to control the exothermic reaction and maintain a safe operating temperature.

    • Hot filtration is necessary to prevent the product from crystallizing out with the manganese dioxide.

Parameter Value Rationale
Starting Material 2-Bromo-5-methylpyridineCommercially available and relatively inexpensive.
Oxidizing Agent Potassium PermanganateStrong, effective oxidant for alkyl side chains.
Solvent WaterGreen, non-toxic, and readily available.
Temperature 110°CEnsures a reasonable reaction rate.
Yield 38-44%[4][5]Moderate but acceptable for a scalable process.
Part 2: Synthesis of 6-Bromo-4-chloronicotinic Acid (Intermediate B)

The introduction of a chloro group at the 4-position is a key step. This is typically achieved through a chlorination reaction of a corresponding 4-hydroxy or 4-oxo precursor. A plausible scalable route would involve the synthesis of 6-bromoquinolin-4-ol followed by chlorination.

Protocol 2: Chlorination of 6-Bromoquinolin-4-ol

  • Materials:

    • 6-Bromoquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a reaction vessel, add 6-bromoquinolin-4-ol (1.0 eq) and slowly add phosphorus oxychloride (POCl₃) (excess, e.g., 10-15 eq).

    • Add a catalytic amount of DMF (e.g., 2-3 drops).

    • Heat the mixture to reflux (around 110°C) for 3 hours.

    • After cooling, carefully distill off the excess POCl₃ under reduced pressure.

    • Slowly and cautiously quench the remaining residue by adding it to ice water with stirring.

    • Neutralize the aqueous solution to a pH of 5-6 with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[6] The quinoline can then be oxidized to the nicotinic acid.

  • Causality and Insights:

    • Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, effective for converting the 4-hydroxy group to a chloro group.

    • The catalytic amount of DMF forms a Vilsmeier-Haack reagent in situ, which facilitates the chlorination.

    • The quench step is highly exothermic and must be performed with extreme caution.

Part 3: Synthesis of 6-Bromo-4-methoxynicotinic Acid (Target Core)

The 4-chloro substituent is readily displaced by a methoxy group via nucleophilic aromatic substitution.

Protocol 3: Methoxylation of 6-Bromo-4-chloronicotinic Acid

  • Materials:

    • 6-Bromo-4-chloronicotinic acid (or its ester)

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 6-bromo-4-chloronicotinic acid (1.0 eq) in methanol.

    • Add a solution of sodium methoxide in methanol (1.1-1.5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold methanol, and dry under vacuum to obtain 6-bromo-4-methoxynicotinic acid.

  • Causality and Insights:

    • Sodium methoxide is a strong nucleophile that readily displaces the chloride at the activated 4-position of the pyridine ring.

    • Using methanol as the solvent ensures the solubility of the reagents and facilitates the reaction.

    • Esterification of the carboxylic acid prior to this step can sometimes improve solubility and reaction outcomes.

Part 4: Derivatization of 6-Bromo-4-methoxynicotinic Acid

The synthesized 6-bromo-4-methoxynicotinic acid is a versatile intermediate for further derivatization at both the carboxylic acid and the 6-bromo position.

Protocol 4a: Esterification

  • Materials:

    • 6-Bromo-4-methoxynicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Desired alcohol (e.g., ethanol, methanol)

    • Anhydrous solvent (e.g., DCM, Toluene)

  • Procedure:

    • Suspend 6-bromo-4-methoxynicotinic acid (1.0 eq) in the anhydrous solvent.

    • Add thionyl chloride (1.2-1.5 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then heat to reflux until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small sample with methanol and analyzing by LC-MS).

    • Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous solvent and add the desired alcohol (excess).

    • Stir at room temperature until the reaction is complete.

    • Work up by washing with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer and concentrate to yield the ester.

Protocol 4b: Suzuki-Miyaura Cross-Coupling

The 6-bromo position is ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2][3]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)2) Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • 6-Bromo-4-methoxynicotinic acid ester (1.0 eq)

    • Aryl or alkyl boronic acid (1.1-1.5 eq)[7]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Procedure:

    • To a degassed mixture of the solvent, add the 6-bromo-4-methoxynicotinic acid ester, the boronic acid, and the base.

    • Add the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110°C).

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

  • Causality and Insights:

    • The ester form of the starting material is often used to avoid potential complications with the free carboxylic acid coordinating to the palladium catalyst.

    • The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates.

    • Thorough degassing of the reaction mixture is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Safety and Handling Precautions

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride: Corrosive and toxic. Reacts with water to release HCl and SO₂ gas. Handle with extreme care in a fume hood.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthetic routes outlined in this guide provide a scalable and robust platform for the synthesis of 6-bromo-4-methoxynicotinic acid and its derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these procedures for large-scale production. The versatility of the final product as a chemical intermediate opens up a wide array of possibilities for the development of new chemical entities in various fields of research and development.

References

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Application

Unlocking Novel Chemical Space: Microwave-Assisted Synthesis Strategies for 6-Bromo-4-methoxynicotinic Acid Derivatives

Introduction: Accelerating Drug Discovery with Microwave-Assisted Heterocyclic Chemistry In the fast-paced landscape of drug discovery, the rapid generation of novel molecular scaffolds is paramount. Heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Heterocyclic Chemistry

In the fast-paced landscape of drug discovery, the rapid generation of novel molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions.[1][2] The strategic functionalization of these core structures is a key activity in medicinal chemistry. 6-Bromo-4-methoxynicotinic acid is a valuable building block, presenting three distinct points for chemical modification: the bromine atom for cross-coupling reactions, the carboxylic acid for amide bond formation, and the methoxy group for potential nucleophilic substitution.

Traditional synthetic methods often require long reaction times, high temperatures, and can lead to the formation of undesirable by-products, complicating purification and slowing the drug discovery cycle.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5] By utilizing dielectric heating, microwave reactors provide rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity.[6] This application note provides detailed protocols and technical insights for the microwave-assisted functionalization of 6-Bromo-4-methoxynicotinic acid, focusing on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.[7]

The Strategic Importance of the 6-Bromo-4-methoxynicotinic Acid Scaffold

The 6-Bromo-4-methoxynicotinic acid scaffold is of particular interest in drug discovery. The pyridine ring is a common feature in many approved drugs, and its substitution pattern can be fine-tuned to optimize pharmacological properties. The bromine atom at the 6-position is an excellent handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][8] The methoxy group at the 4-position influences the electronic properties of the ring and can be a site for further modification. The carboxylic acid at the 3-position provides a convenient point for the attachment of various side chains through amide bond formation, a common strategy for library synthesis and for interacting with biological targets.

Why Microwave-Assisted Synthesis? The Rationale Behind the Protocols

The choice to employ microwave irradiation for the synthesis of derivatives of 6-Bromo-4-methoxynicotinic acid is based on several key advantages that directly address the needs of medicinal chemists:

  • Speed and Efficiency: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[6] This allows for the rapid generation of compound libraries and accelerates the structure-activity relationship (SAR) studies that are crucial for lead optimization.

  • Higher Yields and Purity: The uniform and rapid heating provided by microwaves often leads to cleaner reactions with fewer by-products, simplifying purification and increasing overall yields.

  • Reproducibility and Scalability: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.[1] Furthermore, methods developed on a small scale can often be scaled up with minimal re-optimization.[1]

  • Access to Novel Chemical Space: The ability to reach higher temperatures and pressures safely in sealed vessels allows for reactions that may not be feasible under conventional conditions, opening up new avenues for chemical exploration.

This guide will present two primary strategies for the functionalization of the bromine-bearing position of 6-Bromo-4-methoxynicotinic acid: a direct coupling approach and a protection-coupling-deprotection strategy.

Strategy 1: Direct Microwave-Assisted Cross-Coupling of 6-Bromo-4-methoxynicotinic Acid

This approach offers the most straightforward route to new derivatives by directly coupling the free acid. While convenient, the presence of the carboxylic acid can sometimes interfere with the catalytic cycle or lead to side reactions. Careful selection of the base is crucial to ensure both the deprotonation of the boronic acid (in the case of Suzuki coupling) and to avoid unwanted side reactions with the carboxylic acid.

Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Direct Method)

This protocol describes the palladium-catalyzed coupling of 6-Bromo-4-methoxynicotinic acid with an arylboronic acid.

G cluster_0 Setup cluster_1 Microwave Irradiation cluster_2 Work-up & Purification A 6-Bromo-4-methoxynicotinic acid F Combine Reagents in Microwave Vial A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Seal Vial & Place in Microwave Reactor F->G H Irradiate (e.g., 120-150 °C, 10-30 min) G->H I Cool & Filter H->I J Acidify & Extract I->J K Purify (e.g., Chromatography) J->K L 6-Aryl-4-methoxynicotinic Acid K->L

Caption: Workflow for Direct Suzuki-Miyaura Coupling.

Materials:

ReagentSuggested SupplierPurpose
6-Bromo-4-methoxynicotinic acidCommercial SourceStarting Material
Arylboronic AcidCommercial SourceCoupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)Commercial SourcePalladium Catalyst
K₂CO₃ or Cs₂CO₃Commercial SourceBase
1,4-Dioxane/H₂O (e.g., 4:1)Commercial SourceSolvent
Microwave Reactore.g., CEM, BiotageHeating Source
Microwave Vials (with stir bars)e.g., CEM, BiotageReaction Vessels

Protocol:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-4-methoxynicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq).

  • Add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1, to a concentration of ~0.1 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Acidify the filtrate with 1M HCl to pH ~3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-aryl-4-methoxynicotinic acid.

Causality and Rationale: The use of a mixed aqueous-organic solvent system is common in microwave-assisted Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[9] The choice of a robust palladium catalyst like Pd(PPh₃)₄ or a catalyst system with a supporting ligand like dppf is crucial for the efficient coupling of electron-deficient bromopyridines. Microwave irradiation significantly accelerates the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.[4]

Strategy 2: Protection-Coupling-Deprotection

To circumvent potential issues with the free carboxylic acid, a more robust strategy involves its protection as an ester prior to the cross-coupling reaction. This is followed by the coupling reaction and subsequent deprotection (saponification) to yield the desired product. This multi-step approach often leads to cleaner reactions and higher overall yields, especially for more sensitive substrates.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Saponification A 6-Bromo-4-methoxy- nicotinic acid D Microwave Irradiation (e.g., 100 °C, 15 min) A->D B Alcohol (e.g., MeOH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Methyl 6-Bromo-4-methoxy- nicotinate D->E I Microwave Irradiation (e.g., 120-150 °C, 10-30 min) E->I F Ester Product F->I G Coupling Partner (Boronic Acid or Amine) G->I H Pd Catalyst, Ligand, Base H->I J Coupled Ester Product I->J N Microwave Irradiation (e.g., 80-100 °C, 10-20 min) J->N K Coupled Ester K->N L Base (e.g., LiOH, NaOH) L->N M Solvent (e.g., THF/H₂O) M->N O Final Product N->O

Caption: Workflow for the Protection-Coupling-Deprotection Strategy.

Application Protocol 2.1: Microwave-Assisted Esterification

This protocol describes the protection of the carboxylic acid as a methyl ester.

Materials:

ReagentSuggested SupplierPurpose
6-Bromo-4-methoxynicotinic acidCommercial SourceStarting Material
MethanolCommercial SourceReagent and Solvent
Concentrated Sulfuric AcidCommercial SourceCatalyst
Microwave Reactore.g., CEM, BiotageHeating Source
Microwave Vials (with stir bars)e.g., CEM, BiotageReaction Vessels

Protocol:

  • In a 10 mL microwave vial, dissolve 6-Bromo-4-methoxynicotinic acid (1.0 eq) in methanol (to a concentration of ~0.5 M).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes.[10]

  • After cooling, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.

Causality and Rationale: Microwave irradiation significantly accelerates the Fischer esterification by rapidly heating the polar alcohol and acid mixture. The use of a sealed vessel allows the reaction to be performed above the boiling point of methanol, further increasing the reaction rate.

Application Protocol 2.2: Microwave-Assisted Buchwald-Hartwig Amination of the Ester

This protocol details the amination of the bromo-ester with a primary or secondary amine.

Materials:

ReagentSuggested SupplierPurpose
Methyl 6-bromo-4-methoxynicotinateFrom Protocol 2.1Starting Material
Amine (Primary or Secondary)Commercial SourceCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Commercial SourcePalladium Pre-catalyst
XPhos, RuPhos, or BINAPCommercial SourceLigand
NaOt-Bu or K₃PO₄Commercial SourceBase
Toluene or 1,4-DioxaneCommercial SourceSolvent

Protocol:

  • To a 10 mL microwave vial, add methyl 6-bromo-4-methoxynicotinate (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and the ligand (e.g., XPhos, 0.04-0.1 eq).

  • Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Add the solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Finally, add the amine (1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-140 °C) for 20-40 minutes.

  • After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the coupled ester.

Causality and Rationale: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] The choice of ligand is critical for the efficiency of the reaction with electron-deficient heteroaryl halides. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Microwave irradiation accelerates the reaction, allowing for lower catalyst loadings and shorter reaction times.[6][11]

Application Protocol 2.3: Microwave-Assisted Saponification

This protocol describes the deprotection of the ester to reveal the final carboxylic acid product.

Materials:

ReagentSuggested SupplierPurpose
Coupled Ester ProductFrom Protocol 2.2Starting Material
Lithium Hydroxide (LiOH) or NaOHCommercial SourceBase
THF/H₂O (e.g., 3:1)Commercial SourceSolvent
Microwave Reactore.g., CEM, BiotageHeating Source
Microwave Vials (with stir bars)e.g., CEM, BiotageReaction Vessels

Protocol:

  • Dissolve the coupled ester (1.0 eq) in a mixture of THF and water (e.g., 3:1, to a concentration of ~0.1 M) in a 10 mL microwave vial.

  • Add an excess of the base (e.g., LiOH, 3.0-5.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 80-100 °C for 10-20 minutes.

  • After cooling, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to pH ~3-4.

  • Collect the precipitated product by filtration or extract with an organic solvent.

  • Dry the product to obtain the final carboxylic acid.

Causality and Rationale: Saponification is a hydrolysis reaction that is significantly accelerated by heat. Microwave irradiation provides a rapid and efficient means of heating the reaction mixture to drive the hydrolysis to completion in a short period.

Conclusion

The strategic use of microwave-assisted synthesis provides a powerful platform for the rapid and efficient diversification of the 6-Bromo-4-methoxynicotinic acid scaffold. The protocols outlined in this application note offer robust starting points for both direct functionalization and a protection-coupling-deprotection strategy, enabling medicinal chemists to quickly generate libraries of novel compounds for biological screening. By leveraging the speed, efficiency, and scalability of microwave chemistry, researchers can accelerate the hit-to-lead and lead optimization phases of drug discovery, ultimately shortening the timeline for the development of new therapeutics.

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  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022).
  • Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). Synlett, 31(10), 961–965.
  • Mascrez, S., Danthine, S., & Purcaro, G. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields of 6-Bromo-4-methoxynicotinic Acid Coupling

Welcome to the technical support center for optimizing coupling reactions with 6-Bromo-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with 6-Bromo-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yields of their synthetic experiments. The following information is structured in a question-and-answer format to directly address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary palladium-catalyzed cross-coupling reactions used for 6-Bromo-4-methoxynicotinic acid?

A1: The most prevalent and effective methods for functionalizing the 6-bromo position of the nicotinic acid scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1] These reactions are cornerstones of modern synthetic chemistry, offering broad functional group tolerance and reliable bond construction.[2]

Q2: My starting material, 6-Bromo-4-methoxynicotinic acid, appears to be impure. How can I purify it, and will impurities affect my reaction?

A2: Yes, impurities can significantly impact your reaction by poisoning the palladium catalyst.[1] It is crucial to start with high-purity materials. For nicotinic acid derivatives, recrystallization is a common and effective purification method. A typical procedure involves dissolving the crude acid in a hot solvent like water or an alcohol-water mixture, optionally treating with activated carbon to remove colored impurities, followed by slow cooling to induce crystallization.[3][4] The purity of the recrystallized material should be verified by techniques such as NMR and melting point analysis.

Q3: The carboxylic acid group on my substrate is sensitive. Are there any specific considerations I should take?

A3: The carboxylic acid moiety can be sensitive to certain reaction conditions, particularly strongly basic or high-temperature environments, which might lead to decarboxylation or other side reactions. For Suzuki couplings, using milder bases like potassium fluoride (KF) can sometimes prevent the cleavage of base-labile groups.[5] Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a common strategy to avoid these complications. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q4: I am observing significant amounts of a debrominated side product. What is causing this, and how can I prevent it?

A4: The formation of 4-methoxynicotinic acid is due to a side reaction called hydrodehalogenation (or debromination).[1] This can be promoted by a highly active catalyst in the presence of a hydrogen source, such as residual water or alcohol solvents.[1] To minimize this, ensure you are using anhydrous solvents and reagents. If the problem persists, consider using a less reactive catalyst system or a milder base.[1]

II. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but challenges can arise, particularly with heteroaromatic substrates like 6-Bromo-4-methoxynicotinic acid.

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Explanation: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[6] This reduction can sometimes be inefficient. Furthermore, palladium catalysts, particularly Pd₂(dba)₃, can degrade over time.[6]

  • Solution:

    • Use a fresh, high-quality palladium source.

    • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) that reliably generates the active Pd(0) species.[6]

Possible Cause 2: Inappropriate Ligand

  • Explanation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. For electron-deficient substrates like bromopyridines, standard ligands such as triphenylphosphine (PPh₃) may not be effective.[1]

  • Solution:

    • Switch to a more electron-rich and sterically hindered phosphine ligand. Buchwald ligands like SPhos, XPhos, or RuPhos are often excellent choices for challenging coupling partners.[1]

Possible Cause 3: Incorrect Base Selection

  • Explanation: The base plays a critical role in activating the boronic acid for the transmetalation step, which is often rate-limiting.[2] The effectiveness of a base is dependent on the solvent and substrates.

  • Solution:

    • Screen a panel of bases. For Suzuki reactions involving bromopyridines, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently effective.[1][2] Stronger bases like sodium or barium hydroxide have also been shown to accelerate coupling rates in some systems.[7]

Possible Cause 4: Poor Reagent Solubility

  • Explanation: If your starting materials or base are not sufficiently soluble in the reaction solvent at the desired temperature, the reaction will be slow or may not proceed at all.

  • Solution:

    • Ensure all components are soluble. Consider switching to a different solvent or using a co-solvent system (e.g., dioxane/water, toluene/water).[8] For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

Problem 2: Formation of Boronic Acid Homocoupling Product

Possible Cause 1: Presence of Oxygen

  • Explanation: The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1][9] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[6]

  • Solution:

    • Implement a rigorous degassing procedure. This can be achieved by sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]

Possible Cause 2: Use of a Pd(II) Precatalyst

  • Explanation: The in-situ reduction of a Pd(II) precatalyst can sometimes consume the boronic acid, leading to homocoupling.[6]

  • Solution:

    • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[6]

    • Using a slight excess of the 6-Bromo-4-methoxynicotinic acid can also help minimize the homocoupling of the more valuable boronic acid partner.[1]

Problem 3: Protodeboronation of the Boronic Acid

Possible Cause: Boronic Acid Instability

  • Explanation: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[10] This is particularly problematic for heteroaryl boronic acids and under basic aqueous conditions.[9][11]

  • Solution:

    • Use a "slow release" strategy with more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[10] These reagents slowly hydrolyze under the reaction conditions to provide a low, steady concentration of the active boronic acid, minimizing side reactions.[10]

    • Employing anhydrous reaction conditions can also suppress protodeboronation.[12]

Troubleshooting Flowchart for Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Check Reagent Purity & Stability (Aryl Halide, Boronic Acid, Catalyst) start->q1 sol1 Purify Starting Materials Use Fresh Catalyst/Ligand q1->sol1 Impure/Degraded q2 Review Catalyst System (Precatalyst & Ligand) q1->q2 Pure sol1->q2 sol2 Switch to Pd(0) or Precatalyst Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) q2->sol2 Suboptimal q3 Evaluate Base & Solvent q2->q3 Optimal sol2->q3 sol3 Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Ensure Solubility (try co-solvents) Improve Degassing q3->sol3 Suboptimal q4 Side Reactions Observed? q3->q4 Optimal sol3->q4 homocoupling Homocoupling? (Boronic Acid Dimer) q4->homocoupling Yes deboronation Protodeboronation? q4->deboronation Yes end Optimized Yield q4->end No sol_homo Improve Degassing Rigorously Use Pd(0) Source Use Slight Excess of Aryl Halide homocoupling->sol_homo sol_deboro Use MIDA Boronate or Trifluoroborate Consider Anhydrous Conditions deboronation->sol_deboro sol_homo->end sol_deboro->end

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Data Summary: Suzuki Coupling Base Selection

The choice of base is critical and often substrate-dependent. Below is a comparative table based on common literature findings for the Suzuki coupling of bromopyridines.

BaseCommon Solvent(s)Typical Yield RangeKey ConsiderationsReference
K₂CO₃ Dioxane/Water, Toluene/WaterGood to High (e.g., 81% for a related substrate)A good starting point; effective and economical.[2]
Na₂CO₃ Dioxane/WaterGood to Excellent (e.g., 98% in one system)Often used in aqueous systems.[2]
Cs₂CO₃ Dioxane, Toluene, THFOften provides the highest yields, especially for difficult couplings.More expensive, but highly effective.[1]
K₃PO₄ Dioxane, TolueneGood to ExcellentA strong, non-nucleophilic base that is often successful when carbonates fail.[1][2]

Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table should be used as a general guideline for screening.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Optimizing this reaction for 6-Bromo-4-methoxynicotinic acid requires careful selection of the catalyst system and reaction conditions.

Problem 1: Low Conversion or No Reaction

Possible Cause 1: Incorrect Ligand Choice

  • Explanation: The choice of ligand is paramount in Buchwald-Hartwig aminations. The ligand must facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The appropriate ligand is often determined by the class of the amine nucleophile.[13]

  • Solution:

    • For primary aliphatic amines, ligands like BrettPhos are often effective.[14]

    • For secondary amines, RuPhos is a common choice.[14]

    • For challenging couplings, especially with heteroaryl amines, highly active ligands such as tBuBrettPhos or DavePhos may be necessary.[14]

Possible Cause 2: Inappropriate Base

  • Explanation: Buchwald-Hartwig reactions typically require a strong, non-nucleophilic base to deprotonate the amine nucleophile.[1] Weaker bases like carbonates are generally ineffective.

  • Solution:

    • Use a strong base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS).[1][13] Ensure the base is finely powdered and anhydrous.

Possible Cause 3: Catalyst Poisoning

  • Explanation: The pyridine nitrogen in the substrate or product can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation. Additionally, impurities in the starting materials or solvents can poison the catalyst.[15]

  • Solution:

    • Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).

    • Employ a ligand that is less susceptible to displacement, such as a bulky biarylphosphine ligand.

    • Ensure all reagents and solvents are of the highest purity and are anhydrous and degassed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 6-Bromo-4-methoxynicotinic acid (or its corresponding ester). Optimization will likely be required.

  • Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4-methoxynicotinic acid (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the appropriate ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH) via syringe. The reaction concentration is typically between 0.1 M and 1.0 M.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[13]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Logical Relationship Diagram for Buchwald-Hartwig Optimization

Buchwald_Optimization cluster_reactants Reactant Selection cluster_conditions Condition Optimization cluster_catalyst Catalyst Core Amine Amine Type (Primary, Secondary, Heteroaryl) Ligand Ligand Choice (e.g., BrettPhos, RuPhos) Amine->Ligand influences ArylHalide 6-Bromo-4-methoxynicotinic acid Pd_Source Palladium Source (Pd₂(dba)₃, Pd(OAc)₂) ArylHalide->Pd_Source Yield High Reaction Yield Ligand->Yield Base Base Choice (NaOt-Bu, LHMDS) Base->Yield Solvent Solvent (Toluene, Dioxane, tBuOH) Solvent->Yield Temp Temperature (80-110 °C) Temp->Yield

Caption: Key Parameter Relationships in Buchwald-Hartwig Amination.

IV. References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Side Reactions of Pyridine‐Halogen Complexes. R Discovery. Available at: [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). Available at: [Link]

  • Purification of nicotinic acid - US3037987A. Google Patents. Available at:

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Institutes of Health (NIH). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health (NIH). Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). Available at: [Link]

  • Process for the purification of nicotinic acid amide I - US4447615A. Google Patents. Available at:

  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Capot Chemical. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Available at: [Link]

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-Bromo-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of crude 6-Bromo-4-methoxynicotinic acid. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of crude 6-Bromo-4-methoxynicotinic acid. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the purification of 6-Bromo-4-methoxynicotinic acid, providing concise and actionable answers.

Q1: What are the likely impurities in my crude 6-Bromo-4-methoxynicotinic acid?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials, reagents from the bromination step, and potential byproducts from side reactions. Over-bromination can lead to the formation of di- or tri-brominated species.[1][2] It is also possible for related nicotinic acid precursors to be present as impurities.[1]

Q2: What is the expected physical appearance of purified 6-Bromo-4-methoxynicotinic acid?

A2: Purified 6-Bromo-4-methoxynicotinic acid is typically a white to off-white solid.[3] A significant deviation from this, such as a yellow or brown coloration, often indicates the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[7][8] Mass Spectrometry (MS) confirms the molecular weight of the target compound and can help identify unknown impurities.[8]

Q4: What are the recommended storage conditions for the purified compound?

A4: For long-term stability, 6-Bromo-4-methoxynicotinic acid should be stored in a tightly sealed container in a dry and well-ventilated area, preferably under an inert atmosphere at 2-8°C.[3][9]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification process.

Issue Possible Cause Recommended Solution
Low Yield After Purification Incomplete precipitation during acid-base extraction.Ensure the pH is sufficiently acidic (typically pH 2-3) to fully protonate the carboxylate salt.[10] Test the aqueous layer with pH paper.
Loss of product during recrystallization.Optimize the choice of recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[11] Avoid using an excessive volume of solvent.
Inefficient elution from a chromatography column.The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of the polar nicotinic acid derivative.[1]
Product is Colored (Yellow/Brown) Presence of chromophoric impurities.For nicotinic acid derivatives, a common purification step involves treatment with activated charcoal during recrystallization to remove colored impurities.[12]
Degradation of the product.Avoid prolonged exposure to harsh conditions such as strong acids or bases, and high temperatures.
Persistent Impurities Detected by HPLC/NMR Co-precipitation of impurities during acid-base extraction.Perform multiple extractions with fresh solvent to improve separation. A brine wash can also help to remove some water-soluble impurities.[11]
Co-elution during column chromatography.Optimize the mobile phase composition to improve the resolution between your product and the impurity. A shallower gradient or isocratic elution might be necessary.[1]
Impurity has similar solubility to the product.If recrystallization is ineffective, column chromatography is the recommended alternative. If the impurity is basic, an acid wash during the workup may remove it.[13]
Product Fails to Crystallize Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Attempt to purify a small portion of the oil by column chromatography to obtain a seed crystal. Adding a seed crystal to the bulk solution can induce crystallization.[14]
Incorrect solvent system.Screen a variety of solvents or solvent mixtures to find a suitable system for recrystallization.[11][14]

Section 3: Detailed Purification Protocols

Here, we provide step-by-step methodologies for the most common and effective purification strategies for 6-Bromo-4-methoxynicotinic acid.

Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[15][16][17]

Principle: The acidic 6-Bromo-4-methoxynicotinic acid is deprotonated by a weak base to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.[10][13]

Workflow Diagram:

G cluster_0 Extraction Phase cluster_1 Precipitation Phase A Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B Add a weak aqueous base (e.g., saturated NaHCO₃ solution) A->B C Shake mixture in a separatory funnel and allow layers to separate B->C D Collect the aqueous layer containing the sodium salt C->D E Repeat extraction of the organic layer with fresh aqueous base D->E F Combine aqueous layers D->F G Cool the aqueous solution in an ice bath F->G H Slowly add a strong acid (e.g., concentrated HCl) until pH ~2 G->H I Collect the precipitated solid by vacuum filtration H->I J Wash the solid with cold water I->J K Dry the purified product under vacuum J->K

Caption: Workflow for acid-base extraction purification.

Experimental Protocol:

  • Dissolve the crude 6-Bromo-4-methoxynicotinic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous layer should be roughly equal to the organic layer.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely. The aqueous layer contains the sodium salt of your product.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid.

  • Combine all the aqueous extracts in a beaker and cool the solution in an ice bath.

  • While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to the aqueous solution until the solution becomes strongly acidic (pH 2-3, check with pH paper).

  • A precipitate of the purified 6-Bromo-4-methoxynicotinic acid should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Workflow Diagram:

G A Select a suitable solvent or solvent system B Dissolve the crude solid in a minimum amount of hot solvent A->B C If colored impurities are present, add activated charcoal and hot filter B->C Optional D Allow the solution to cool slowly to room temperature B->D C->D E Further cool the solution in an ice bath to maximize crystal formation D->E F Collect the crystals by vacuum filtration E->F G Wash the crystals with a small amount of cold solvent F->G H Dry the purified crystals G->H

Caption: General workflow for purification by recrystallization.

Experimental Protocol:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but very soluble when hot. Common solvents to try for nicotinic acid derivatives include water, ethanol, or mixtures of ethanol and water.[14]

  • Dissolution: Place the crude 6-Bromo-4-methoxynicotinic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue adding the solvent in small portions until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Purification by Column Chromatography

For challenging separations where other methods fail, column chromatography offers excellent resolving power.

Principle: The crude mixture is passed through a column packed with a stationary phase (e.g., silica gel). A mobile phase (solvent) is used to elute the components of the mixture down the column at different rates based on their polarity, allowing for their separation.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection: For a polar compound like 6-Bromo-4-methoxynicotinic acid, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-4-methoxynicotinic acid.

Section 4: Purity Analysis

It is crucial to verify the purity of your final product.

Purity Analysis Workflow:

G A Purified 6-Bromo-4-methoxynicotinic Acid B HPLC Analysis (Purity Assessment) A->B C ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) A->C D Mass Spectrometry (Molecular Weight Confirmation) A->D E Final Pure Product B->E C->E D->E

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-4-methoxynicotinic Acid Reactions

Welcome to the technical support center for 6-Bromo-4-methoxynicotinic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the unique challenges present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Bromo-4-methoxynicotinic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the unique challenges presented by this substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic reasoning to empower you to troubleshoot and optimize your reactions effectively. The inherent steric congestion in this molecule, arising from the substituents flanking the key reactive sites, requires a departure from standard protocols. This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guide

This section addresses specific, common failures encountered during the functionalization of 6-Bromo-4-methoxynicotinic acid. Each answer delves into the mechanistic cause of the problem and provides a series of targeted solutions.

Question 1: My Suzuki-Miyaura coupling at the 6-position is giving low to no yield. What's going wrong?

Answer:

This is a classic and frequent challenge with this substrate. The primary cause of failure is the significant steric hindrance around the 6-position bromine atom. The adjacent carboxylic acid at C3 and, more importantly, the methoxy group at C4 create a sterically crowded environment. This congestion impedes the key steps of the Suzuki-Miyaura catalytic cycle.[1][2]

Specifically, the bulky environment makes it difficult for the palladium catalyst to perform the initial oxidative addition into the C-Br bond. Furthermore, even if oxidative addition occurs, the subsequent transmetalation and reductive elimination steps can be kinetically slow. Standard catalyst systems, such as Pd(PPh₃)₄, are often too bulky and not electron-rich enough to be effective here.[3]

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection is Critical: The choice of ligand is the most crucial parameter. You must move beyond simple phosphine ligands to modern, specialized ligands designed for sterically demanding substrates.

    • Rationale: Bulky, electron-rich "Buchwald-type" biarylphosphine ligands are essential.[3] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.

    • Recommendation: Employ ligands such as SPhos, XPhos, or RuPhos. BrettPhos is another excellent choice for particularly challenging couplings.[4] Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Optimize the Base and Solvent System: The base plays a crucial role in the transmetalation step, and its effectiveness can be influenced by the solvent.

    • Base: A moderately strong, non-nucleophilic base is required. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) in these systems.[3]

    • Solvent: Anhydrous, polar aprotic solvents are preferred. Combinations such as 1,4-dioxane/water or toluene/water are effective at solubilizing the various components and promoting the reaction.

  • Elevate Reaction Temperature: Due to the high activation energy barrier imposed by steric hindrance, elevated temperatures are almost always necessary to drive the reaction forward.

    • Recommendation: Start with a temperature of 100-110 °C and monitor the reaction. Ensure your system is well-sealed to prevent solvent loss.

Data Summary: Recommended Suzuki-Miyaura Conditions
ParameterCondition 1 (High Success)Condition 2 (Alternative)Common Pitfall
Pd Precursor Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%)Using Pd(PPh₃)₄
Ligand SPhos (4-10 mol%)XPhos (4-10 mol%)PPh₃ or no specialized ligand
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Weak or poorly soluble bases
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Toluene / H₂O (e.g., 4:1)Non-polar or protic solvents
Temperature 100-110 °C100-110 °CRoom temperature or <80 °C
Question 2: I'm struggling with a Buchwald-Hartwig amination at the 6-position. Why is it so difficult, and how can I improve it?

Answer:

The difficulties in Buchwald-Hartwig amination mirror those of the Suzuki coupling but are often more pronounced. The mechanism involves the coordination of the amine to the palladium center after oxidative addition, followed by deprotonation and reductive elimination.[5] The steric bulk around the C-Br bond severely hinders both the initial oxidative addition and the subsequent approach and coordination of the amine nucleophile.

Furthermore, the choice of base is even more critical than in Suzuki couplings. A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile itself.[3]

Troubleshooting Steps & Solutions:

  • Utilize a State-of-the-Art Catalyst System: This is non-negotiable for this transformation. The development of sterically hindered ligands has been paramount to the success of these reactions.[5]

    • Rationale: Ligands like BrettPhos and Josiphos-type ferrocenyl ligands have proven highly effective for coupling with hindered aryl halides. They create a specific geometry around the palladium that facilitates the reductive elimination step, which is often rate-limiting.

    • Recommendation: Use a pre-formed catalyst like (BrettPhos)Pd(allyl)Cl or generate the catalyst in situ from Pd₂(dba)₃ and BrettPhos.

  • Select the Correct Base: The pKa and solubility of the base are key.

    • Rationale: Strong, non-nucleophilic alkoxides are required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for very hindered systems, lithium bis(trimethylsilyl)amide (LHMDS) can be more effective due to its high basicity and the formation of soluble byproducts.

    • Caution: Ensure the base is fresh and handled under anhydrous conditions. Contamination with water will quench the base and inhibit the reaction.

  • Consider the Nucleophile's Steric Profile: If you are using a bulky amine, the steric clash is twofold. If possible, consider if a less hindered amine could be used, or be prepared for longer reaction times and potentially lower yields.

Visualizing the Catalytic Challenge

The following diagram illustrates how bulky ligands create a more accessible catalytic pocket, facilitating the reaction of a sterically hindered substrate.

G cluster_0 Standard Catalyst (e.g., PPh3) cluster_1 Bulky Ligand Catalyst (e.g., SPhos) Pd_A Pd L1 L Pd_A->L1 L2 L Pd_A->L2 L3 L Pd_A->L3 Substrate_A Ar-Br Substrate_A->Pd_A   Steric Clash Pd_B Pd SPhos SPhos Pd_B->SPhos Substrate_B Ar-Br Substrate_B->Pd_B Successful Oxidative Addition G start Start: Couple Amine to 6-Bromo-4-methoxynicotinic acid amine_check Is the amine sterically hindered or poorly nucleophilic? start->amine_check hat_u Use potent coupling agent: HATU / DIPEA in DMF amine_check->hat_u Yes dcc_hob_t Use standard coupling: EDC / HOBt in DCM/DMF amine_check->dcc_hob_t No reaction_check Did the reaction go to completion? hat_u->reaction_check dcc_hob_t->reaction_check acid_chloride Two-step approach: 1. Convert to Acid Chloride (SOCl₂) 2. Add Amine + Base reaction_check->acid_chloride No success Success: Purify Product reaction_check->success Yes acid_chloride->success

Caption: Decision tree for amide coupling with a hindered acid.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect the reactivity of 6-Bromo-4-methoxynicotinic acid? A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the atoms or groups of atoms near the reactive site are physically in the way. [2][6]In 6-Bromo-4-methoxynicotinic acid, the key reactive sites are the bromine atom at C6, the carboxylic acid at C3, and the adjacent C2 and C5 positions on the ring. The methoxy group (-OCH₃) at the C4 position is the primary source of steric bulk. It physically blocks the "flanks" of the molecule, making it difficult for incoming reagents (like a palladium catalyst or an amine) to approach the C3-carboxyl and C6-bromo groups. This increases the activation energy of the reaction, requiring more forceful conditions or specialized, less-bulky reagents to succeed.

Q2: Which palladium ligands are best suited for cross-coupling reactions with this sterically hindered substrate? A: The best ligands are bulky, electron-rich monophosphine biaryl ligands. Key examples include SPhos, XPhos, RuPhos, and BrettPhos. [3][4]These ligands are superior to traditional ligands like triphenylphosphine (PPh₃) or bidentate ligands like BINAP for this specific application because they readily form highly reactive, 14-electron L-Pd(0) complexes. This monoligated species has a much smaller steric footprint than a multi-ligated palladium center, allowing it to more easily access the crowded C-Br bond for oxidative addition. [5] Q3: Can I perform reactions on the carboxylic acid without protecting it? How does this affect my strategy? A: Yes, in many cases you can, but it depends on the reaction. For amide coupling, the free carboxylic acid is the starting material. For palladium-catalyzed cross-coupling reactions, the free carboxylic acid can sometimes complicate the reaction by coordinating to the palladium or interacting with the basic conditions. However, many modern catalyst systems are robust enough to tolerate it. If you find that your cross-coupling reaction is failing, a potential troubleshooting step is to protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester). This removes the acidic proton and can improve catalyst performance and substrate solubility. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q4: Are there alternative reaction pathways to consider if standard cross-coupling fails? A: Yes. If palladium-catalyzed methods are unsuccessful, you might consider classical nucleophilic aromatic substitution (SₙAr). However, for SₙAr to be efficient on a pyridine ring, the ring typically needs to be strongly activated by electron-withdrawing groups, and the 6-position is not as activated as the 2- or 4-positions. [7]Another alternative could be to explore lithiation/borylation at the 6-position followed by a Suzuki coupling, but this requires careful control of regioselectivity. For introducing nitrogen nucleophiles, copper-catalyzed methods like the Ullmann condensation could be an alternative to Buchwald-Hartwig, though these often require higher temperatures.

Detailed Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for coupling an arylboronic acid to the 6-position of 6-Bromo-4-methoxynicotinic acid.

  • Reagent Setup: To a flame-dried Schlenk flask, add 6-Bromo-4-methoxynicotinic acid (1.0 equiv.), the desired boronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.03 equiv.) and SPhos (0.06 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to create a 4:1 mixture by volume. The final concentration of the substrate should be approximately 0.1 M.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: High-Yield Amide Coupling via Acid Chloride

This two-step protocol is robust for coupling with a wide range of amines.

Step A: Formation of the Acid Chloride

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend 6-Bromo-4-methoxynicotinic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Activation: Add oxalyl chloride (2.0 equiv.) dropwise at 0 °C, followed by one drop of anhydrous DMF (as a catalyst).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The suspension should become a clear solution.

  • Isolation: Carefully concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. The resulting crude 6-bromo-4-methoxynicotinoyl chloride is typically used immediately in the next step.

Step B: Amine Coupling

  • Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM and cool to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.2 equiv.) and triethylamine (2.5 equiv.) in anhydrous DCM. Add this solution dropwise to the acid chloride solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amide by flash column chromatography.

References

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • BearWorks. (n.d.). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Available at: [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]

  • ChemTalk. (2021). Steric Hindrance. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Available at: [Link]

  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • PMC. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]

  • PMC. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

  • PMC. (n.d.). Amide Bond Activation of Biological Molecules. Available at: [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Available at: [Link]

  • Reddit. (2022). Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Available at: [Link]

Sources

Optimization

Solubility troubleshooting for 6-Bromo-4-methoxynicotinic acid in aqueous media

Topic: Solubility Troubleshooting & Formulation Guide Executive Summary: Physicochemical Profile Before troubleshooting, it is critical to understand the molecule's behavior in solution.[1] 6-Bromo-4-methoxynicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Troubleshooting & Formulation Guide

Executive Summary: Physicochemical Profile

Before troubleshooting, it is critical to understand the molecule's behavior in solution.[1] 6-Bromo-4-methoxynicotinic acid is a halogenated pyridine derivative characterized by a distinct "solubility switch" controlled by pH.[2][1]

PropertyEstimated ValueImplication
Acidic pKa (COOH) ~3.5 – 4.0At pH < 4, the molecule is neutral and highly insoluble.[2][1]
Basic pKa (Pyridine N) < 1.5The electron-withdrawing Bromine (C6) and Carboxyl (C3) groups suppress the basicity of the pyridine nitrogen.[1] It will not protonate/dissolve in mild acid.[2][1]
LogP (Lipophilicity) ~1.8 – 2.2Moderate lipophilicity drives aggregation in water unless ionized.[2][1]
Key Functional Groups Carboxylic Acid, BromineAcid: Requires base for solubility.Bromine: Increases hydrophobic interactions (stacking).[2][1]

Part 1: Critical Solubility Troubleshooting (FAQs)

Q1: "I added water/PBS to the solid powder, but it floats or clumps. Vortexing didn't help. What is wrong?"

Diagnosis: You are likely attempting to dissolve the neutral free acid in a medium that is too acidic or has insufficient buffering capacity.[2][1] The 6-bromo and 4-methoxy substituents increase the lattice energy and lipophilicity compared to simple nicotinic acid.[2][1]

The Fix: In-Situ Salt Formation (The "pH Switch") You must convert the carboxylic acid (


) to its soluble carboxylate salt (

).[2][1]

Protocol:

  • Suspend the calculated amount of compound in 80% of the final volume of water.[2]

  • Do NOT use PBS initially (phosphate buffering will fight your pH adjustment).[2][1]

  • Add 1.05 equivalents of 1N NaOH or KOH.

    • Calculation:

      
      [2][1]
      
  • Vortex or sonicate.[2][1] The solution should clarify as the pH rises above 5-6.[2][1]

  • Once dissolved, add concentrated buffer (e.g., 10x PBS) to reach the final volume and desired osmolarity.[1]

Technical Insight: The bromine atom at position 6 is hydrophobic.[2][1] Even if the COOH ionizes, the molecule may form "micelle-like" aggregates at high concentrations.[2][1] If the solution remains hazy after pH adjustment, add 5% Ethanol or DMSO as a co-solvent to disrupt these hydrophobic interactions.[2][1]

Q2: "My stock solution is in DMSO. When I dilute it into cell culture media, a white precipitate forms immediately."

Diagnosis: This is a classic "Solvent Shift" crash.[2][1] DMSO is aprotic and dissolves the neutral form well.[2] Aqueous media (pH 7.4) is polar.[2][1] If the concentration exceeds the Kinetic Solubility limit before the molecule has time to equilibrate, it precipitates.[2]

The Fix: The "Step-Down" Dilution Method Avoid "shocking" the hydrophobic brominated ring with pure water.[2][1]

Protocol:

  • Warm your media: Cold media decreases solubility.[2][1] Warm to 37°C.[2][1]

  • Intermediate Dilution: Do not go straight from 100% DMSO to 1% DMSO.

    • Step A: Dilute stock 1:1 with pure PEG-400 or Propylene Glycol .[2][1]

    • Step B: Slowly add this mix to the vortexing media.[2][1]

  • Check the pH of the final media: High concentrations of the acidic compound can lower the media pH, causing self-precipitation.[2] Ensure the media remains buffered at pH 7.4.

Q3: "I need a high-concentration formulation (50 mg/kg) for animal dosing. Simple saline isn't working."

Diagnosis: Saline (0.9% NaCl) has a "Common Ion Effect" (sodium) that can actually depress the solubility of sodium salts of drugs, and it lacks the solubilizing power for the lipophilic core.

The Fix: Cyclodextrin Complexation Halogenated aromatics (like the 6-bromo-pyridine motif) have high affinity for the hydrophobic cavity of HP-β-Cyclodextrin (HP-β-CD) .[2][1]

Recommended Vehicle Formulation:

  • 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 7.5) .

Preparation Workflow:

  • Dissolve HP-β-CD in water (clear solution).[2][1]

  • Add the 6-Bromo-4-methoxynicotinic acid powder.[2][1]

  • Adjust pH to 8.0 with NaOH to drive ionization and inclusion.[2][1]

  • Stir for 4 hours (thermodynamic equilibration).

  • Readjust pH to 7.4 using small amounts of HCl.

  • Filter sterilize (0.22 µm).[2][1]

Part 2: Visual Troubleshooting Guides

Diagram 1: The Solubility Mechanism

Caption: The pH-dependent ionization states determining solubility.[2][1] The target for aqueous solubility is the anionic species on the right.

SolubilityMechanism Acid Neutral Form (pH < 3.5) INSOLUBLE Transition Equilibrium (pH ~ 3.5-4.5) PARTIALLY SOLUBLE Acid->Transition + OH- (Deprotonation) Base Anionic Form (pH > 6.0) SOLUBLE Transition->Base Full Ionization Base->Acid + H+ (Precipitation)

[2][1]

Diagram 2: The "Crash-Out" Recovery Workflow

Caption: Decision tree for recovering samples that have precipitated during preparation.

RecoveryWorkflow Start Precipitate Observed CheckpH Check pH Start->CheckpH IsAcidic Is pH < 6? CheckpH->IsAcidic AdjustBase Add 1N NaOH dropwise to pH 8 IsAcidic->AdjustBase Yes CheckSolvent Check Solvent Composition IsAcidic->CheckSolvent No (pH is Neutral) Sonicate Sonicate at 40°C for 10 mins AdjustBase->Sonicate AddCosolvent Add DMSO or Ethanol (Max 5-10%) CheckSolvent->AddCosolvent AddCosolvent->Sonicate Success Clear Solution Sonicate->Success

[1][2][3]

Part 3: Data & Compatibility Tables

Table 1: Solvent Compatibility Matrix

Based on structural analogs (Nicotinic acid derivatives)

SolventSolubility PotentialComments
Water (pH < 4) Very LowAvoid. The compound exists as a neutral solid.[2][1]
Water (pH > 7) High (> 50 mM)Recommended. Requires stoichiometric base (NaOH).[2][1]
DMSO Very High (> 100 mM)Standard Stock. Hygroscopic; keep sealed to prevent water uptake and precipitation.[2][1]
Ethanol ModerateGood co-solvent (up to 10%) but less effective than DMSO.[2][1]
PBS (1x) Low to ModerateCaution. Phosphate buffer capacity may be overwhelmed by the acidic drug, causing pH drop and precipitation.[2][1]
Table 2: Recommended Buffer Systems
Experiment TypeBuffer RecommendationWhy?
Cell Culture HEPES (25mM)Stronger buffering capacity than bicarbonate at physiological pH to counteract drug acidity.[2][1]
HPLC/LCMS Ammonium Acetate (pH 7)Volatile salt; maintains solubility during chromatography.[2][1] Avoid TFA (pH < 2) which will precipitate the compound on the column.
In Vivo PBS + 20% HP-β-CDBalances isotonicity with solubilizing power for the halogenated ring.[2][1]

References

  • Avdeef, A. (2012).[2][1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][1] (Defines the pH-solubility profile of weak acids). [2][1]

  • Di, L., & Kerns, E. (2016).[2][1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][1] (Protocols for DMSO stock management and kinetic solubility).

  • PubChem. 6-Bromonicotinic acid (Analogous Compound).[2][1][3][4] National Library of Medicine.[2][1] (Used for structural property inference of the brominated pyridine core).

  • Brewster, M. E., & Loftsson, T. (2007).[2][1] Cyclodextrins as pharmaceutical solubilizers.[2][1] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][1] (Basis for HP-β-CD recommendation for lipophilic aromatics).[2][1]

Disclaimer: This guide is based on physicochemical principles of substituted pyridine carboxylic acids. Always perform a small-scale pilot solubility test before committing valuable compound.

Sources

Troubleshooting

Technical Support Center: Minimizing Protodebromination of 6-Bromo-4-methoxynicotinic Acid

Welcome to the technical support center for handling 6-Bromo-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for mini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 6-Bromo-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for minimizing the common and often frustrating side reaction of protodebromination. By understanding the underlying mechanisms and implementing the targeted strategies outlined below, you can significantly improve the yield and purity of your desired coupled products.

Understanding Protodebromination: The "Why" Behind the Side Reaction

Protodebromination is the substitution of a bromine atom with a hydrogen atom, an undesired side reaction that can plague various cross-coupling reactions. In the context of palladium-catalyzed reactions, this typically occurs through the formation of a palladium-hydride (Pd-H) species, which then participates in a competing catalytic cycle, leading to the formation of the debrominated product, 4-methoxynicotinic acid.[1] The electron-deficient nature of the pyridine ring in 6-Bromo-4-methoxynicotinic acid can make it susceptible to nucleophilic attack, and the pyridine nitrogen itself can interact with the catalyst, potentially influencing side reactions.[2]

Several factors can contribute to the formation of these detrimental Pd-H species:

  • Aggressive Bases: Strong bases can react with various components in the reaction mixture to generate hydrides.[1]

  • High Temperatures: Elevated temperatures can lead to the thermal decomposition of solvents, ligands, or other reagents, creating hydride sources.[1]

  • Hydrogen Sources: The presence of water, alcohols, or even trace impurities can serve as a source of hydrogen for the formation of Pd-H.[2]

  • Catalyst Activity: Highly active catalysts, while desirable for the main reaction, can sometimes be more prone to engaging in side reactions like protodebromination.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments and provides targeted solutions.

Q1: I'm observing a significant amount of the debrominated product, 4-methoxynicotinic acid, in my Suzuki-Miyaura coupling reaction. What are the most likely causes and how can I fix this?

A1: This is a classic case of protodebromination. The primary culprits in a Suzuki-Miyaura reaction are often the base and the temperature.

  • Solution 1: Switch to a Milder Base. Strong bases like NaOH or NaOtBu can promote the formation of Pd-H species.[1] It is advisable to switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] These are often effective for the coupling while minimizing the protodebromination side reaction.

  • Solution 2: Lower the Reaction Temperature. High temperatures can accelerate the decomposition of reaction components, generating hydrides.[1] Start your reaction at a lower temperature (e.g., 40-60 °C) and monitor the progress.[1] If the reaction is too slow, you can incrementally increase the temperature, keeping a close eye on the formation of the debrominated byproduct through in-process controls (e.g., LC-MS or TLC).[1]

  • Solution 3: Use Anhydrous and Degassed Solvents. Ensure your solvents are thoroughly dried and degassed to remove potential hydrogen sources like water and oxygen. Oxygen can promote the homocoupling of boronic acids, another common side reaction.[2]

Q2: My Buchwald-Hartwig amination is also suffering from protodebromination. Are the causes the same as in Suzuki coupling?

A2: While there are similarities, the Buchwald-Hartwig amination has its own nuances. An unproductive side reaction can compete with the desired reductive elimination, where the amide intermediate undergoes beta-hydride elimination, leading to the hydrodehalogenated arene and an imine.[3]

  • Solution 1: Optimize the Ligand. The choice of ligand is critical in Buchwald-Hartwig reactions.[4] For electron-deficient substrates like your bromopyridine, standard ligands may not be optimal. Consider using more electron-rich and sterically hindered ligands like SPhos, XPhos, or RuPhos, which can promote the desired reductive elimination over side reactions.[2]

  • Solution 2: Base Selection is Key. While strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required for Buchwald-Hartwig aminations, their quality is paramount.[2] Ensure the base is finely ground and anhydrous. Clumps of base can create localized areas of high concentration, potentially leading to side reactions.

  • Solution 3: Solvent Choice Matters. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[5] Avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction by coordinating to the palladium catalyst.[5]

Q3: I'm performing a Heck coupling and observing debromination. What specific adjustments should I consider?

A3: In Heck couplings, the formation of Pd-H species is also the primary cause of protodebromination.

  • Solution 1: Base and Solvent System. Triethylamine (TEA) is a common base in Heck reactions.[6] Ensure it is pure and dry. The reaction is often carried out in solvents like acetonitrile.[6] Consider using anhydrous conditions to minimize hydrogen sources.

  • Solution 2: Catalyst and Ligand Loading. Using an appropriate catalyst-to-ligand ratio is important. For example, a common system is Pd(OAc)₂ with a phosphine ligand like P(o-Tolyl)₃.[6] Too much or too little of either component can affect the stability and activity of the catalytic species.

  • Solution 3: Temperature Control. Heck reactions can sometimes require elevated temperatures.[7] However, as with other couplings, it's a trade-off. Start at a moderate temperature and increase only if necessary, while monitoring for side product formation.

Q4: Can my starting material quality or reaction setup contribute to protodebromination?

A4: Absolutely.

  • Purity of 6-Bromo-4-methoxynicotinic Acid: Impurities in your starting material can act as catalyst poisons or sources of hydrides.[2] Ensure your starting material is of high purity.

  • Inert Atmosphere: Always conduct your cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[2] This prevents oxygen from interfering with the reaction and minimizes the risk of side reactions. Use Schlenk techniques and ensure all glassware is oven-dried to remove moisture.

Frequently Asked Questions (FAQs)

Q: What is the general order of reactivity for aryl halides in cross-coupling reactions, and how does this relate to protodebromination?

A: Generally, the reactivity order is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[8] While aryl iodides are more reactive towards oxidative addition, aryl bromides can sometimes be more susceptible to protodebromination under certain conditions. For Buchwald-Hartwig amination, the reactivity order can be different: Ar-Br > Ar-Cl > Ar-I.[5]

Q: Are there any "safer" boronic acid derivatives I can use in Suzuki reactions to minimize side reactions?

A: Yes, boronic esters (like pinacol esters) and organotrifluoroborates are often more stable than their corresponding boronic acids.[9] They can participate in a "slow release" of the boronic acid under the reaction conditions, which can help to minimize side reactions like protodeboronation by keeping the concentration of the reactive boronic acid low.[9][10]

Q: Can the choice of solvent polarity influence the rate of protodebromination?

A: Yes, solvent polarity can play a role. For instance, in some nucleophilic aromatic substitution reactions on halopyridines, higher polarity solvents can accelerate the substitution process.[11] While the mechanism is different, it highlights that the solvent environment can influence the reactivity of the C-Br bond. The choice of solvent can also affect the solubility of reagents and the stability of intermediates, which can indirectly impact the extent of side reactions.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Protodebromination
  • Reagent Preparation: To an oven-dried Schlenk flask, add 6-Bromo-4-methoxynicotinic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely powdered, anhydrous K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is sluggish, incrementally increase the temperature by 10 °C, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H NMR to determine the ratio of the desired product to the debrominated side product.

Data Presentation

Table 1: Recommended Starting Conditions for Minimizing Protodebromination

ParameterSuzuki-MiyauraBuchwald-Hartwig AminationHeck Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂
Ligand SPhos, XPhosSPhos, XPhos, RuPhosP(o-Tolyl)₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOt-Bu, LHMDS (high purity)Triethylamine (TEA)
Solvent 1,4-Dioxane, Toluene1,4-Dioxane, Toluene, THFAcetonitrile
Starting Temp. 50-60 °C60-80 °C80 °C

Visualizations

DOT Script for Protodebromination Mechanism in Pd-Catalyzed Cross-Coupling

Protodebromination_Mechanism cluster_main Desired Cross-Coupling Cycle cluster_side Protodebromination Side-Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)L_n-Br OxAdd->PdII_Br Transmetal Transmetalation (Coupling Partner) PdII_Br->Transmetal PdH Pd(II)-H Species PdII_Br->PdH Forms Pd-H PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 PdH_Source Hydride Source (Base, H₂O, etc.) PdH_Source->PdH RedElim_H Reductive Elimination PdH->RedElim_H Side_Product Ar-H (Debrominated Product) RedElim_H->Side_Product

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Start Protodebromination Observed Base Is the base aggressive? (e.g., NaOH, NaOtBu) Start->Base Temp Is the temperature high? (>100 °C) Base->Temp No ChangeBase Switch to milder base (K₃PO₄, K₂CO₃) Base->ChangeBase Yes Solvent Are solvents anhydrous and degassed? Temp->Solvent No LowerTemp Reduce temperature (start at 50-60 °C) Temp->LowerTemp Yes Ligand Is the ligand optimal for an electron-deficient substrate? Solvent->Ligand Yes DrySolvent Use anhydrous/degassed solvents Solvent->DrySolvent No Result Protodebromination Minimized Ligand->Result Yes ChangeLigand Use electron-rich, bulky ligand (e.g., SPhos, XPhos) Ligand->ChangeLigand No ChangeBase->Temp LowerTemp->Solvent DrySolvent->Ligand ChangeLigand->Result

Caption: A logical workflow for troubleshooting protodebromination side reactions.

References

  • BenchChem. (2025). Preventing debromination in subsequent reaction steps. BenchChem.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a ….
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Influence of the solvent on the action of ammonia on halogeno-derivatives of pyridine and nitrobenzene.
  • BenchChem. (2025).
  • Organic Synthesis. (n.d.). Heck Coupling. Organic Synthesis.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.

Sources

Optimization

Recrystallization solvents for 6-Bromo-4-methoxynicotinic acid purification

Case ID: PUR-6B4M-NIC Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Solvent Selection Logic & Mechanistic Insight The purification of 6-Bromo-4-methoxynicotinic acid r...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-6B4M-NIC Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Solvent Selection Logic & Mechanistic Insight

The purification of 6-Bromo-4-methoxynicotinic acid requires a nuanced understanding of its functional groups. This molecule contains a carboxylic acid (acidic, polar), a pyridine ring (basic nitrogen, though electron-deficient due to the bromine), a methoxy group (electron-donating), and a bromine atom (lipophilic).[1][2]

The "Push-Pull" Solubility Profile
  • The Acid Handle (-COOH): This is your primary lever for purification.[1][2] It allows the molecule to dissolve in basic aqueous solutions and precipitate upon acidification.[3]

  • The Lipophilic Region (Br + Pyridine Ring): The bromine atom significantly reduces water solubility compared to non-halogenated nicotinic acids, making water an excellent anti-solvent.[1]

  • The Methoxy Group (-OMe): Increases solubility in organic alcohols compared to the bare halopyridine.[1][2]

Recommended Solvent Systems
Solvent SystemRoleMechanism of ActionRecommended Ratio (v/v)
Ethanol / Water Primary Gradient Polarity: The compound dissolves in hot ethanol (solvating the organic core) while water acts as the anti-solvent (forcing precipitation of the hydrophobic Br-region upon cooling).[1][2]1:1 to 1:3 (Start with hot EtOH, add H₂O until turbid)
Methanol / Water AlternativeHigher Solubility: Use if the compound is too insoluble in ethanol.[1][2] Methanol is more polar, dissolving the zwitterionic forms better.1:2
Acetonitrile Polarity FilterImpurity Rejection: Excellent for removing non-polar impurities (which stay in solution) and highly polar inorganic salts (which do not dissolve).[1][2][4]Pure (Recrystallize from boiling MeCN)
Acetic Acid Last ResortProtonation: Suppresses ionization of the pyridine nitrogen, ensuring the neutral form crystallizes.[1]Pure or 90% aq.

Interactive Troubleshooting Guide

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is common with aromatic ethers.[1][2] The melting point is likely depressed by impurities, or the cooling rate is too fast, trapping solvent.

  • Immediate Action: Re-heat the mixture until clear. Add a seed crystal of pure material at 5-10°C below the boiling point.

  • Correction: Slow down the cooling ramp. Wrap the flask in foil/cotton to cool over 2-3 hours.

  • Solvent Adjustment: Increase the ratio of the solvent (Ethanol) slightly; oiling out often means the anti-solvent (Water) was added too quickly or in excess.

Issue 2: "Low recovery yield (<50%)."

Diagnosis: The compound is likely amphoteric.[1] If the pH is not strictly controlled during the precipitation step (pre-recrystallization), the pyridine nitrogen may protonate, keeping the molecule soluble in water.

  • Immediate Action: Check the pH of the mother liquor.

  • Target pH: Adjust to the isoelectric point (typically pH 3-4 for halogenated nicotinic acids).[1][2] If pH is < 1, the pyridinium salt forms (soluble). If pH > 5, the carboxylate salt forms (soluble).[1]

Issue 3: "Colored impurities persist after recrystallization."[1][2]

Diagnosis: Oxidized pyridine byproducts or bromination tars.[2]

  • Correction: Perform an Activated Carbon (Charcoal) treatment during the hot dissolution step.[1][2]

    • Dissolve crude in hot Ethanol.

    • Add 5% w/w activated carbon.[1][2]

    • Stir for 15 mins.

    • Filter while hot through Celite.[1][2]

    • Proceed with water addition.[1][2]

Detailed Experimental Protocols

Protocol A: Acid-Base Precipitation (The "Rough" Clean)

Use this before recrystallization if crude purity is <90%.[1][2]

  • Dissolution: Suspend crude 6-Bromo-4-methoxynicotinic acid in 1M NaOH (3-4 equivalents). Stir until fully dissolved (Solution pH > 10).

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane.[1][2]

    • Why? This removes non-acidic impurities (e.g., unreacted 4-methoxy-6-bromopyridine) which stay in the organic layer.[1][2]

  • Precipitation: Cool the aqueous phase to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring.

  • Endpoint: Target pH 3.0 – 3.5. A thick white/off-white precipitate should form.[1][2]

  • Filtration: Filter and wash the cake with cold water. Dry significantly before recrystallization.[1][2]

Protocol B: Recrystallization (Ethanol/Water)

Standard polishing step.[1][2]

  • Setup: Place dried solid in a round-bottom flask with a magnetic stir bar.

  • Solvation: Add absolute Ethanol (5 mL per gram of solid). Heat to reflux (approx. 78°C).[1][2]

  • Adjustment: If solid remains, add Ethanol in 1 mL portions until dissolved. If fully dissolved immediately, concentrate slightly.[1][2]

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.[1][2]

    • Visual Cue: Stop when a faint, persistent turbidity (cloudiness) appears.[1][2][5]

  • Re-solvation: Add 1-2 mL of Ethanol to clear the turbidity.[1][2]

  • Crystallization: Remove heat. Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then cool to 4°C for 1 hour.

  • Collection: Filter vacuum. Wash cake with cold 1:1 EtOH:Water.[1][2]

Visual Workflows (Graphviz)[2]

Diagram 1: Purification Strategy Decision Tree

SolventSelection Start Start: Crude 6-Bromo-4-methoxynicotinic acid PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity LowPurity Purity < 90% PurityCheck->LowPurity RecrystDecision Select Recrystallization Solvent HighPurity->RecrystDecision AcidBase Protocol A: Acid-Base Extraction (Remove non-acidic impurities) LowPurity->AcidBase AcidBase->RecrystDecision SolventA Ethanol/Water (1:2) Standard Choice RecrystDecision->SolventA General Use SolventB Acetonitrile For polar impurity removal RecrystDecision->SolventB If High Salt Content Final Pure Product (White Solid) SolventA->Final SolventB->Final

Caption: Decision tree for selecting the appropriate purification pathway based on initial crude purity.

Diagram 2: Recrystallization Phase Diagram Logic

RecrystLogic Heat 1. Heat to Reflux (Ethanol) Sat 2. Saturated Solution Heat->Sat Dissolves Matrix WaterAdd 3. Add Water (Anti-Solvent) Sat->WaterAdd Reduces Solubility Cool 4. Slow Cooling WaterAdd->Cool Supersaturation Crystal 5. Crystal Lattice Formation (Excludes Impurities) Cool->Crystal Nucleation

Caption: Step-by-step physicochemical changes during the Ethanol/Water recrystallization process.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate/Hexane? A: Generally, no.[1][2] While common for many organics, 6-Bromo-4-methoxynicotinic acid has high polarity due to the carboxylic acid.[1][2] It is often sparingly soluble in Hexane, leading to "gumming" rather than crystallization.[1] If you must use a non-polar system, try THF/Heptane .[1][2]

Q: My product turned pink/brown on the filter. Why? A: Pyridine derivatives are light-sensitive and prone to oxidation.[1][2]

  • Fix: Wash the crystals with cold solvent containing a trace of ascorbic acid (antioxidant) or ensure the drying process is done under vacuum in the dark.

Q: What is the expected melting point? A: Based on structural analogues (halogenated nicotinic acids), the melting point should be in the range of 180°C – 200°C (dec).[1] A sharp melting point range (<2°C) indicates success.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for general acid purification and solvent properties). [2]

  • Sigma-Aldrich. (n.d.).[1][2] 6-Bromo-4-methoxypicolinic acid Product Page. (Used for physical property estimation of regioisomers).[1][2] Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 238932, 6-Bromonicotinic acid. (Source for solubility profiles of the core 6-bromo-pyridine-carboxylic acid scaffold). Link

  • Spivey, A. C., & Arseniyadis, S. (2010).[1][2] Pyridine carboxylic acids in drug discovery. (General reference for the handling and stability of nicotinic acid derivatives).

Sources

Troubleshooting

Preventing decarboxylation of nicotinic acids during high-temperature synthesis

Welcome to the technical support center for high-temperature synthesis involving nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for high-temperature synthesis involving nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the thermal stability of the carboxylic acid moiety. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate unwanted decarboxylation and ensure the integrity of your synthetic pathways.

Understanding the Challenge: Thermal Decarboxylation of Nicotinic Acid

Nicotinic acid (also known as niacin or vitamin B3) is a robust aromatic carboxylic acid. However, like many carboxylic acids, it is susceptible to decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂) gas—under high-temperature conditions. This reaction is often irreversible and leads to the formation of pyridine, a common impurity that can complicate purification and reduce the yield of your desired product.

The thermal decomposition of nicotinic acid has been observed to begin at temperatures approaching its melting point (237°C), with significant degradation occurring at higher temperatures. One study noted that decomposition begins around 265.7°C (538.8 K). The presence of certain catalysts, acidic or basic conditions, and specific solvents can influence the temperature at which decarboxylation becomes a significant side reaction.

This guide will focus on the most effective strategy to prevent this issue: the use of a protecting group for the carboxylic acid functionality.

Troubleshooting Guide: Preventing Decarboxylation

This section is structured in a question-and-answer format to directly address the common issues and observations made during high-temperature synthesis.

Question 1: I am running a reaction with nicotinic acid at 180°C and observing gas evolution and low yields. How can I confirm if decarboxylation is the problem?

Answer:

The symptoms you're describing—gas evolution (likely CO₂) and low yields of your target nicotinic acid derivative—are classic indicators of thermal decarboxylation. To confirm this, you need to analyze your crude reaction mixture for the presence of the primary byproduct, pyridine.

Analytical Workflow for Detecting Decarboxylation:

  • Sample Preparation: At the end of your reaction, carefully take an aliquot of the crude mixture. If your product is solid, dissolve it in a suitable solvent.

  • Recommended Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. Pyridine is a volatile compound and can be readily detected by GC. The mass spectrometer will confirm its identity by its characteristic mass-to-charge ratio (m/z = 79).

    • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to simultaneously quantify the remaining nicotinic acid and potentially the desired product. A reversed-phase C18 column with a UV detector set to around 260-265 nm is a good starting point.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can also reveal the presence of pyridine, which has a distinct set of aromatic proton signals.

A suggested workflow for this analysis is presented below:

G cluster_0 Reaction Monitoring cluster_1 Analytical Confirmation cluster_2 Data Interpretation A High-Temp Reaction Mixture B Crude Product Aliquot A->B Reaction Complete C Sample Prep (Dilution/Dissolution) B->C D GC-MS Analysis C->D Inject E HPLC Analysis C->E Inject F NMR Spectroscopy C->F Analyze G Pyridine Detected? D->G E->G F->G H Decarboxylation Confirmed G->H Yes I Other Side Reactions G->I No

Caption: Workflow for confirming decarboxylation.

If pyridine is detected, you can proceed with the preventative strategies outlined below.

Question 2: Decarboxylation is confirmed. What is the most reliable way to prevent it in my high-temperature reaction?

Answer:

The most robust and widely accepted strategy is to protect the carboxylic acid group by converting it into an ester . An ester functionality is significantly more stable to heat and is not susceptible to the same decarboxylation mechanism as the free acid. The general workflow is:

  • Protect: Convert nicotinic acid to a simple alkyl ester (e.g., methyl or ethyl nicotinate).

  • React: Perform your high-temperature synthesis step using the nicotinic acid ester.

  • Deprotect: Hydrolyze the ester back to the carboxylic acid to yield your final product.

G A Nicotinic Acid (Starting Material) B Step 1: Protection (Esterification) A->B C Nicotinic Acid Ester (Protected) B->C D Step 2: High-Temperature Synthesis C->D E Ester of Desired Product D->E F Step 3: Deprotection (Hydrolysis) E->F G Final Product (Free Carboxylic Acid) F->G

Caption: The protection-reaction-deprotection strategy.

Choosing an Ester Protecting Group:

For most applications, a methyl or ethyl ester is sufficient. They are easy to install and remove.

Protecting GroupStability & Use Case
Methyl Ester Highly stable. Ideal for a wide range of reaction conditions.
Ethyl Ester Very similar to methyl ester in stability and application.[2]
tert-Butyl Ester Offers orthogonal stability. Stable to base but cleaved under acidic conditions. Useful if you have other base-labile groups.
Benzyl Ester Can be cleaved by hydrogenolysis, which is a mild method if your molecule is compatible.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key protection and deprotection steps.

Protocol 1: Protection of Nicotinic Acid via Fischer Esterification (Methyl Nicotinate)

This protocol describes the synthesis of methyl nicotinate using a classic acid-catalyzed esterification.[3][4]

Materials:

  • Nicotinic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate or chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend nicotinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Acid Addition: Cool the suspension in an ice bath. Slowly and carefully add the acid catalyst.

    • Using H₂SO₄: Add concentrated H₂SO₄ dropwise (approx. 0.1-0.2 eq).

    • Using SOCl₂: Add thionyl chloride dropwise (approx. 1.5-2.0 eq).[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). The reaction is typically complete in 8-17 hours.[3][6] Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Carefully neutralize the residue by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ until gas evolution ceases and the pH is ~7-8. d. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or chloroform (3x volumes). e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude methyl nicotinate. The product can be further purified by distillation under vacuum or column chromatography if necessary.

Protocol 2: Deprotection of a Nicotinic Acid Ester (Base-Catalyzed Hydrolysis)

This protocol regenerates the carboxylic acid from its ester.

Materials:

  • Nicotinic acid ester

  • Aqueous base (e.g., 1M Sodium Hydroxide - NaOH, or Lithium Hydroxide - LiOH)

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Aqueous acid for neutralization (e.g., 1M Hydrochloric Acid - HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve the nicotinic acid ester (1.0 eq) in a suitable solvent like methanol or a THF/water mixture.

  • Base Addition: Add an aqueous solution of NaOH or LiOH (typically 1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60°C) to accelerate the hydrolysis. Monitor the disappearance of the starting material by TLC.

  • Work-up: a. Cool the mixture to room temperature and remove any organic solvent under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 with 1M HCl. The nicotinic acid product should precipitate out of the solution. c. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. d. If the product is soluble, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting solid by recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I just lower the reaction temperature to avoid decarboxylation?

While lowering the temperature will reduce the rate of decarboxylation, it may also slow down your desired reaction to an impractical rate. If your synthesis requires temperatures above ~150-160°C, decarboxylation will likely become a competing reaction. Protection is a more reliable strategy than simply hoping the desired reaction outpaces the degradation.

Q2: My reaction is sensitive to acid. Are there non-acidic methods to make the ester?

Yes. You can react nicotinic acid with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., DMF). Another common method involves using a condensing agent like dicyclohexylcarbodiimide (DCC) with the alcohol.[7]

Q3: Are there any additives that can inhibit thermal decarboxylation without using a protecting group?

The concept of a chemical "inhibitor" for non-enzymatic thermal decarboxylation is not well-established in synthesis. The most effective control levers are temperature, pressure, and, most importantly, modification of the functional group itself (i.e., protection). Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent oxidative side reactions but will not stop thermal decarboxylation.

Q4: Will the position of the carboxyl group on the pyridine ring affect its stability?

Yes. Picolinic acid (2-pyridinecarboxylic acid) is known to decarboxylate more readily than nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid). This is due to the ability of the nitrogen atom to stabilize the transition state of decarboxylation in the 2-position via a zwitterionic intermediate. Nicotinic acid is comparatively more stable, but still at risk at high temperatures.

References

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • Ataman Kimya. ETHYL NICOTINATE. Available at: [Link]

  • Gagnon, D., et al. (2010). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling.
  • Eureka | Patsnap. (2017). Preparation method of ethyl nicotinate. Available at: [Link]

  • PrepChem.com. (2023). Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • MDPI. (2020). Efficient Method of (S)-Nicotine Synthesis. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical development and technology, 8(2), 145–151.
  • Google Patents. (1958). US2861077A - Preparation of nicotinic acid esters.
  • Google Patents. (1957). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Jaros, S., & G. J. K. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).
  • Ravis, W. R., et al. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 38-41.
  • Murray, A., & Langham, W. H. (1952). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society, 74(24), 6289–6292.
  • NCBI. (1992). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine.
  • Sileo, E. E., et al. (1989). The different pathways of the thermal decomposition of metal nicotinates and isonicotinates. Thermochimica Acta, 152(2), 299-306.
  • Wikipedia. (2024). Nicotinic acid.
  • Gao, S., et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Arid Environmental Monitoring, 33(3), 54-57.
  • Semantic Scholar. (2017).
  • Bustam, M. A., et al. (2020).
  • Google Patents. (2019).
  • Google Patents. (1986). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Google Patents. (1961).
  • ResearchGate. (2015). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
  • International Journal of Chemical and Materials Engineering. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • environmentclearance.nic.in. (n.d.). (48)
  • MDPI. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid.
  • ACS Publications. (2022).
  • ResearchGate. (2009). Thermal analysis of vitamin PP Niacin and niacinamide.
  • Ovid. (2003).
  • PubMed. (2007).
  • Semantic Scholar. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Google Patents. (1996). WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them.
  • ResearchGate. (2026). Recent developments in chemical deprotection of ester functional group.

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 6-Bromo-4-methoxynicotinic Acid

Case ID: SUZ-PYR-COOH-06 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Catalyst Loading & Protocol Optimization for Functionalized Pyridines Executive Summary Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-PYR-COOH-06 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Catalyst Loading & Protocol Optimization for Functionalized Pyridines

Executive Summary

Welcome to the Technical Support Center. You are likely encountering stalled conversions or high catalyst requirements when attempting to couple 6-Bromo-4-methoxynicotinic acid .

This substrate presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The pyridine nitrogen (N1) and the free carboxylic acid (C3) can both coordinate to Palladium, forming off-cycle resting states.

  • Electronic Deactivation: While the 6-bromo position is generally activated for oxidative addition (alpha to nitrogen), the 4-methoxy group is an electron-donating group (EDG) that increases electron density on the ring, slightly retarding the oxidative addition compared to a simple 6-bromonicotinic acid.

  • Solubility: The zwitterionic nature of the amino-acid-like structure requires specific solvent systems.

This guide provides a self-validating optimization strategy to reduce catalyst loading below 1 mol% while maintaining >95% conversion.

Part 1: The Optimization Logic (The "Why")

Q1: Why does my standard Pd(PPh3)4 protocol fail or require high loading (5-10 mol%)?

Answer: The "standard" tetrakis conditions fail due to competitive coordination. Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly to Pd(0).

  • The Trap: The pyridine nitrogen in your substrate competes with PPh3 for the Pd center. Once the pyridine binds, the catalyst becomes "poisoned" and drops out of the catalytic cycle.

  • The Acid Factor: The free carboxylic acid requires an extra equivalent of base to become a carboxylate. This carboxylate can also bridge two Pd centers, forming inactive dimers.

The Solution: You must switch to bulky, electron-rich ligands (Buchwald-type) or bidentate ligands (dppf) that sterically prevent the pyridine nitrogen from approaching the Pd center.

Q2: Which catalyst system should I screen first?

We recommend a two-tiered screening approach. Do not start with Pd(PPh3)4.

TierCatalyst SystemLigand ClassWhy it works
1 (Primary) XPhos Pd G3 or SPhos Pd G3 Dialkylbiaryl phosphine (Bulky)The sheer bulk of XPhos/SPhos prevents the pyridine N from binding. The G3 precatalyst ensures rapid activation even at low temperatures.
2 (Robust) Pd(dppf)Cl2·DCM Bidentate BisphosphineThe "bite angle" of dppf is highly effective for heteroaryl couplings. It is more robust against air/moisture but may require higher loading (1-3 mol%) than G3.
3 (Legacy) Pd(OAc)2 + P(t-Bu)3 Bulky Alkyl PhosphineEffective for difficult oxidative additions, but P(t-Bu)3 is pyrophoric and difficult to handle. Use the HBF4 salt if necessary.

Part 2: Troubleshooting & FAQs

Q3: I am seeing low conversion (<50%) and the reaction turns black (Pd precipitation). What is happening?

Diagnosis: Catalyst Death (Agglomeration). This usually indicates that the oxidative addition is too slow, or the active Pd(0) species is unstable.

Corrective Actions:

  • Switch to XPhos Pd G3: This precatalyst releases the active species inside the cycle.

  • Degassing is Critical: Oxygen accelerates Pd black formation. Do not just sparge with N2; use the "Freeze-Pump-Thaw" method or vigorous argon bubbling for >15 mins before adding the catalyst.

  • Check Boronic Acid Stability: If your coupling partner is a heteroaryl boronic acid, it might be undergoing protodeboronation faster than the coupling.[1] Switch to a Potassium Trifluoroborate (R-BF3K) or a MIDA Boronate .

Q4: How do I handle the free carboxylic acid? Do I need to esterify it first?

Answer: Esterification is the safest route, but direct coupling is possible if you adjust the stoichiometry.

  • The Stoichiometry Rule: You need enough base to:

    • Deprotonate the carboxylic acid (1 equiv).

    • Activate the boronic acid (1-2 equiv).

    • Scavenge the H-Br byproduct (1 equiv).

  • Recommendation: Use 3.5 to 4.0 equivalents of K3PO4 or Cs2CO3 .

  • Solvent: The resulting dicarboxylate salt will be insoluble in pure toluene or THF. You must use a water-miscible co-solvent system, typically 1,4-Dioxane/Water (4:1) or n-Butanol .

Part 3: Visualizing the Failure Modes

The following diagram illustrates the competitive inhibition pathways specific to your nicotinic acid derivative.

G cluster_legend Pathway Legend Pd_Active Active Pd(0)L OxAdd Oxidative Addition (Productive) Pd_Active->OxAdd + Substrate (Ideal) N_Coord Pyridine N-Coordination (Off-Cycle Trap) Pd_Active->N_Coord + Substrate (Inhibition) COO_Coord Carboxylate Binding (Off-Cycle Trap) Pd_Active->COO_Coord + Substrate (Inhibition) Substrate 6-Bromo-4-methoxy- nicotinic acid Substrate->OxAdd Product Coupled Product OxAdd->Product + Boronic Acid + Base key Green: Desired Path Red: Catalyst Poisoning

Figure 1: Mechanistic pathways showing how the pyridine nitrogen and carboxylic acid compete with the productive oxidative addition step.

Part 4: Optimized Experimental Protocol

Objective: Couple 6-Bromo-4-methoxynicotinic acid with Phenylboronic acid (Model). Target Loading: 0.5 - 1.0 mol% Pd.

Materials:
  • Substrate: 6-Bromo-4-methoxynicotinic acid (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.01 equiv / 1 mol%)

  • Base: K3PO4 (finely ground) (3.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Workflow:
  • Pre-complexation (The "Salt" Step):

    • In the reaction vessel, add the Substrate and K3PO4 .[1]

    • Add the solvent mixture (Dioxane/Water).[3]

    • Stir at Room Temperature (RT) for 10 minutes. Note: This ensures the carboxylic acid is fully deprotonated to the carboxylate before the catalyst is introduced, preventing acid-induced catalyst decomposition.

  • Catalyst Addition:

    • Add the Boronic Acid .[1][2][4][5]

    • Add the XPhos Pd G3 catalyst.[6][7]

    • Crucial: Seal the vessel and purge with Argon/Nitrogen for 5 minutes (or evacuate/backfill 3x).

  • Reaction:

    • Heat to 80°C . (Do not exceed 100°C initially to avoid protodeboronation).

    • Monitor by HPLC/UPLC at 1 hour.

    • Success Metric: If >90% conversion is observed, reduce catalyst loading to 0.5 mol% in the next run.

  • Workup (Acidification):

    • The product will be in the aqueous phase as a salt.

    • Filter through Celite to remove Pd residues.[1]

    • Carefully acidify the filtrate with 1M HCl to pH 3-4 to precipitate the product (or extract with EtOAc if the product is amphoteric).

Part 5: Decision Matrix for Optimization

Use this logic flow to adjust your conditions if the standard protocol fails.

DecisionTree Start Start: Standard Protocol (XPhos Pd G3, 1 mol%) Check_Conv Check Conversion @ 2h Start->Check_Conv High_Conv >90% Conversion Check_Conv->High_Conv Low_Conv <50% Conversion Check_Conv->Low_Conv Optimize_Load Reduce Loading to 0.25 mol% High_Conv->Optimize_Load Analyze_SM Analyze Mixture: Is SM remaining? Low_Conv->Analyze_SM SM_Yes Yes: SM Remaining Analyze_SM->SM_Yes SM_No No: SM Consumed (Side Reactions) Analyze_SM->SM_No Action_Cat Catalyst Death. Switch to Pd(dppf)Cl2 or Increase Temp SM_Yes->Action_Cat Action_Deboron Protodeboronation. Switch to Trifluoroborate salt or MIDA Boronate SM_No->Action_Deboron

Figure 2: Troubleshooting decision tree for optimizing reaction parameters.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link

    • Context: Establishes the superiority of G3 precatalysts for difficult substr
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[3] Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Context: Specifically addresses the use of XPhos/SPhos for heteroaryl chlorides/bromides prone to poisoning.
  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(6), 441-456. Link

    • Context: Solution for protodeboronation issues common with pyridine boronic acids.[1]

  • Miyaura, N. (2002). "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes." Journal of Organometallic Chemistry, 653(1-2), 54-63. Link

    • Context: Explains the role of base in activating the boronic acid vs deprotonating acidic substrates.[5]

Sources

Troubleshooting

Handling moisture sensitivity in 6-Bromo-4-methoxynicotinic acid reagents

Topic: Handling Moisture Sensitivity & Reagent Stability Document ID: TS-BMNA-001 | Version: 2.4 | Status: Active Executive Summary: The "Hidden" Moisture Threat 6-Bromo-4-methoxynicotinic acid (CAS: 1060805-13-1) is a r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Reagent Stability

Document ID: TS-BMNA-001 | Version: 2.4 | Status: Active

Executive Summary: The "Hidden" Moisture Threat

6-Bromo-4-methoxynicotinic acid (CAS: 1060805-13-1) is a robust solid under ambient conditions, but it exhibits significant hygroscopicity typical of electron-deficient pyridine carboxylic acids.

While the molecule does not rapidly decompose in the presence of moisture (unlike its acid chloride derivatives), absorbed water acts as a "Trojan Horse" in precision synthesis. It introduces two critical failure modes:

  • Stoichiometric Drift: Absorbed water increases the effective molecular weight, leading to under-dosing of the limiting reagent in cross-coupling reactions (Suzuki-Miyaura) or nucleophilic substitutions (

    
    ).
    
  • Activation Quenching: In amide coupling, "bound" water hydrolyzes highly reactive intermediates (O-acylisoureas or acid chlorides) faster than the amine can react, resulting in low yields and difficult purifications.

This guide provides the protocols to neutralize these threats.

Storage & Physical Handling (FAQs)

Q: The reagent appears clumpy or sticky. Is it degraded?

A: Not necessarily, but it is likely compromised by moisture. Nicotinic acid derivatives form hydrogen-bonded networks with water molecules. Clumping indicates the formation of surface hydrates.

  • Action: Do not use "as is" for quantitative reactions. Perform the Standard Drying Protocol (see Section 4) before weighing.

  • Verification: Check the melting point.[1] Pure 6-Bromo-4-methoxynicotinic acid typically melts >200°C (often dec.). A depressed or broad melting range (<195°C) confirms solvation.

Q: Can I weigh this on an open benchtop?

A: For milligram-scale reactions (<50 mg), No. The high surface-area-to-volume ratio of small aliquots allows rapid moisture uptake (up to 5% w/w within minutes in humid labs).

  • Protocol: Weigh in a glovebox or use a "weigh-by-difference" technique inside a capped vial.

  • Alternative: If a glovebox is unavailable, weigh a larger amount (e.g., 500 mg) rapidly into a tared, dry flask, dissolve in anhydrous DMSO or DMF to create a stock solution, and dispense volumetrically.

Q: What is the optimal long-term storage condition?

A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Critical Step: Allow the vial to warm to room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the solid, which is then trapped when you re-seal it.

Troubleshooting Synthesis: The Impact of Moisture

Scenario A: Failed Amide Coupling (The "Activation" Trap)

Symptom: You are using EDC/HOBt or HATU to couple an amine, but LCMS shows mostly unreacted amine and hydrolyzed acid. Root Cause: Water in the 6-Bromo-4-methoxynicotinic acid is competing with the amine.

The Mechanism of Failure: In the presence of water, the activation agent (e.g., HATU) forms the activated ester (highly electrophilic). However, water is a smaller, often more available nucleophile than your bulky amine. It attacks the active ester, regenerating the starting acid. You end up spinning in a "futile cycle" where coupling reagents are consumed, but no product is made.

ActivationFailure cluster_0 Activation Phase cluster_1 Competition Phase Acid 6-Bromo-4-methoxy- nicotinic acid ActiveEster Activated Ester (O-At active species) Acid->ActiveEster Activation HATU HATU/Base HATU->ActiveEster ActiveEster->Acid Hydrolysis (FAST - Failure) Product Desired Amide ActiveEster->Product Amide Bond (SLOW - Desired) Water Absorbed H₂O (Impurity) Water->Acid Amine Target Amine (R-NH₂) Amine->Product

Figure 1: The "Futile Cycle" of Activation. Absorbed moisture hydrolyzes the activated ester, regenerating the starting material and consuming the coupling reagent.

Corrective Action:

  • Azeotropic Drying: Dissolve the acid in anhydrous Toluene or THF. Rotary evaporate to dryness x2. This pulls "bound" water out of the crystal lattice.

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P acts as a water scavenger and coupling agent, making it more tolerant to wet substrates than HATU.

Scenario B: Suzuki-Miyaura Coupling Issues

Symptom: Low conversion of the bromide (C-6 position); protodeboronation of the boronic acid partner. Root Cause: "Wet" nicotinic acid alters the solvent water/organic ratio. While Suzuki coupling requires water/base, the ratio is precise (e.g., 4:1 Dioxane:Water). If your reagent adds uncontrolled water, it can shift the equilibrium, leading to:

  • Catalyst Poisoning: Excess water can promote oxidation of sensitive phosphine ligands (e.g.,

    
     to 
    
    
    
    ).
  • Protodeboronation: The boronic acid coupling partner loses its Boron group before it can couple.

Corrective Action:

  • Stoichiometry Check: Assume the commercial reagent is 95% pure and contains ~5% water by weight. Adjust your equivalence calculations accordingly (divide mass by 0.95).

  • Base Selection: Use anhydrous inorganic bases (

    
     or 
    
    
    
    ) added to the reaction, allowing the controlled addition of degassed water to set the ratio.

Standard Operating Procedures (SOPs)

SOP-01: The "Constant Weight" Drying Protocol

Use this before any reaction requiring >90% yield.

StepActionTechnical Note
1 Grind Gently crush clumps into a fine powder using a mortar/pestle. Increases surface area for desorption.
2 Heat Place in a vacuum oven at 45–50°C . Do not exceed 60°C to avoid decarboxylation risks (rare but possible with pyridine acids).
3 Desiccate Add a tray of Phosphorus Pentoxide (

)
or activated silica gel in the oven.
4 Vacuum Apply high vacuum (<5 mbar) for 4–6 hours .
5 Verify Weigh the sample. Return to oven for 1 hour. Weigh again. If mass changes by <0.5%, it is dry.
SOP-02: Rapid QC for Water Content

If Karl Fischer titration is unavailable.

  • H-NMR Test: Dissolve ~10 mg in anhydrous DMSO-

    
      (from a fresh ampoule).
    
  • Integration: Integrate the aromatic protons of the nicotinic acid (typically 3 protons).

  • Water Peak: Check the water peak at ~3.33 ppm in DMSO.

  • Calculation: If the water integral is significant (>10% relative to a 1H aromatic signal), the reagent is "wet."

    • Note: A sharp water peak indicates free water; a broad peak suggests H-bonding/exchange with the acid proton.

Analytical Data & Specifications

PropertySpecificationMoisture Impact
Molecular Weight 232.03 g/mol Effective MW increases to ~240–250 g/mol with hydration.
Appearance White/Off-white solidTurns yellow/sticky when wet (hydrolysis of impurities).
Solubility DMSO, DMF, MeOHSolubility in DCM/EtOAc decreases significantly if wet.
pKa (Calc) ~3.5 (COOH)Moisture alters apparent pH in non-aqueous titrations.

References

  • Sigma-Aldrich. 6-Bromo-4-methoxypicolinic acid Product Specification & MSDS. (2024). Retrieved from

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Context on Pyridine chemistry and handling).
  • Dunetz, J. R., & Magano, J. "Applications of Suzuki-Miyaura Coupling in the Synthesis of Biologically Active Pyridine Derivatives." Journal of Organic Chemistry, 2012.
  • BenchChem. Technical Support: Anhydrous Conditions for Pyridine-carboxylic Acids. (2023). Retrieved from

  • PubChem. 6-Bromo-4-methoxypicolinic acid Compound Summary. National Library of Medicine. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling brominated pyridine derivatives.

Sources

Optimization

Removing palladium impurities from 6-Bromo-4-methoxynicotinic acid products

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the removal of residual palladium from 6-Bromo-4-methoxynicotinic acid products, a common challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of residual palladium from 6-Bromo-4-methoxynicotinic acid products, a common challenge in pharmaceutical synthesis. Palladium-catalyzed reactions are invaluable for their efficiency in forming C-C and C-heteroatom bonds, but the removal of the catalyst to meet stringent regulatory guidelines is a critical post-synthesis step.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

1. My final product of 6-Bromo-4-methoxynicotinic acid has a grayish or black tint. What does this indicate and how can I fix it?

A grayish or black discoloration in your product is often a visual indicator of residual palladium, likely in the form of palladium black.[3] This occurs when the soluble palladium catalyst aggregates and precipitates out of the solution.

Underlying Cause: Palladium(0) species, the active catalyst in many cross-coupling reactions, can be unstable and prone to aggregation, especially if the stabilizing ligands have degraded or are not present in sufficient concentration.[3][4]

Step-by-Step Solution:

  • Initial Filtration: Begin by attempting to remove the larger palladium particles. Dissolve your product in a suitable solvent and filter the solution through a pad of Celite®. This is an effective first step for removing agglomerated palladium.[2][5]

  • Scavenger Treatment: If discoloration persists, it indicates the presence of finer, colloidal palladium particles that passed through the Celite®.[2] In this case, treatment with a palladium scavenger is necessary.

    • Select an appropriate scavenger. For compounds like 6-Bromo-4-methoxynicotinic acid, thiol-based scavengers such as SiliaMetS Thiol or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are often effective.[6][7][8]

    • Follow the manufacturer's protocol for the chosen scavenger, which typically involves slurrying the scavenger with a solution of your product for a specified time.[2][6]

    • Filter off the scavenger resin to obtain the purified product solution.

  • Recrystallization: As a final polishing step, recrystallize the 6-Bromo-4-methoxynicotinic acid from a suitable solvent system. This can help to remove any remaining trace impurities, including residual palladium that may have been occluded in the crystal lattice.[9]

2. My ICP-MS analysis shows high palladium content (>10 ppm) despite purification by column chromatography. What are the next steps?

While column chromatography can remove a significant amount of residual palladium, it is often not sufficient to meet the stringent limits required for active pharmaceutical ingredients (APIs), which is typically below 10 ppm.[10][11][12]

Underlying Cause: Palladium can exist in various forms in a reaction mixture, including different oxidation states and complexes with ligands or the product itself.[13] Some of these species may co-elute with your product during chromatography, leading to incomplete removal.

Step-by-Step Solution:

  • Implement a Scavenging Step: This is the most reliable method for reducing palladium to very low levels post-chromatography.[11][12]

    • Choose a high-affinity scavenger. A screening of different scavengers may be necessary to find the most effective one for your specific palladium species.[2][14] Consider scavengers with different functional groups, such as thiols, amines, or triaminetetraacetic acid.[8]

    • Optimize the scavenging conditions. Factors such as solvent, temperature, and treatment time can significantly impact the efficiency of palladium removal.[13]

  • Consider a Multi-Step Purification Approach: A combination of techniques often yields the best results.

    • An aqueous wash with a chelating agent like N-acetylcysteine can be effective in removing some palladium species before proceeding to other purification methods.[2]

    • Follow the aqueous wash with a scavenger treatment and then a final recrystallization. This multi-pronged approach targets different forms of palladium impurities.

3. I am unsure which palladium scavenger to choose for my 6-Bromo-4-methoxynicotinic acid. What factors should I consider?

The choice of scavenger is critical and depends on several factors related to your specific process.

Key Considerations:

  • Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands coordinated to the palladium will influence its affinity for different scavengers.[13] For instance, some scavengers are more effective for hindered palladium complexes.[8]

  • Solvent System: The scavenger must be compatible with the solvent in which your product is dissolved.[6]

  • Product Stability: Ensure that your 6-Bromo-4-methoxynicotinic acid is stable under the scavenging conditions (e.g., pH, temperature).

  • Cost and Scalability: For larger-scale production, the cost and ease of handling the scavenger are important considerations.

Data Presentation: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTarget Palladium SpeciesAdvantagesDisadvantages
Silica-Based Thiol, Thiourea, DMTPd(0), Pd(II)High efficiency, wide solvent compatibility.[7][8]Can be more expensive than other options.
Polystyrene-Based Trimercaptotriazine (TMT)Pd(0), Pd(II)Robust, low-swelling, good for various solvents.[6][15]May require longer treatment times.
Activated Carbon N/A (Adsorbent)Various Pd speciesLow cost, effective for some applications.[13]Can lead to product loss due to non-specific adsorption.[10]
Aqueous Chelators N-acetylcysteine, EDTAIonic Pd(II)Cost-effective, can be used in aqueous workups.[2][9]Less effective for Pd(0) or tightly bound complexes.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Dissolution: Dissolve the crude 6-Bromo-4-methoxynicotinic acid in a suitable organic solvent (e.g., THF, ethyl acetate) at a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected palladium scavenger (typically 3-5 equivalents relative to the initial palladium content) to the solution.[6][15]

  • Agitation: Stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the scavenger by filtration through a syringe filter (for small scale) or a Buchner funnel.

  • Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or a rapid fluorescence-based assay.[9][16]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in the synthesis of 6-Bromo-4-methoxynicotinic acid?

The primary source of palladium contamination is the catalyst used in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, which are commonly employed in the synthesis of such compounds.[1][17] The catalyst, though used in small amounts, can be challenging to remove completely from the final product.[1]

Q2: What are the advantages and disadvantages of using scavengers versus crystallization for palladium removal?

  • Scavengers:

    • Advantages: Highly selective for palladium, can reduce levels to <1 ppm, and are effective for a wide range of palladium species.[1][8]

    • Disadvantages: Can add to the cost of the process, and the chosen scavenger may not be effective for all forms of palladium, sometimes requiring screening of multiple options.[18]

  • Crystallization:

    • Advantages: Can be a cost-effective purification method if a suitable solvent system is found.

    • Disadvantages: Often insufficient on its own for complete palladium removal, as some palladium species can co-crystallize with the product.[9][13][18] In some cases, it can even concentrate the metal impurity.[18]

Q3: How do thiol-based palladium scavengers work?

Thiol-based scavengers, which have sulfur-containing functional groups, work through a process called chemisorption.[13] The sulfur atoms have a high affinity for soft metals like palladium and form strong covalent bonds with the palladium atoms, effectively "trapping" them on the solid support (e.g., silica or polystyrene).[10][13] The solid support can then be easily filtered off, removing the palladium from the product solution.

Q4: What analytical techniques are used to quantify residual palladium in my final product?

The most common and accurate methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[9][16]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[16]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening of palladium content.[19]

  • Fluorometric and Colorimetric Assays: These are newer, high-throughput methods that use a palladium-catalyzed reaction to produce a fluorescent or colored product, allowing for rapid and inexpensive quantification.[20][21]

Mandatory Visualization

G start Crude 6-Bromo-4-methoxynicotinic Acid Product icp_initial ICP-MS Analysis: Determine Initial Pd (ppm) start->icp_initial decision_high_pd Pd > 10 ppm? icp_initial->decision_high_pd filtration Step 1: Filtration (e.g., through Celite®) decision_high_pd->filtration Yes final_product Purified Product (Pd < 10 ppm) decision_high_pd->final_product No scavenging Step 2: Scavenging (e.g., with MP-TMT or Si-Thiol) filtration->scavenging recrystallization Step 3: Recrystallization scavenging->recrystallization icp_final Final ICP-MS Analysis recrystallization->icp_final icp_final->final_product Success troubleshoot Troubleshoot: - Screen different scavengers - Optimize conditions - Consider aqueous wash icp_final->troubleshoot Failure

Caption: Decision workflow for palladium purification.

References

  • Biotage® MP-TMT | Palladium scavenger. Biotage. Available from: [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Biotage. Available from: [Link]

  • Metal scavengers for organic purification. Biotage. Available from: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available from: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. Available from: [Link]

  • Biotage MP-TMT palladium scavenger. Norlab. Available from: [Link]

  • SiliaMetS. Velocity Scientific Solutions. Available from: [Link]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available from: [Link]

  • Method of removing palladium. Google Patents.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available from: [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available from: [Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available from: [Link]

  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available from: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectral Interpretation of 6-Bromo-4-methoxynicotinic Acid

Executive Summary In the synthesis of pyridine-based scaffolds for drug discovery, 6-Bromo-4-methoxynicotinic acid is a critical intermediate. Its synthesis typically involves a Nucleophilic Aromatic Substitution ( ) of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based scaffolds for drug discovery, 6-Bromo-4-methoxynicotinic acid is a critical intermediate. Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) of the 4-chloro or 4-nitro precursor.

This guide provides an objective technical comparison between the target product and its most common process impurities (the starting material and regioisomers). By focusing on diagnostic signal patterns , this document enables researchers to rapidly validate structural integrity and purity without relying solely on HPLC/MS.

Structural Basis of Spectral Assignment

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring (3-carboxylic acid, 4-methoxy, 6-bromo substitution).

Electronic Effects & Chemical Shift Prediction
  • H2 Proton (Singlet, Deshielded): Located at position 2, this proton is flanked by the electronegative ring Nitrogen and the electron-withdrawing Carboxylic Acid group. It experiences significant deshielding, appearing furthest downfield.[1]

  • H5 Proton (Singlet, Shielded): Located at position 5, this proton is ortho to the Methoxy group. The mesomeric (resonance) donation of the oxygen lone pair increases electron density at C3 and C5, causing a distinct upfield shift relative to the precursor.

  • Absence of Coupling: In the 2,4,5,6-substitution pattern, H2 and H5 are para to each other. Consequently, they appear as singlets (or minutely split doublets,

    
     Hz), which is the primary differentiator from regioisomers.
    

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

Standardized NMR Sample Preparation
  • Solvent: DMSO-d

    
     (99.8% D) is preferred over CDCl
    
    
    
    due to the poor solubility of nicotinic acid derivatives in non-polar solvents.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Residual DMSO pentet centered at

    
     2.50 ppm.
    
  • Temperature: 298 K.

Note: The carboxylic acid proton (-COOH) is broad and concentration-dependent, often appearing between 13.0–14.0 ppm. It is excluded from the diagnostic comparison below as it is not reliable for purity determination.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound against its direct precursor (6-Bromo-4-chloronicotinic acid ) and a potential regioisomer (2-Bromo-4-methoxynicotinic acid ).

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d )
FeatureTarget Product (6-Bromo-4-methoxy...)Precursor (6-Bromo-4-chloro...)Regioisomer (2-Bromo-4-methoxy...)
H2 Signal ~8.65 ppm (s) ~8.75 ppm (s)N/A (Substituted)
H5 Signal ~7.35 ppm (s) ~7.95 ppm (s)~7.10 ppm (d,

Hz)
H6 Signal N/A (Substituted)N/A (Substituted)~8.20 ppm (d,

Hz)
-OCH

~3.95 ppm (s) Absent~3.90 ppm (s)
Coupling Singlets (Para)Singlets (Para)Doublets (Ortho)
Detailed Analysis of Differences
1. The "Methoxylation Shift" (Precursor vs. Product)

The most critical process check is the conversion of the 4-Chloro moiety to the 4-Methoxy group.

  • Observation: The H5 proton shifts upfield by approximately 0.6 ppm (from ~7.95 to ~7.35 ppm).

  • Mechanism: The Chlorine atom (precursor) is inductively withdrawing, deshielding H5. The Methoxy group (product) is a strong resonance donor, shielding the ortho H5 position.

  • Validation: If a peak remains at ~7.95 ppm, the reaction is incomplete.

2. Regioselectivity Check (Product vs. Isomer)

If the starting material was ambiguous (e.g., bromination of 4-methoxynicotinic acid), the bromine could install at position 2 instead of 6.

  • Target (6-Br): H2 and H5 are isolated. Result: Two Singlets.

  • Isomer (2-Br): H5 and H6 are adjacent. Result: Two Doublets (

    
     Hz). 
    

Decision Logic & Workflow

The following diagram outlines the logical workflow for assigning the spectrum and determining batch release.

NMR_Workflow Start Crude 1H NMR Spectrum (DMSO-d6) Check_OMe Check 3.8 - 4.1 ppm region Start->Check_OMe Has_OMe Singlet Present (~3.95 ppm)? Check_OMe->Has_OMe Check_Aromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Has_OMe->Check_Aromatic Yes Result_Precursor FAILED: Unreacted Precursor (No OMe, H5 deshielded) Has_OMe->Result_Precursor No (Peak Absent) Splitting Check Splitting Pattern Check_Aromatic->Splitting Singlets Two Singlets observed (H2 & H5 isolated) Splitting->Singlets Singlets Doublets Two Doublets observed (Ortho coupling) Splitting->Doublets Doublets (J ~6Hz) Check_H5 Check H5 Chemical Shift Singlets->Check_H5 Result_Isomer FAILED: Regioisomer (2-Bromo derivative) Doublets->Result_Isomer Result_Target CONFIRMED: 6-Bromo-4-methoxynicotinic acid Check_H5->Result_Target ~7.35 ppm Check_H5->Result_Precursor ~7.95 ppm (Mixed)

Caption: Logical decision tree for structural verification of 6-Bromo-4-methoxynicotinic acid using 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for chemical shift principles and coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for pyridine derivative baseline shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative resource for heterocyclic chemical shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation

Technical Guide: LC-MS Fragmentation &amp; Analysis of 6-Bromo-4-methoxynicotinic Acid

The following technical guide provides an in-depth analysis of the LC-MS fragmentation patterns of 6-Bromo-4-methoxynicotinic acid , a critical scaffold in the synthesis of pyridine-based pharmaceutical agents. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the LC-MS fragmentation patterns of 6-Bromo-4-methoxynicotinic acid , a critical scaffold in the synthesis of pyridine-based pharmaceutical agents.

This guide compares its mass spectrometric behavior against structural analogs (e.g., 6-Chloronicotinic acid and 4-Methoxynicotinic acid) to aid researchers in structural confirmation and impurity profiling.

Executive Summary & Compound Profile

6-Bromo-4-methoxynicotinic acid represents a class of poly-functionalized pyridines used as intermediates in kinase inhibitor development. Its analysis requires a nuanced understanding of how three distinct functional groups—a carboxylic acid, a methoxy ether, and a halogen—interact under electrospray ionization (ESI).

FeatureSpecification
Formula

Monoisotopic Mass 230.95 (for

)
Ionization Mode ESI (+) / ESI (-)
Key Diagnostic 1:1 Isotopic Doublet (

)
Comparative Overview

Unlike its non-halogenated analogs, this compound exhibits a unique "isotopic fingerprint" and distinct fragmentation lability due to the weak


 bond.
CompoundKey MS FeatureFragmentation Dominance
6-Bromo-4-methoxynicotinic acid 1:1 Doublet (

)
Decarboxylation + Debromination
6-Chloronicotinic acid 3:1 Isotopic Ratio (

)
Decarboxylation (Cl is stable)
4-Methoxynicotinic acid No Isotope PatternDemethylation (Loss of

)

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following protocol utilizes a standard "generic" gradient optimized for polar acidic heterocycles.

A. Sample Preparation[1][2][3]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to limited aqueous solubility of the brominated ring).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why: High organic content ensures solubility; formic acid promotes protonation for ESI(+).

B. LC-MS Conditions[3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Retention Prediction: The 6-Bromo substituent increases lipophilicity significantly compared to the 6-H analog, shifting retention time (RT) later (approx. 3.5 - 4.0 min).

C. MS Source Parameters (ESI+)[3][6]
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Low voltage prevents in-source fragmentation of the labile Br).

  • Collision Energy (CE): Stepped 10-40 eV to capture both precursor and product ions.

Fragmentation Mechanism & Pathway Analysis[6][7][8]

The fragmentation of 6-Bromo-4-methoxynicotinic acid under Collision-Induced Dissociation (CID) follows a logic dictated by bond dissociation energies:


 (weakest) vs. 

(carboxyl) vs.

(methoxy).
Pathway Visualization

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 232/234 (Doublet) Frag1 Fragment A: Decarboxylation [M+H - CO2]+ m/z 188/190 Precursor->Frag1 Neutral Loss: CO2 (44 Da) (Major Pathway) Frag2 Fragment B: Demethylation [M+H - CH3•]+ m/z 217/219 Precursor->Frag2 Neutral Loss: CH3 (15 Da) (Minor Pathway) Frag3 Fragment C: Debromination [M+H - Br•]+ m/z 153 (Monoisotopic) Precursor->Frag3 Neutral Loss: Br (79/81 Da) (High Energy) Frag4 Secondary Frag: Pyridone [M+H - CO2 - Br]+ m/z 109 Frag1->Frag4 Loss of Br Frag3->Frag4 Loss of CO2

Figure 1: Proposed ESI(+) fragmentation tree. The precursor ion splits into three primary channels, with decarboxylation being the most thermodynamically favored initial step.

Detailed Mechanism Breakdown[7]
1. Precursor Ion Identification (

232 & 234)

In ESI(+), the pyridine nitrogen is the primary site of protonation.

  • Observation: You will see two peaks of nearly equal height separated by 2 Da.

  • Causality: Natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Validation: If the ratio is 3:1, the sample is likely the Chloro analog (contaminant). If no doublet exists, the Bromine is missing.

2. Primary Fragment: Decarboxylation (

188 & 190)
  • Mechanism: Loss of

    
     (44 Da).
    
  • Chemistry: Nicotinic acids are prone to thermal and collisional decarboxylation. The resulting ion is a protonated 2-bromo-4-methoxypyridine.

  • Diagnostic: This fragment retains the Br doublet pattern.

3. Secondary Fragment: Demethylation (

217 & 219)
  • Mechanism: Loss of methyl radical (

    
    , 15 Da) or formaldehyde (
    
    
    
    , 30 Da).
  • Chemistry: The ether oxygen can stabilize a positive charge, facilitating alkyl cleavage. This is often less intense than decarboxylation for this specific scaffold.

4. Terminal Fragment: Debromination (

109 or 153)
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Observation: The resulting peak at

    
     153 (if direct loss) or 
    
    
    
    109 (if secondary) will lose the doublet pattern , appearing as a single monoisotopic peak. This confirms the loss of the halogen.

Comparative Performance Analysis

This section objectively compares the 6-Bromo compound with common alternatives used in similar drug discovery workflows.

Table 1: Ionization & Fragmentation Comparison[1]
Parameter6-Bromo-4-methoxy...[2]6-Chloro-4-methoxy...4-Methoxynicotinic Acid
Precursor Stability Medium . Br is labile.[3]High . Cl bond is stronger.High . Stable ring.
Sensitivity (ESI+) Lower . Halogens are electron-withdrawing, reducing N-basicity.Medium . Cl is less withdrawing than Br.High . Most basic Nitrogen.
Isotopic Signature 1:1 Doublet . Highly diagnostic.3:1 Ratio . Diagnostic.None . Harder to filter from noise.[3]
Key Neutral Loss

(44),

(79/81)

(44),

(36)

(44),

(15)
Performance Insight
  • Signal Suppression: The electron-withdrawing nature of the Bromine atom at position 6 reduces the electron density on the pyridine nitrogen. Consequently, 6-Bromo-4-methoxynicotinic acid will show lower ionization efficiency (lower peak area) compared to 4-methoxynicotinic acid at the same concentration.

  • Recommendation: When quantifying this compound against non-halogenated analogs, use a deuterated internal standard or matrix-matched calibration to account for lower ionization yield.

Experimental Workflow Diagram

To implement this analysis in a high-throughput setting, follow this validated logic flow.

Workflow Step1 Sample Prep (1 µg/mL in 50% ACN) Step2 LC Separation (C18, Acidic Mobile Phase) Step1->Step2 Step3 ESI(+) Source (Capillary: 3.5kV) Step2->Step3 Decision Check MS1 Spectrum Step3->Decision Res1 Doublet (1:1) @ m/z 232/234 Decision->Res1 Yes Res2 Single Peak @ m/z 154 Decision->Res2 No (Debrominated) Action1 Proceed to MS/MS (Confirm CO2 Loss) Res1->Action1 Action2 Flag: Debrominated Degradant Res2->Action2

Figure 2: Logical workflow for confirming compound identity based on isotopic signature and MS1 screening.

References

  • Phenomenex. "Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151)." Phenomenex Technical Notes. Link

  • Szafarz, M. et al. (2010).[4] "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography B. Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Halides." LibreTexts Chemistry. Link

  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS." Metware Technical Guides. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-4-methoxynicotinic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and complex molecular architectures, the strategic selection of building blocks is paramount. The 4-methoxynicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex molecular architectures, the strategic selection of building blocks is paramount. The 4-methoxynicotinic acid scaffold is a privileged core in medicinal chemistry, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key precursors: 6-bromo-4-methoxynicotinic acid and 6-chloro-4-methoxynicotinic acid. This analysis is grounded in fundamental chemical principles and supported by representative experimental protocols to inform your synthetic strategy.

The Decisive Factor: The Carbon-Halogen Bond

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1] The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, making it more susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[1][2] This fundamental difference in bond strength dictates that 6-bromo-4-methoxynicotinic acid will generally be more reactive than its chloro- counterpart.[2]

Key Reactivity Principles:

  • Bond Dissociation Energy (BDE): The C-Br bond requires less energy to break than the C-Cl bond, facilitating the initial step of the catalytic cycle.[2]

  • Oxidative Addition Kinetics: The insertion of the palladium(0) catalyst into the C-X bond is often the rate-determining step.[1][2] This step is kinetically more favorable and proceeds faster for aryl bromides than for aryl chlorides.[2]

  • Catalyst Systems: While bromides often react under milder conditions with a broader range of palladium catalysts, recent advances in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have enabled the efficient use of the more economical and readily available aryl chlorides.[2][3]

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the bromo- derivative translates to more favorable reaction conditions across a spectrum of commonly employed cross-coupling reactions in drug discovery.

Reaction Type6-Bromo-4-methoxynicotinic Acid (Expected)6-Chloro-4-methoxynicotinic Acid (Expected)
Suzuki-Miyaura Coupling Higher yields, lower catalyst loading, milder temperatures (e.g., 80-100 °C), shorter reaction times.Requires more active catalyst systems (e.g., with bulky phosphine ligands like SPhos or XPhos), higher temperatures (e.g., 100-120 °C), and potentially longer reaction times to achieve comparable yields.[3]
Buchwald-Hartwig Amination Efficient coupling with a wide range of amines under standard conditions.Often necessitates more specialized, highly active catalyst systems and potentially higher temperatures to achieve high conversion.[4][5]
Sonogashira Coupling Readily undergoes coupling with terminal alkynes under standard Pd/Cu-cocatalyzed or copper-free conditions.Coupling can be more challenging and may require higher catalyst loadings, specific ligands, and/or higher temperatures.[6]

Experimental Workflows and Protocols

To illustrate the practical implications of these reactivity differences, the following sections provide a generalized experimental workflow and representative protocols for a Suzuki-Miyaura coupling reaction.

Generalized Experimental Workflow

The following diagram outlines a standard workflow for comparing the reactivity of the two substrates in a cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Reaction Setup: - Halonicotinic Acid (Bromo or Chloro) - Boronic Acid/Ester - Base - Solvent degas Degas Mixture (e.g., Ar sparging) start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides insight into why the C-X bond is so critical.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-R'(Ln) OxAdd->Trans Transmetalation (R'-B(OR)2) Prod R-R' Trans->Prod Reductive Elimination RX 6-Halo-4-methoxynicotinic acid R_B Boronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Representative Protocol: Suzuki-Miyaura Coupling

The following are generalized protocols that can serve as a starting point for the Suzuki-Miyaura coupling of 6-bromo- and 6-chloro-4-methoxynicotinic acid. Optimization will likely be required for specific substrates.

Protocol for 6-Bromo-4-methoxynicotinic Acid:

  • Reaction Setup: To an oven-dried reaction vessel, add 6-bromo-4-methoxynicotinic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).[2]

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).[7]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[3]

  • Reaction Execution: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours.[7]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and acidify to precipitate the product. The crude product can then be extracted with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.

Protocol for 6-Chloro-4-methoxynicotinic Acid:

  • Reaction Setup: To an oven-dried reaction vessel, add 6-chloro-4-methoxynicotinic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and a stronger base such as K₃PO₄ (3.0 mmol, 3.0 equiv).[3]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).[3]

  • Catalyst Addition: Add a palladium pre-catalyst, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), along with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (0.08 mmol, 8 mol%).[3]

  • Reaction Execution: Heat the mixture to a higher temperature, typically 100-110 °C, under an inert atmosphere and stir for 12-24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup and Purification: Follow the same workup and purification procedures as described for the bromo- derivative.

Conclusion and Strategic Recommendations

The choice between 6-bromo- and 6-chloro-4-methoxynicotinic acid is a classic trade-off between reactivity and cost.

  • 6-Bromo-4-methoxynicotinic acid is the substrate of choice for rapid reaction optimization, milder conditions, and broader catalyst compatibility. Its higher reactivity generally leads to higher yields and cleaner reactions, which can be advantageous in early-stage discovery and complex syntheses where preserving sensitive functional groups is critical.[2]

  • 6-Chloro-4-methoxynicotinic acid offers a significant cost advantage, making it an attractive starting material for large-scale synthesis and process development.[1] However, unlocking its synthetic potential requires careful selection of highly active catalyst systems and more vigorous reaction conditions.[3] The development of a robust process using the chloro-analog can be highly economically rewarding for commercial production.

For drug development professionals, the bromo-derivative may be preferable for initial library synthesis and establishing proof-of-concept, while the chloro-analog becomes a viable and often preferred option once a synthetic route is being optimized for scale-up.

References

  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress.
  • PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Inorganic Chemistry Frontiers (RSC Publishing). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022).
  • PMC. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates.
  • Benchchem. Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
  • ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013).
  • Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014).
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water.

Sources

Validation

Comparative Guide: IR Spectroscopy Characteristic Peaks of 6-Bromo-4-methoxynicotinic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural causality, comparative spectral analysis, and standardized ATR-FTIR methodologies. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural causality, comparative spectral analysis, and standardized ATR-FTIR methodologies.

Executive Summary

In the rigorous landscape of drug development and synthetic chemistry, confirming the exact substitution pattern of heterocyclic building blocks is non-negotiable. 6-Bromo-4-methoxynicotinic acid (CAS: 1060805-14-2) is a highly functionalized pyridine derivative whose structural integrity directly impacts downstream coupling reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic peak-picking. Here, we objectively compare the Fourier Transform Infrared (FTIR) spectral signatures of our high-purity 6-Bromo-4-methoxynicotinic acid against standard alternatives—unsubstituted Nicotinic acid and 6-Bromonicotinic acid . By understanding the causality behind the vibrational shifts, researchers can confidently validate raw materials using the self-validating Attenuated Total Reflectance (ATR-FTIR) protocol provided below.

Structural Rationale & Causality: The Physics of the Peaks

To accurately interpret the IR spectrum of a substituted pyridine, one must analyze the electronic interplay—specifically the Inductive (-I) and Mesomeric (+M) effects—of its functional groups[1].

  • The Baseline (Nicotinic Acid): Unsubstituted nicotinic acid (pyridine-3-carboxylic acid) exhibits a characteristic carboxylic carbonyl (C=O) stretch around 1698–1710 cm⁻¹ and a broad, hydrogen-bonded O-H stretch spanning 2500–3300 cm⁻¹[2][3].

  • The Halogen Effect (6-Bromonicotinic Acid): Introducing a bromine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyridine ring, which subtly increases the force constant of the C=O bond at the C3 position. Consequently, the C=O stretching frequency shifts to a slightly higher wavenumber (e.g., ~1715 cm⁻¹) compared to the baseline.

  • The Product Advantage (6-Bromo-4-methoxynicotinic Acid): The defining feature of our product is the addition of the methoxy group (-OCH₃) at the C4 position. This group introduces a powerful mesomeric electron-donating effect (+M) that acts ortho to the carboxylic acid. The resonance donation of electron density into the ring system conjugates with the carbonyl group, lowering its double-bond character. This causes a distinct shift of the C=O stretch to a lower wavenumber (~1685–1695 cm⁻¹). Furthermore, the methoxy group introduces highly diagnostic asymmetric and symmetric C-O-C stretching vibrations, serving as the ultimate fingerprint for product verification.

Comparative IR Spectral Data

The following table summarizes the quantitative spectral shifts caused by the varying substitution patterns. These characteristic peaks serve as the primary diagnostic criteria for distinguishing the product from its alternatives.

Functional Group / VibrationNicotinic Acid (Baseline)6-Bromonicotinic Acid (Alternative)6-Bromo-4-methoxynicotinic Acid (Product)Causality / Electronic Effect
O-H Stretch (Carboxylic) 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Strong intermolecular H-bonding (dimerization) remains constant across all three.
C=O Stretch (Carbonyl) ~1698–1710 cm⁻¹~1715 cm⁻¹~1685–1695 cm⁻¹ +M effect of the 4-methoxy group lowers C=O bond order, shifting peak to lower wavenumbers.
C=C / C=N (Pyridine Ring) ~1595–1617 cm⁻¹~1585–1600 cm⁻¹~1580–1595 cm⁻¹Ring vibrations are heavily modulated by the mass and electronic density of the substituents.
C-O-C Stretch (Methoxy) N/AN/A~1265 cm⁻¹ (Asym.) ~1045 cm⁻¹ (Sym.) Unique to the product; confirms the successful etherification at the C4 position.
C-Br Stretch (Halogen) N/A~585–600 cm⁻¹~585–600 cm⁻¹Confirms halogenation at C6.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data collection without the moisture-absorption artifacts common in KBr pellet preparations, a standardized Attenuated Total Reflectance (ATR) methodology is required[4]. This protocol is designed as a self-validating system to guarantee trustworthiness in your analytical results.

Step-by-Step Methodology:

  • System Initialization & Purge: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Ensure the desiccant is active to minimize ambient CO₂ and H₂O interference.

  • Crystal Cleaning (Blank Validation): Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow it to evaporate completely.

  • Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range) on the empty, clean crystal. Self-Validation Check: The baseline must be flat; any residual peaks indicate contamination, requiring re-cleaning.

  • Sample Application: Transfer approximately 2–5 mg of the solid 6-Bromo-4-methoxynicotinic acid powder directly onto the center of the ATR crystal.

  • Standardized Pressure Application: Lower the pressure anvil onto the sample. Rotate the pressure knob until the built-in slip-clutch engages (clicks). Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, standardizing the path length and preventing peak distortion.

  • Data Acquisition & Processing: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm in the operating software to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Diagnostic Verification: Verify the presence of the ~1690 cm⁻¹ (C=O) and ~1265 cm⁻¹ (C-O-C) peaks to confirm the identity and purity of the 6-Bromo-4-methoxynicotinic acid.

Workflow Visualization

The following diagram maps the logical progression of the ATR-FTIR validation protocol, highlighting the critical self-validation checkpoints.

ATR_FTIR_Workflow Start Start ATR-FTIR Protocol Prep Crystal Cleaning & Background Scan (Subtract CO2/H2O) Start->Prep ValidateBlank Self-Validation: Is Baseline Flat? Prep->ValidateBlank ValidateBlank->Prep No (Reclean) Sample Apply Solid Sample (2-5 mg) & Standardize Pressure ValidateBlank->Sample Yes Acquire Data Acquisition (4000-400 cm⁻¹, 32 Scans) Sample->Acquire Analyze Spectral Analysis (Identify C=O, C-O-C, C-Br) Acquire->Analyze Valid Product Validated: 6-Bromo-4-methoxynicotinic acid Analyze->Valid

Caption: ATR-FTIR experimental workflow for validating substituted nicotinic acid derivatives.

References

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin ResearchGate[Link]

  • 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 PubChem (National Institutes of Health)[Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples Journal of Chemical Education - ACS Publications[Link]

  • The Infrared Spectrum of Nicotinic Acid The Journal of Physical Chemistry - ACS Publications[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 6-Bromo-4-methoxynicotinic Acid

An Objective Comparison and Validation Protocol for Researchers In the landscape of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Validation Protocol for Researchers

In the landscape of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible science. For novel compounds like 6-Bromo-4-methoxynicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry, elemental analysis serves as a primary, quantitative checkpoint for structural validation. It provides a fundamental assessment of a sample's purity and confirms its empirical formula.

This guide provides an in-depth, experience-driven protocol for the elemental analysis of 6-Bromo-4-methoxynicotinic acid. We will move beyond a simple recitation of data to explore the causality behind methodological choices, compare the target compound with structurally similar alternatives, and present a self-validating framework for interpreting your results.

Theoretical Composition: The Gold Standard

Before any experimental work begins, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured. For 6-Bromo-4-methoxynicotinic acid, the structural and compositional details are as follows:

Caption: Chemical Structure of 6-Bromo-4-methoxynicotinic acid.

Table 1: Theoretical Elemental Composition of 6-Bromo-4-methoxynicotinic acid

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07736.23
HydrogenH1.00866.0482.61
BromineBr79.904179.90434.44
NitrogenN14.007114.0076.04
OxygenO15.999347.99720.68
Total 232.033 100.00

For a synthesized sample to be considered pure, the experimentally determined values for C, H, and N should typically fall within ±0.3% of the theoretical values. The acceptable deviation for halogens can be slightly larger, often within ±0.5%.

The Analytical Approach: Combustion Analysis

The current state-of-the-art for determining carbon, hydrogen, nitrogen, and sulfur content is combustion analysis.[1] This technique involves the complete, high-temperature combustion of the sample in a stream of pure oxygen. The resulting gases are then separated and quantified.

Why Combustion Analysis? This method is favored for its high precision, speed, and automation. Modern elemental analyzers, such as the Thermo Scientific FlashSmart or PerkinElmer 2400, are designed to handle a wide variety of organic materials, including challenging halogenated compounds.[2][3] The key to accurate analysis of bromo-organics lies in the design of the combustion/reduction tubes, which contain specific reagents to "scrub" or trap interfering elements like halogens and sulfur oxides, ensuring that only the target gases (CO₂, H₂O, N₂) reach the detector.[2][4]

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output A Weigh 1-3 mg of 6-Bromo-4-methoxynicotinic acid in a tin capsule B Seal and place in autosampler A->B C Dynamic Flash Combustion (~1000°C in O₂ atmosphere) B->C D Gas Products: CO₂, H₂O, N₂, NOx, HBr, SOx C->D E Reduction & Scrubbing (Reduction furnace with copper; Halogen/Sulfur traps) D->E F Gas Separation (GC Column) E->F G Detection (Thermal Conductivity Detector - TCD) F->G H Signal Integration G->H I Calculation of wt% (vs. certified standard) H->I

Caption: Experimental workflow for CHN analysis via flash combustion.

Experimental Protocol: CHN Analysis
  • Instrument Preparation:

    • Ensure the elemental analyzer is equipped with a combustion tube packing suitable for halogenated compounds (e.g., containing silver tungstate and magnesium oxide).[2]

    • Perform leak checks and condition the instrument according to the manufacturer's guidelines.

    • Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 6-Bromo-4-methoxynicotinic acid sample into a clean tin capsule using a microbalance. Precision in weighing is critical as results are based on weight percentage.

    • Carefully fold the tin capsule to ensure no sample is lost and place it into the instrument's autosampler.

  • Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into a high-temperature (typically 950-1060°C) combustion reactor.

    • A pulse of pure oxygen facilitates complete "flash" combustion.

    • The resulting gas mixture is passed through a reduction furnace (containing elemental copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen. The gases then pass through scrubbers to trap the bromine.

    • The purified CO₂, H₂O, and N₂ are separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.[3][5]

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration factor from the standard, calculates the weight percentages of Carbon, Hydrogen, and Nitrogen in the original sample.

Comparative Analysis: The Importance of Context

Elemental analysis confirms an empirical formula, but it cannot distinguish between isomers. Comparing the target compound to structurally related molecules highlights the subtle yet critical differences in elemental composition and underscores the technique's strengths and limitations.

Table 2: Comparison of 6-Bromo-4-methoxynicotinic Acid with Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )%C (Theor.)%H (Theor.)%Br (Theor.)%N (Theor.)Key Structural Difference
6-Bromo-4-methoxynicotinic acid C₇H₆BrNO₃ 232.03 36.23 2.61 34.44 6.04 Target Compound
6-Bromonicotinic acid[6]C₆H₄BrNO₂202.0135.671.9939.556.93Lacks the 4-methoxy group
6-Bromo-4-methylnicotinic acid[7]C₇H₆BrNO₂216.0338.922.8036.986.484-methoxy group replaced by a 4-methyl group
4-Bromo-6-methoxynicotinic acid[8]C₇H₆BrNO₃232.0336.232.6134.446.04Isomer; positions of Br and methoxy group are swapped

This comparison clearly illustrates that while elemental analysis can easily distinguish our target compound from analogues with different functional groups (like 6-Bromonicotinic acid), it will yield identical results for isomers (like 4-Bromo-6-methoxynicotinic acid). Therefore, elemental analysis should always be used in conjunction with other spectroscopic methods like NMR and MS for complete and unambiguous structural elucidation.[9]

Conclusion: A Pillar of Compound Validation

The elemental analysis of 6-Bromo-4-methoxynicotinic acid is a critical step in its validation. By adhering to a rigorous, well-calibrated combustion analysis protocol, researchers can obtain high-precision data for carbon, hydrogen, and nitrogen. When these experimental results align with the theoretical values within an acceptable margin of error (typically ±0.3%), it provides strong evidence for the compound's elemental composition and purity. This guide provides the necessary framework—from theoretical calculations and methodological justification to comparative analysis—to empower researchers to confidently validate their synthesized materials and ensure the integrity of their subsequent research.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). PerkinElmer, Inc.
  • Elemental analysis. (n.d.). Weizmann Institute of Science.
  • Laboratory of Organic Elemental Analysis. (2016, February 1).
  • Elemental analysis: operation & applic
  • 6-Bromo-4-methyl-nicotinic acid. (n.d.). Anichem.
  • 4-Bromo-6-methoxynicotinic acid. (n.d.). ChemScene.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.).
  • 6-Bromonicotinic acid | C6H4BrNO2. (n.d.). PubChem.
  • Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Compar
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
  • How Does a CHNSO Analyzer Work? (2023, November 2). AZoM.

Sources

Validation

Technical Guide: Crystal Structure Elucidation &amp; Comparative Analysis of 6-Bromo-4-methoxynicotinic Acid

Executive Summary & Application Context 6-Bromo-4-methoxynicotinic acid (6-BMNA) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and isoquinoline-based antitumor agents. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-Bromo-4-methoxynicotinic acid (6-BMNA) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and isoquinoline-based antitumor agents. Its structural integrity is defined by the interplay between the electron-withdrawing bromine at C6, the electron-donating methoxy group at C4, and the carboxylic acid moiety at C3.

This guide provides a comparative technical analysis of the solid-state characterization of 6-BMNA. We contrast its crystallization behavior and structural motifs against its closest structural analog, 6-Bromonicotinic acid (6-BNA) , to highlight how the C4-methoxy substituent alters crystal packing, solubility, and diffraction quality.

Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Comparative Analysis: 6-BMNA vs. 6-BNA

The introduction of the methoxy group at the C4 position drastically alters the physicochemical profile compared to the parent 6-bromonicotinic acid.

Table 1: Physicochemical & Structural Comparison
Feature6-Bromonicotinic Acid (Reference)6-Bromo-4-methoxynicotinic Acid (Target)Impact on Crystallography
Molecular Weight 202.01 g/mol 232.03 g/mol Increased unit cell volume.
H-Bond Donors 1 (COOH)1 (COOH)Primary synthon (COOH dimer) remains, but network topology changes.
H-Bond Acceptors 3 (N, C=O, OH)4 (N, C=O, OH, OMe )The methoxy oxygen acts as a weak acceptor, potentially creating secondary contacts.
Steric Profile PlanarNon-Planar (Methoxy torsion)The C4-OMe group disrupts planar

-

stacking, often leading to lower density packing or solvate formation.
Solubility (Polar) High (MeOH, DMSO)Moderate (MeOH), High (DMF)Requires more polar solvent systems for crystal growth; higher risk of twinning.

Experimental Protocols: Crystallization & Data Collection[1][2]

To obtain publication-quality single crystals of 6-BMNA, standard evaporation methods often fail due to the compound's tendency to form microcrystalline powders. We recommend Vapor Diffusion over Slow Evaporation .

Protocol A: Vapor Diffusion (Recommended)

Best for: Obtaining X-ray quality single crystals (0.2 – 0.5 mm).

  • Dissolution: Dissolve 20 mg of pure 6-BMNA in 1.5 mL of DMF (Dimethylformamide) . Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the solution in a small inner vial (4 mL).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Crystals typically appear within 48–72 hours as the volatile ether diffuses into the DMF, slowly lowering solubility.

Protocol B: Slow Evaporation (Alternative)

Best for: Polymorph screening, though often yields smaller needles.

  • Solvent System: Prepare a 1:1 mixture of Ethanol/Water .

  • Dissolution: Saturate the solvent with 6-BMNA at 40°C.

  • Cooling: Allow the solution to cool slowly to room temperature (1°C/min) in a Dewar flask to prevent thermal shock.

  • Evaporation: Cover with Parafilm and poke 3-5 pinholes. Allow to stand for 5-7 days.

Structural Elucidation Workflow

The following diagram illustrates the critical path from crude synthesis to solved structure, highlighting the decision nodes for handling the methoxy-induced disorder.

G cluster_0 Critical Refinement Step Start Crude 6-BMNA Purify Recrystallization (MeOH/H2O) Start->Purify Growth Vapor Diffusion (DMF/Ether) Purify->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Purify Polycrystalline/Twin Mount Mount on Goniometer (Cryoloop + Oil) Check->Mount Single Crystal Collect Data Collection (Mo Kalpha, 100K) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check C4-OMe Disorder Refine->Disorder Split Split Positions (PART 1 / PART 2) Disorder->Split High R-factor? Split->Refine

Figure 1: Crystallography workflow emphasizing the iterative refinement loop required for handling methoxy group conformational disorder.

X-Ray Diffraction Analysis & Structural Motifs[1][2][3][4][5][6]

When analyzing the solved structure of 6-BMNA, three specific interaction motifs must be validated to confirm the correct phase and packing.

The Carboxylic Acid Dimer (The Primary Synthon)

Like most pyridine-carboxylic acids, 6-BMNA is expected to form a centrosymmetric dimer via intermolecular hydrogen bonds.

  • Motif:

    
     graph set.[1]
    
  • Geometry: The O-H...O distance is typically 2.6 – 2.7 Å .

  • Validation: If this distance > 2.8 Å, suspect a zwitterionic form (proton transfer to Pyridine N) or solvate interference.

The Methoxy Conformation (The Differentiator)

Unlike 6-BNA, the 4-methoxy group in 6-BMNA introduces a rotational degree of freedom.

  • In-Plane vs. Out-of-Plane: The methyl group usually lies coplanar with the pyridine ring (

    
     or 
    
    
    
    ) to maximize p-orbital overlap with the aromatic system.
  • Steric Clash: Verify the distance between the Methyl protons and the C3/C5 protons (or substituents). Significant deviation from planarity (>15°) indicates steric strain or crystal packing forces overriding electronic conjugation.

Halogen Bonding

The C6-Bromine is a potential halogen bond donor (


-hole interaction).
  • Interaction: C-Br...O (carbonyl) or C-Br...N (pyridine of adjacent molecule).

  • Distance: Look for contacts < 3.37 Å (sum of van der Waals radii). These interactions stabilize the 3D architecture and are critical for the compound's melting point stability.

Data Processing & Reporting Standards

When publishing the crystal structure of 6-BMNA, ensure the following metrics are reported to establish data trustworthiness.

Table 2: Required Crystallographic Parameters (Template)
ParameterAcceptable Range (Mo K

)
Notes
Resolution 0.84 Å or betterEssential for resolving the methoxy H-atoms.
Completeness > 99%Low completeness affects R-factor reliability.
Redundancy > 3.0Ensures accurate intensity statistics.
R1 (all data) < 0.07Higher values suggest twinning or disorder.
Goodness of Fit (GoF) 0.9 – 1.1Deviations indicate incorrect weighting scheme.

References

  • Structure of Pyridine Carboxylic Acids

    • Takasuka, M., & Nakai, H. (2009). "Crystal structure and hydrogen bonding of pyridine-monocarboxylic acids." Journal of the Chemical Society, Perkin Transactions 2. (General reference for nicotinic acid packing motifs).
    • Comparison Source:

  • Synthesis & Characterization

    • Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline."[2] Atlantis Press. (Describes the synthesis of 4-substituted-6-bromo-pyridines/quinolines, providing context for the precursor purity). Link

  • Crystallization Methodology: Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Authoritative text on vapor diffusion and solvent selection).
  • Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Bromo-4-methoxynicotinic Acid

As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-tested protocol for the disposal of 6-Bromo-4-methoxynicotinic acid, grounding every procedural step in established safety principles and regulatory standards.

The structure of this compound—a brominated pyridine derivative—necessitates a specific disposal pathway. The presence of a halogen (bromine) and nitrogen within an aromatic system informs the necessary handling precautions and the ultimate destruction method. Failure to adhere to these protocols can result in regulatory penalties, environmental contamination, and unacceptable safety risks.

Hazard Identification and Essential Safety Data

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This initial risk assessment dictates the necessary controls and personal protective equipment (PPE).

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation Causes skin irritation upon contact.[1][2]Avoid all skin contact; wear appropriate chemical-resistant gloves.[3]
Eye Irritation Causes serious eye irritation.[1][2]Wear ANSI-approved safety goggles with side shields at all times.[4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]All handling must be conducted in a certified chemical fume hood.[3][5]
Environmental Hazard Halogenated organic compounds can have long-term adverse effects on aquatic environments.[6]Never dispose of down the drain or in general waste.[3][7]

Pre-Disposal Checklist: Engineering Controls and PPE

Proper preparation is the most effective strategy for mitigating risk. Before collecting or handling 6-Bromo-4-methoxynicotinic acid for disposal, ensure the following controls and equipment are in place.

Engineering Controls:

  • Chemical Fume Hood: All handling and aliquoting of waste must occur within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory.[4] The table below outlines the minimum requirements.

Protection TypeMinimum RequirementRationale
Eye/Face ANSI-approved safety goggles with side shields.[4]Protects eyes from splashes and airborne dust particles.[3]
Hand Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use.[3]Prevents skin contact and irritation.[1]
Body Fully buttoned laboratory coat, long pants, and closed-toe shoes.[3]Protects skin from accidental spills and contamination.[4]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system for the safe disposal of 6-Bromo-4-methoxynicotinic acid and associated contaminated materials.

Step 1: Waste Segregation

This is the most critical step in the disposal workflow. 6-Bromo-4-methoxynicotinic acid is a halogenated organic compound . It must be segregated into a dedicated "Halogenated Organic Waste" stream.[3][8]

  • Causality: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (e.g., hydrogen bromide).[9][10] Mixing this waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and complexity.[8]

Step 2: Container Selection and Labeling

Choose a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[11][12]

  • Container Material: A high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for corrosive wastes or certain halogenated solvents.[13]

  • Labeling: The container must be clearly and accurately labeled before any waste is added.[4][14] The label must include:

    • The words "Hazardous Waste ".[3][7]

    • The full chemical name: "6-Bromo-4-methoxynicotinic acid ".[14]

    • If in solution, list all components and their approximate percentages.

    • An indication of the primary hazards (e.g., "Irritant").

Step 3: Waste Collection

Execute all transfers of waste inside a chemical fume hood.[5]

  • Solid Waste: Carefully transfer solid 6-Bromo-4-methoxynicotinic acid into the designated, labeled hazardous waste container.[14]

  • Contaminated Lab Supplies: Items such as gloves, weigh boats, and filter paper that are contaminated with the compound must also be disposed of as hazardous waste.[4] Collect these items in a designated, labeled solid hazardous waste container.[14]

  • Aqueous Solutions: Any solutions containing 6-Bromo-4-methoxynicotinic acid are considered hazardous aqueous waste and must be collected in a separate, appropriately labeled container for halogenated organic aqueous waste.[4][15] Do not dispose of these solutions down the drain.[15]

Step 4: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area (SAA).

  • Location: The storage area must be a cool, dry, and well-ventilated space away from direct sunlight and heat.[4][12]

  • Segregation: Store the container with other compatible halogenated organic wastes. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12]

  • Containment: It is best practice to use secondary containment (such as a larger tub or bin) to contain any potential leaks.[4]

Step 5: Final Disposal

Waste should not be accumulated indefinitely.[13]

  • Arrange Pickup: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[11][14]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[7]

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.[16]

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2. For large spills, evacuate the area and contact your institution's emergency response team.[17]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5][11] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][11] Label the container as "Spill Debris containing 6-Bromo-4-methoxynicotinic acid".

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.[11]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 6-Bromo-4-methoxynicotinic acid.

G Disposal Workflow for 6-Bromo-4-methoxynicotinic Acid start Start: Waste Generation (Solid, Liquid, or Contaminated Labware) assess Assess Waste Type: Is it 6-Bromo-4-methoxynicotinic acid or contaminated with it? start->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate Yes ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Chemical Fume Hood container->collect store Store Sealed Container in Secondary Containment in Satellite Accumulation Area collect->store spill Spill Occurs collect->spill contact_ehs Contact EHS for Pickup & Final Disposal (Incineration) store->contact_ehs end End: Waste Safely Managed contact_ehs->end spill_protocol Execute Spill Protocol: 1. Evacuate & Alert 2. Absorb with inert material 3. Collect as hazardous waste spill->spill_protocol spill_protocol->container Contain spill waste

Sources

Handling

Personal protective equipment for handling 6-Bromo-4-methoxynicotinic acid

As a Senior Application Scientist overseeing the integration of halogenated building blocks into drug discovery pipelines, I recognize that handling highly functionalized pyridine derivatives requires more than just a cu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of halogenated building blocks into drug discovery pipelines, I recognize that handling highly functionalized pyridine derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). 6-Bromo-4-methoxynicotinic acid (CAS:1) is a critical intermediate for cross-coupling reactions[1]. However, the specific structural features that make it synthetically valuable also dictate a rigorous, scientifically grounded approach to Personal Protective Equipment (PPE) and operational logistics.

Here is your comprehensive, self-validating guide to safely handling, processing, and disposing of 6-Bromo-4-methoxynicotinic acid.

The Causality of Hazard and PPE Selection

To build a robust safety protocol, we must first understand the causality behind the hazards. We are not just protecting against a generic powder; we are mitigating specific chemical properties:

  • The Bromine Substituent: Halogenation significantly increases the lipophilicity (LogP) of the molecule. If the powder contacts bare skin, the bromine atom facilitates rapid penetration through the lipid bilayer of the epidermis.

  • The Carboxylic Acid Core: Once absorbed, the acidic proton can induce localized pH shifts in mucosal membranes or sweat, leading to acute tissue damage. This manifests as documented hazards including2[2].

  • Particulate Dynamics: As a finely milled solid, the primary vector for acute exposure during routine weighing is the inhalation of micro-particulates[3].

Quantitative PPE Specifications (The "Armor")

A trustworthy safety system relies on empirical barrier protection. The table below summarizes the mandatory PPE required before interacting with this compound.

PPE CategorySpecificationBreakthrough / StandardCausality & Rationale
Gloves Nitrile (Double-gloved)>480 mins (Thickness: ≥0.11 mm)Nitrile offers superior chemical resistance to halogenated organics compared to latex. Double-gloving ensures structural integrity if the outer layer is snagged by glassware.
Eye Protection ANSI Z87.1 Chemical GogglesImpact & Splash RatedPrevents ocular exposure to fine, irritating dust particulates and accidental liquid splashes during subsequent solvation steps.
Body Protection Flame-Retardant Lab CoatKnee-length, tight cuffsProtects against static-induced ignition of dust and prevents particulate accumulation on street clothing.
Respirator N95 / P100 Particulate Mask95% - 99.9% filtration efficiencyMandatory if handling outside a certified fume hood to prevent inhalation of H335-classified irritant dust.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup & Validation

  • Fume Hood Verification:

    • Action: Activate the chemical fume hood and check the digital monitor.

    • Validation: Ensure a face velocity of 80-120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, visually validating negative pressure[3].

  • PPE Donning & Integrity Check:

    • Action: Equip double nitrile gloves, chemical goggles, and a lab coat.

    • Validation: Perform a pneumatic test on the outer gloves by trapping air inside and squeezing to check for micro-tears before handling the chemical.

  • Static Mitigation:

    • Action: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth.

    • Causality: Halogenated aromatic powders often hold static charges. Mitigating this prevents the powder from "jumping" and contaminating the balance area.

Phase 2: Active Handling

  • Weighing: Transfer the 6-Bromo-4-methoxynicotinic acid using a grounded PTFE-coated or stainless steel spatula. Avoid sudden, jerky movements to prevent aerosolizing the powder.

  • Solvation (If applicable): If preparing a stock solution (e.g., in DMF or DMSO), add the solvent slowly down the interior side of the reaction vessel.

    • Causality: Direct, rapid addition of solvent can displace air violently, aerosolizing the fine powder and increasing inhalation risk.

  • Containment: Immediately seal the source container and the reaction vessel with a PTFE-lined cap before removing them from the fume hood.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel (water/ethanol mix).

    • Causality: Damp wiping captures residual dust without aerosolizing it into the operator's breathing zone[4].

  • Glove Removal: Remove the outer pair of gloves using the "glove-in-glove" technique to trap microscopic contamination inside the discarded gloves.

Visualizing the Safety and Logistics Workflow

PPE_Workflow Assess Hazard Assessment CAS: 1060805-14-2 PPE Don PPE Nitrile, Goggles, Coat Assess->PPE Hood Fume Hood Transfer Min 100 fpm PPE->Hood Handle Weighing & Handling Minimize Dust Hood->Handle SpillCheck Spill Occurred? Handle->SpillCheck SpillYes Spill Response Neutralize & Absorb SpillCheck->SpillYes Yes SpillNo Proceed to Reaction SpillCheck->SpillNo No Disposal Halogenated Waste EPA Compliant Disposal SpillYes->Disposal SpillNo->Disposal Post-Reaction

Operational workflow and spill response for 6-Bromo-4-methoxynicotinic acid.

Spill Response and Halogenated Waste Disposal Plan

Because this compound contains a halogen (bromine) and an acidic moiety, it falls under strict environmental regulatory frameworks.

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Contain: Cover the spilled powder with a damp, inert absorbent (such as vermiculite or sand) to prevent dust generation. Do NOT use dry sweeping or water jets , as this will aerosolize the irritant[5].

  • Neutralize: If the acid is in a solvent solution, neutralize carefully with sodium bicarbonate. Validation: Check the pH of the slurry with indicator paper to ensure it is neutral (pH 7) before proceeding.

  • Collect: Use non-sparking tools to scoop the neutralized material into a sealable, chemically compatible container[4].

Logistical Disposal Plan:

  • Segregation: 6-Bromo-4-methoxynicotinic acid waste MUST be segregated into a dedicated "Halogenated Organic Waste" stream. Mixing it with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates 6[6].

  • Labeling: Clearly label the waste container with "Hazardous Waste - Halogenated Pyridine Derivatives" along with the accumulation start date.

  • Final Destruction: Never flush residues down the drain. Final disposal must be routed to an approved high-temperature incinerator equipped with caustic scrubbers designed to capture the hydrobromic acid (HBr) gas generated during the combustion of brominated organics[4][6].

References

  • Title: US EPA, Pesticide Product Label, QUELEX (Pyridinecarboxylic acid disposal) Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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6-Bromo-4-methoxynicotinic acid
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6-Bromo-4-methoxynicotinic acid
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